1-Chloro-2-nitrobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCFYVKQTRLZHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2 | |
| Record name | O-NITROCHLOROBENZENE | |
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| Record name | 1-CHLORO-2-NITROBENZENE | |
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DSSTOX Substance ID |
DTXSID0020280 | |
| Record name | 1-Chloro-2-nitrobenzene | |
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Molecular Weight |
157.55 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
O-nitrochlorobenzene appears as yellow crystals with an aromatic odor. Sinks in water. (USCG, 1999), Yellow crystals with an aromatic odor; [CAMEO], YELLOW-TO-GREEN CRYSTALS WITH CHARACTERISTIC ODOUR. | |
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| Record name | o-Nitrochlorobenzene | |
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Boiling Point |
475 °F at 760 mmHg (NTP, 1992), 245.5 °C, 246 °C | |
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Flash Point |
261 °F (NTP, 1992), 127 °C, 124 °C c.c. | |
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| Record name | o-Nitrochlorobenzene | |
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Solubility |
less than 0.1 mg/mL at 67.8 °F (NTP, 1992), Sol in alcohol, benzene, ether, VERY SOL IN ACETONE, PYRIDINE; SOL IN TOLUENE, METHANOL, CARBON TETRACHLORIDE, In water, 441 mg/L at 25 °C, Water solubility = 2800 uM (440 mg/l) at 20 °C, Solubility in water: none | |
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Density |
1.368 at 71.6 °F (USCG, 1999) - Denser than water; will sink, 1.368 g/L at 242 °C, 1.4 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.03 | |
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Vapor Density |
5.44 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.4 | |
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Vapor Pressure |
0.4 mmHg at 77 °F (NTP, 1992), 0.01 [mmHg], 0.018 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.6 | |
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| Record name | o-Nitrochlorobenzene | |
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Color/Form |
Yellow crystals, Monoclinic needles | |
CAS No. |
88-73-3, 25167-93-5 | |
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| Record name | 1-Chloro-2-nitrobenzene | |
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| Record name | 1-Chloro-2-nitrobenzene | |
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| Record name | Chloronitrobenzene (mixed isomers) | |
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| Record name | 2-Chloronitrobenzene | |
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| Record name | Benzene, 1-chloro-2-nitro- | |
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| Record name | 1-chloro-2-nitrobenzene | |
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Melting Point |
90 to 91 °F (NTP, 1992), 32 °C, 33 °C | |
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Foundational & Exploratory
o-Nitrochlorobenzene physical and chemical characteristics
An In-Depth Technical Guide to the Physical and Chemical Characteristics of o-Nitrochlorobenzene
For the attention of Researchers, Scientists, and Drug Development Professionals, this document provides a comprehensive scientific overview of ortho-Nitrochlorobenzene (o-NCB), a pivotal chemical intermediate. As a Senior Application Scientist, my objective is to present this information with technical accuracy and field-proven insights, moving beyond simple data recitation to explain the causal relationships that govern its behavior and application.
Core Molecular Identity and Structure
o-Nitrochlorobenzene (ONCB), systematically named 1-Chloro-2-nitrobenzene, is an aromatic organic compound.[1][2] Its structure consists of a benzene ring substituted with a chlorine atom and a nitro group (-NO₂) at adjacent (ortho) positions. This specific arrangement of a deactivating, electron-withdrawing nitro group and a deactivating but ortho-, para-directing halogen is fundamental to its chemical reactivity.
The presence of both the chloro and nitro functional groups makes o-NCB a highly versatile precursor in organic synthesis.[2] The electron-withdrawing nature of the nitro group activates the chlorine atom towards nucleophilic aromatic substitution, a cornerstone of its synthetic utility.
Caption: Molecular Structure of o-Nitrochlorobenzene (C₆H₄ClNO₂).
Physicochemical Properties: A Quantitative Overview
The physical state and solubility of o-NCB are critical parameters for its handling, storage, and reaction setup. It appears as a light-yellow crystalline solid or fused mass with a characteristic aromatic odor.[3][4][5] Its melting point is low enough that it may exist as a liquid depending on ambient temperature and purity.[2][6] A comprehensive summary of its key properties is presented below.
Table 1: Summary of Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄ClNO₂ | [1][2][3] |
| Molecular Weight | 157.55 g/mol | [2][5][7][8] |
| Appearance | Light yellow monoclinic needle crystal or fused mass | [2][3][5][9] |
| Melting Point | 31-33 °C (90-91 °F) | [3][5][7][10] |
| Boiling Point | 245.5 - 246 °C (475 °F) at 760 mmHg | [3][5][7][10] |
| Density | 1.348 - 1.368 g/mL at 25 °C | [3][11] |
| Vapor Pressure | 0.04 - 0.4 mmHg at 25 °C (77°F) | [1][3][7] |
| Vapor Density | 5.4 (Relative to Air) | [3][7] |
| Flash Point | 124 - 127 °C (255 - 261 °F) | [3][5][7][8] |
| Water Solubility | Very slightly soluble (~0.43 g/L at 20 °C) | [3][7] |
| Organic Solvent Solubility | Soluble in ethanol, ether, acetone, and benzene | [2][3][11][12] |
| Log P (Octanol/Water) | 2.24 - 2.52 | [8][10][13] |
Synthesis and Industrial Production
The primary industrial route to o-nitrochlorobenzene is the electrophilic aromatic substitution of chlorobenzene. This process inherently produces a mixture of isomers, necessitating a downstream separation process.
Core Synthesis Reaction: Nitration of Chlorobenzene
The synthesis involves treating chlorobenzene with a nitrating mixture, typically a combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[11] The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
Reaction: C₆H₅Cl + HNO₃ --(H₂SO₄)--> O₂NC₆H₄Cl + H₂O[11]
The chloro group is an ortho-, para-directing group. Consequently, the reaction yields primarily a mixture of 2-nitrochlorobenzene (ortho) and 4-nitrochlorobenzene (para), with a very small amount of the 3-nitrochlorobenzene (meta) isomer.[11] A typical product distribution is approximately 34-36% o-nitrochlorobenzene and 63-65% p-nitrochlorobenzene.[11]
Caption: Industrial synthesis and separation of nitrochlorobenzene isomers.
Experimental Protocol: Laboratory Scale Synthesis
This protocol outlines a representative procedure for the nitration of chlorobenzene. Extreme caution is required as this reaction is highly exothermic and involves corrosive, strong acids.
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully prepare the nitrating mixture by slowly adding 25 mL of concentrated nitric acid to 35 mL of concentrated sulfuric acid, maintaining the temperature below 10°C using an ice bath.
-
Reaction Setup: Place 20 mL of chlorobenzene into the reaction flask and cool it to approximately 20°C.
-
Nitration: Begin the slow, dropwise addition of the nitrating mixture to the chlorobenzene. Vigorously stir the reaction mixture and carefully monitor the temperature, ensuring it does not exceed 50-60°C to minimize dinitration.
-
Completion: After the addition is complete, continue stirring for an additional 1-2 hours at room temperature to ensure the reaction goes to completion.
-
Quenching: Carefully pour the reaction mixture onto 200 g of crushed ice. The crude nitrochlorobenzene mixture will separate as a dense, oily layer.
-
Workup: Separate the organic layer. Wash it sequentially with cold water, a 5% sodium bicarbonate solution (to neutralize residual acid), and finally with water again until the washings are neutral.
-
Drying & Separation: Dry the organic layer over anhydrous magnesium sulfate. The isomers can then be separated based on their different physical properties, typically involving fractional distillation or crystallization.
Chemical Reactivity and Synthetic Utility
The dual functionality of o-nitrochlorobenzene dictates its reactivity. The nitro group can be reduced, and the chlorine atom can be displaced by nucleophiles.
Nucleophilic Aromatic Substitution
The electron-withdrawing nitro group strongly activates the ortho-positioned chlorine atom for nucleophilic substitution. This is the most important reaction for its use as a chemical intermediate.
-
Alkoxylation: Reaction with sodium methoxide (NaOCH₃) yields 2-nitroanisole.[11]
-
Halogen Exchange (Halex Process): Treatment with potassium fluoride (KF) in a polar aprotic solvent like sulfolane converts o-NCB to 2-fluoronitrobenzene, a valuable pharmaceutical intermediate.[11]
-
Reaction with Sulfides: Reacting with sodium disulfide (Na₂S₂) produces di-orthonitrophenyl disulfide.[11]
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents. A common laboratory and industrial method is the Bechamp reduction, which uses iron filings and hydrochloric acid.[11]
Reaction: O₂NC₆H₄Cl + 3Fe + 6HCl → H₂NC₆H₄Cl + 3FeCl₂ + 2H₂O
The product, 2-chloroaniline, is another important building block in the synthesis of pharmaceuticals and agrochemicals.
Caption: Key synthetic transformations of o-Nitrochlorobenzene.
Core Applications in Industry
o-Nitrochlorobenzene is not an end-product but a crucial intermediate. Its derivatives are found in a wide array of commercial products.
-
Dyes and Pigments: It serves as a precursor for azo dyes and other colorants.[2][3][6]
-
Agrochemicals: Used in the synthesis of pesticides and herbicides.[2][3][6]
-
Pharmaceuticals: A key starting material for various active pharmaceutical ingredients (APIs).[2][6]
-
Rubber Chemicals: Employed in the manufacture of rubber accelerators and antioxidants.[3]
Safety, Toxicology, and Handling
o-Nitrochlorobenzene is a hazardous substance and must be handled with stringent safety protocols.
Toxicological Profile
-
Toxicity: It is toxic if swallowed, inhaled, or absorbed through the skin.[1][5][14]
-
Primary Hazard: A key toxic effect is the formation of methemoglobin in the blood, which impairs oxygen transport and can lead to cyanosis (blue lips and skin), headache, weakness, and dizziness.[14][15] The onset of symptoms may be delayed.[1]
-
Carcinogenicity: It is suspected of causing cancer.[9] The IARC has classified it as a Group 3 agent, not classifiable as to its carcinogenicity to humans, but caution is warranted.[1]
-
LD50: The oral LD50 in rats is 144 mg/kg.[8]
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1][9]
-
Personal Protective Equipment (PPE):
-
Respiratory Protection: Use a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[1]
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).[14]
-
Eye Protection: Chemical safety goggles and/or a face shield are mandatory.[14]
-
Skin and Body Protection: Wear protective clothing to prevent skin contact.[1][14]
-
-
Handling: Avoid creating dust.[1] Keep away from heat, sparks, and open flames as it is combustible.[14] It is incompatible with strong bases, strong oxidizing agents, and reducing agents.[3][8]
First Aid Measures
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14][15]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[14][15]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the eyelids occasionally. Seek immediate medical attention.[1][15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][15]
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An In-depth Technical Guide to the Synthesis of 1-Chloro-2-nitrobenzene from Chlorobenzene
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-chloro-2-nitrobenzene via the electrophilic aromatic substitution of chlorobenzene. It is intended for an audience of researchers, scientists, and professionals in drug development. The document delves into the underlying reaction mechanism, provides a detailed and validated experimental protocol, discusses process optimization and safety considerations, and outlines methods for the purification and characterization of the target compound. The synthesis of chloronitrobenzene isomers is a critical process in the chemical industry, serving as a precursor for a wide array of pharmaceuticals, dyes, and agrochemicals. A thorough understanding of this reaction is therefore paramount for professionals in these fields.
Introduction: The Significance of this compound
This compound, along with its isomer 1-chloro-4-nitrobenzene, are pivotal intermediates in the synthesis of a multitude of commercially important compounds.[1][2] The strategic placement of the chloro and nitro functionalities on the benzene ring allows for a variety of subsequent chemical transformations. For instance, the nitro group can be readily reduced to an amino group, paving the way for the synthesis of substituted anilines which are key building blocks in many pharmaceutical and dye manufacturing processes.[3] The chlorine atom, activated by the electron-withdrawing nitro group, can undergo nucleophilic aromatic substitution, further expanding the synthetic utility of these molecules. Given its importance, a robust and well-understood synthetic protocol is essential.
The Chemistry: Unraveling the Reaction Mechanism
The synthesis of this compound from chlorobenzene is a classic example of an electrophilic aromatic substitution (EAS) reaction.[4][5] The core of this transformation involves the attack of a potent electrophile, the nitronium ion (NO₂⁺), on the electron-rich aromatic ring of chlorobenzene.
Generation of the Electrophile: The Nitronium Ion
The nitronium ion is generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid.[6][7] Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.
Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Electrophilic Attack and the Role of the Chlorine Substituent
The chlorine atom on the chlorobenzene ring plays a dual role in this reaction. Due to its high electronegativity, it exerts an electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack compared to benzene.[5] However, through resonance, the lone pairs of electrons on the chlorine atom can be delocalized into the benzene ring, enriching the electron density at the ortho and para positions.[5] This resonance effect, despite being weaker than the inductive effect, directs the incoming electrophile to these positions.
Consequently, the nitration of chlorobenzene yields a mixture of primarily this compound (ortho product) and 1-chloro-4-nitrobenzene (para product), with a very small amount of the meta isomer.[3][8] Typically, the reaction yields a mixture consisting of approximately 34-36% of the ortho isomer and 63-65% of the para isomer.[3][9]
Formation of the Sigma Complex and Re-aromatization
The attack of the nitronium ion on the chlorobenzene ring leads to the formation of a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.[10][11] In the final step, a weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.[7]
Experimental Protocol: A Validated Step-by-Step Methodology
This section provides a detailed, self-validating protocol for the laboratory-scale synthesis of this compound. The rationale behind each step is explained to ensure a thorough understanding of the process.
Reagents and Apparatus
-
Chlorobenzene
-
Concentrated Nitric Acid (68-70%)
-
Concentrated Sulfuric Acid (98%)
-
Sodium Bicarbonate Solution (5%)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Dichloromethane or Diethyl Ether
-
Three-necked round-bottom flask
-
Dropping funnel
-
Condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) apparatus
-
Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) for analysis
Synthesis Procedure
-
Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add a calculated volume of concentrated sulfuric acid. The flask should be placed in an ice-water bath to control the temperature. Slowly, and with continuous stirring, add the required amount of concentrated nitric acid to the sulfuric acid. This process is highly exothermic and must be performed with caution. The resulting mixture is the "mixed acid" or "nitrating mixture."[12]
-
Nitration Reaction: Once the mixed acid has cooled, begin the dropwise addition of chlorobenzene from the dropping funnel. Maintain the reaction temperature between 40-55°C.[12] After the addition is complete, the reaction mixture is typically stirred for an additional period (e.g., 2 hours) at a slightly elevated temperature (e.g., up to 80°C) to ensure the reaction goes to completion.[12]
-
Work-up and Isolation: After the reaction is complete, cool the mixture and carefully pour it over crushed ice. This will quench the reaction and precipitate the crude product mixture of chloronitrobenzene isomers. The product will separate as a yellowish oily layer.
-
Neutralization: Transfer the mixture to a separatory funnel. The acidic aqueous layer is carefully removed. The organic layer is then washed sequentially with cold water, a 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with water again until the washings are neutral.[12]
-
Drying and Solvent Removal: The washed organic layer is dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate. The drying agent is then removed by filtration, and the solvent (if any was used for extraction) is removed using a rotary evaporator to yield the crude mixture of this compound and 1-chloro-4-nitrobenzene.
Purification of this compound
The separation of the ortho and para isomers is achieved through a combination of fractional crystallization and distillation, exploiting the differences in their physical properties.[3][13] 1-Chloro-4-nitrobenzene has a higher melting point (83.6°C) compared to this compound (34-35°C).[3] By cooling the crude mixture, the para isomer will crystallize out first and can be removed by filtration.[12] The remaining mother liquor, now enriched in the ortho isomer, can be further purified by vacuum distillation.[12][13]
Process Optimization and Safety Considerations
Key Reaction Parameters
The yield and the ratio of the isomers can be influenced by several factors:
| Parameter | Effect on Reaction | Recommended Range |
| Temperature | Higher temperatures can lead to the formation of dinitrated byproducts. | 40-70°C[3] |
| Molar Ratio of Reactants | A slight excess of nitric acid is often used to ensure complete conversion of chlorobenzene. | Molar ratio of chlorobenzene to nitric acid: 1:1.0 - 1:2.0[14] |
| Concentration of Acids | The concentration of sulfuric acid is crucial for the efficient generation of the nitronium ion. | A typical mixed acid composition is 30% HNO₃, 56% H₂SO₄, and 14% H₂O.[3][12] |
| Reaction Time | Sufficient time is required for the reaction to proceed to completion. | Typically 2 hours after the addition of chlorobenzene.[12] |
Safety Precautions
The nitration of chlorobenzene involves the use of highly corrosive and reactive chemicals. Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[15][16]
-
Fume Hood: The entire experiment must be conducted in a well-ventilated fume hood to avoid inhalation of corrosive and toxic fumes.[17]
-
Handling of Acids: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents.[15][18] They should be handled with extreme care. Always add acid to water, never the other way around, when preparing dilutions. In this synthesis, nitric acid is added to the more dense sulfuric acid.
-
Exothermic Reaction: The reaction is highly exothermic. Proper temperature control using an ice bath is crucial to prevent the reaction from becoming uncontrollable.
-
Waste Disposal: The acidic waste generated must be neutralized before disposal according to institutional and environmental regulations.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using appropriate analytical techniques.
-
Thin-Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and to assess the purity of the final product.[17][19]
-
Melting Point: The melting point of the purified product can be compared to the literature value (34-35°C) as a preliminary check of purity.[3]
-
Spectroscopic Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for separating the isomers and confirming their molecular weight.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the separation and quantification of the isomers.[20]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the characteristic functional groups (C-Cl, NO₂).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed structural information, confirming the substitution pattern on the aromatic ring.
-
Conclusion
The synthesis of this compound from chlorobenzene is a fundamental and industrially significant reaction. A thorough understanding of the electrophilic aromatic substitution mechanism, coupled with a well-defined and validated experimental protocol, is key to achieving a successful and safe synthesis. By carefully controlling the reaction parameters and adhering to strict safety guidelines, researchers and professionals can reliably produce this valuable chemical intermediate for a wide range of applications. The subsequent purification and characterization steps are equally important to ensure the final product meets the required specifications for its intended use.
Visualizing the Workflow
The following diagram illustrates the key stages in the synthesis and purification of this compound.
Caption: Workflow for the Synthesis and Purification of this compound.
References
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- Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds.
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Section 1: Core Compound Identification and Physicochemical Properties
An In-depth Technical Guide to 1-Chloro-2-nitrobenzene (CAS 88-73-3)
This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate. Moving beyond basic data, we delve into the mechanistic principles governing its reactivity, its practical applications in synthesis, and the critical safety protocols required for its handling. The structure of this document is designed to logically present the information a research professional would need, from fundamental properties to complex reaction dynamics.
This compound, also known as o-chloronitrobenzene (ONCB), is an aromatic organic compound with the chemical formula C₆H₄ClNO₂. It is characterized by a benzene ring substituted with a chlorine atom and a nitro group at adjacent positions. This ortho-positioning is critical to its chemical behavior, distinguishing it significantly from its meta and para isomers. At ambient temperatures, it typically presents as a pale yellow crystalline solid or liquid.
The compound's utility in research and industry stems from its specific physicochemical properties, which dictate its solubility, reactivity, and environmental distribution.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 88-73-3 | |
| Molecular Formula | C₆H₄ClNO₂ | |
| Molecular Weight | 157.55 g/mol | |
| Appearance | Yellowish crystalline solid or liquid | |
| Melting Point | 31-33 °C | |
| Boiling Point | 246 °C | |
| Density | 1.348 g/mL at 25 °C | |
| Vapor Pressure | 4.0 Pa at 20 °C; 0.04 mmHg at 25 °C | |
| Water Solubility | 441 mg/L at 20 °C (Slightly soluble) | |
| Solubility | Soluble in alcohol, benzene, diethyl ether | |
| Log K_ow_ (Octanol/Water) | 2.24 | |
| Flash Point | 126 °C (closed cup) | |
| Autoignition Temperature | 500 °F |
Section 2: Industrial Synthesis Pathway
The primary industrial route to this compound is the mono-nitration of chlorobenzene. This electrophilic aromatic substitution reaction is typically performed in a closed, continuous system. The process yields a mixture of chloronitrobenzene isomers, which must then be separated. Through carefully controlled distillation and crystallization procedures, the this compound isomer is isolated to a purity often exceeding 99%.
Caption: Industrial synthesis workflow for this compound.
Section 3: Chemical Reactivity and Mechanistic Insights
The synthetic value of this compound is rooted in its distinct reactivity, which is dominated by the interplay between the chloro and nitro substituents.
Nucleophilic Aromatic Substitution (S_N_Ar)
This is the most significant reaction pathway for this molecule. Unlike typical aryl halides, the chlorine atom in this compound is highly susceptible to substitution by nucleophiles. This enhanced reactivity is a direct consequence of the powerful electron-withdrawing nitro group positioned ortho to the chlorine.
Causality and Mechanism: The reaction proceeds via an addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The ortho-nitro group is crucial because it can delocalize the negative charge of the intermediate through resonance, significantly lowering the activation energy of the reaction. This stabilization is not possible when the nitro group is in the meta position, rendering 1-chloro-3-nitrobenzene largely unreactive under similar conditions.
Caption: Mechanism of Nucleophilic Aromatic Substitution (S_N_Ar).
Reduction of the Nitro Group
Another synthetically vital transformation is the reduction of the nitro group to an amine. This reaction converts this compound into 2-chloroaniline, a valuable precursor for many pharmaceuticals and dyes. Various reducing agents can be employed, with a common laboratory method using platinum on carbon with a hydrogen donor like ammonium formate or formic acid.
Section 4: Applications in Advanced Chemical Synthesis
This compound is not an end-product but a foundational building block. Its unique reactivity makes it indispensable in several fields:
-
Pharmaceuticals: It serves as a key starting material for synthesizing a wide range of active pharmaceutical ingredients (APIs). The ability to introduce a nucleophile and then potentially modify the resulting amine (from nitro reduction) allows for the construction of complex heterocyclic scaffolds found in many drugs. For example, it has been used in the synthesis of 1-hydroxybenzotriazole derivatives, which are important reagents in peptide synthesis.
-
Dyes and Pigments: It is an intermediate in the production of azo and sulfur dyes.
-
Agrochemicals: The compound is a precursor for various pesticides and herbicides.
-
Specialty Chemicals: It is used to produce other intermediates like o-fluoronitrobenzene and nitrophenol.
Section 5: Analytical Characterization
Unambiguous identification of this compound is achieved through standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum in CDCl₃ shows complex multiplets in the aromatic region, characteristic of the four distinct protons on the substituted benzene ring.
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry typically shows a molecular ion peak (M⁺) at m/z 157 and a characteristic isotopic pattern for the M+2 peak due to the presence of the ³⁷Cl isotope. Common fragment ions include the loss of NO₂ (m/z 111) and subsequent loss of Cl.
-
Infrared (IR) Spectroscopy: The IR spectrum displays strong characteristic absorption bands corresponding to the C-Cl, C-NO₂ (asymmetric and symmetric stretching), and aromatic C-H and C=C bonds.
Section 6: Safety, Handling, and Toxicology
This compound is a hazardous substance and must be handled with stringent safety protocols.
6.1 Hazard Identification
-
Acute Toxicity: Toxic if swallowed and toxic in contact with skin.
-
Organ-Specific Effects: It is a methemoglobin former, meaning it impairs the oxygen-carrying capacity of the blood, which can lead to cyanosis (blue lips, fingernails, and skin). The substance may also cause damage to the liver.
-
Chronic Effects: Prolonged or repeated exposure can cause damage to the blood and liver. It is also suspected of causing cancer.
-
Environmental Hazard: The substance is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.
6.2 Recommended Handling and Personal Protective Equipment (PPE)
A rigorous risk assessment must be performed before any work is undertaken.
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Facilities should be equipped with an eyewash station and a safety shower.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or chemical-protective suit to prevent skin contact.
-
Respiratory Protection: In case of insufficient ventilation or when generating dust/aerosols, use a NIOSH-approved respirator with appropriate cartridges.
-
6.3 First Aid and Emergency Procedures
-
After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
After Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.
-
After Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the eyelids. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
6.4 Storage and Disposal
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container, away from incompatible materials such as strong bases and oxidizing agents.
-
Disposal: This material and its container must be disposed of as hazardous waste in accordance with all federal, state, and local environmental regulations.
Section 7: Environmental Fate and Ecotoxicity
This compound shows limited biodegradability in standard tests. Due to its toxicity to aquatic life, releases into the environment must be strictly avoided. It has a medium potential for binding to soil organic matter. While its bioaccumulation potential in aquatic organisms is not considered significant based on measured bioconcentration factors (BCF), its persistence and toxicity warrant careful management of all waste streams.
Conclusion
This compound (CAS 88-73-3) is a cornerstone intermediate whose value is defined by the activating effect of its ortho-nitro group on the chlorine substituent. This property facilitates a range of nucleophilic aromatic substitution reactions that are fundamental to the synthesis of numerous high-value products in the pharmaceutical, dye, and agrochemical industries. However, its significant utility is matched by its considerable toxicity. A thorough understanding of its chemical reactivity, coupled with unwavering adherence to rigorous safety and handling protocols, is essential for its responsible and effective use in research and development.
References
- OECD Existing Chemicals Database. (2001). This compound CAS: 88-73-3. [Link]
- Cole-Parmer. Material Safety Data Sheet - this compound, 99+%. [Link]
- Loba Chemie. (2016). 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS. [Link]
- Filo. (2025). Question: Explain why the reaction of this compound with aqueous... [Link]
- oxfordlabchem.com. material safety data sheet - ortho chloro nitro benzene (oncb). [Link]
- MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]
- Sdfine. This compound. [Link]
- Filo. (2025). *Question 5: The reaction
An In-depth Technical Guide to the Electron-Withdrawing Effects in 2-Chloronitrobenzene
Abstract
This technical guide provides a detailed examination of the potent electron-withdrawing effects inherent to 2-chloronitrobenzene, a critical intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] We will dissect the individual and synergistic electronic contributions of the chloro and nitro substituents, focusing on the underlying principles of their inductive and resonance effects. The core of this guide is an in-depth analysis of how these effects converge to dramatically activate the aromatic ring for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in modern organic synthesis. By integrating mechanistic theory with practical experimental protocols and spectroscopic data, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this versatile chemical building block.
The Electronic Architecture of a Substituted Benzene Ring
The reactivity of a benzene derivative is fundamentally dictated by the electron density of its π-system. Substituents modulate this density through two primary mechanisms: the inductive effect and the resonance effect.
-
Inductive Effect (I): This effect is transmitted through sigma (σ) bonds and arises from differences in electronegativity between atoms. Electron-withdrawing groups with a negative inductive effect (-I) pull electron density away from the ring, while electron-donating groups with a positive inductive effect (+I) push electron density toward it.[2]
-
Resonance (Mesomeric) Effect (R or M): This effect involves the delocalization of pi (π) electrons and lone pairs across a conjugated system. Electron-withdrawing groups with a negative resonance effect (-R) pull π-electron density out of the ring, whereas electron-donating groups with a positive resonance effect (+R) push π-electron density into the ring.[2][3]
Understanding the interplay between these two effects is crucial for predicting a molecule's reactivity.
Caption: General illustration of inductive vs. resonance effects on an aromatic ring.
Deconstructing the Substituents in 2-Chloronitrobenzene
The unique reactivity of 2-chloronitrobenzene stems from the combined electronic properties of its two substituents, which are positioned ortho to each other.
The Chloro Group: A Dichotomy of Effects
The chlorine atom presents a classic case of competing electronic effects:
-
Strong Inductive Withdrawal (-I): Due to its high electronegativity, chlorine strongly pulls electron density from the carbon atom to which it is attached, deactivating the ring towards electrophilic attack compared to unsubstituted benzene.[4][5]
-
Weak Resonance Donation (+R): The lone pairs on the chlorine atom can be delocalized into the aromatic π-system. This effect increases electron density, but primarily at the ortho and para positions.[4][6]
Overall, the potent -I effect outweighs the weaker +R effect, making the chloro group a net deactivating substituent but an ortho, para-director for electrophilic aromatic substitution.[4][7]
The Nitro Group: A Potent Electron Sink
The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry, acting through both inductive and resonance mechanisms:
-
Strong Inductive Withdrawal (-I): The highly electronegative oxygen atoms and the positively charged nitrogen atom create a strong dipole, pulling significant electron density from the ring through the σ-bond.[4]
-
Strong Resonance Withdrawal (-R): The π-system of the nitro group is conjugated with the benzene ring, allowing it to delocalize and withdraw π-electron density from the ring. This effect is most pronounced at the ortho and para positions, which bear a partial positive charge in the resonance hybrid.[4][8]
This powerful electron withdrawal severely deactivates the ring for electrophilic attack but critically primes it for nucleophilic attack.
Caption: Resonance structures showing the nitro group withdrawing electron density.
The Synergistic Effect: Activation for Nucleophilic Aromatic Substitution (SNAr)
While aryl halides like chlorobenzene are generally unreactive towards nucleophiles, the presence of a strong electron-withdrawing group, such as a nitro group, positioned ortho or para to the halogen, dramatically increases reactivity.[9][10][11] In 2-chloronitrobenzene, the nitro group is ortho to the chlorine, creating a highly activated system for SNAr.
The reaction proceeds via a two-step addition-elimination mechanism :
-
Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the carbon atom bearing the chlorine. This step is facilitated by the electron deficiency at this position, induced by both the chloro and nitro groups. The aromaticity of the ring is temporarily broken, forming a negatively charged intermediate.[12]
-
Formation of the Meisenheimer Complex: This high-energy carbanionic intermediate is resonance-stabilized. Crucially, the negative charge is delocalized across the π-system and onto the electronegative oxygen atoms of the ortho-nitro group.[11][13][14] This stabilization is the key to the reaction's feasibility; it lowers the activation energy of the first step, allowing the reaction to proceed.[14] The meta-isomer, m-chloronitrobenzene, is largely unreactive because the nitro group cannot stabilize the intermediate via resonance.[9][15]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the final substitution product.
Caption: The addition-elimination mechanism of SNAr on 2-chloronitrobenzene.
Experimental Validation and Characterization
The electronic effects within 2-chloronitrobenzene are not merely theoretical; they are readily observable and quantifiable through standard analytical techniques.
Spectroscopic Evidence
Spectroscopy provides a direct window into the electronic environment of the molecule.
| Property | Value / Observation | Reference |
| Molecular Formula | C₆H₄ClNO₂ | [16] |
| Molecular Weight | 157.55 g/mol | [16] |
| Melting Point | 33-35 °C | [16][17] |
| Boiling Point | 245.5-246 °C | [16][17] |
| ¹H NMR (CDCl₃, 89.56 MHz) | δ 7.87 (d), 7.27-7.62 (m) ppm. The aromatic protons are deshielded and appear downfield due to the strong electron-withdrawing environment. | [18] |
| ¹³C NMR | Spectral data reported, showing distinct shifts for carbon atoms influenced by the electron-withdrawing substituents. | [17] |
| Infrared (IR) | Strong characteristic absorption bands for asymmetric and symmetric N-O stretching of the nitro group. | [17] |
Protocol: Synthesis of 2-Nitroanisole via SNAr
This protocol details a representative SNAr reaction, demonstrating the displacement of the chloro group. The reaction of 2-chloronitrobenzene with sodium methoxide is a well-established method for producing 2-nitroanisole.[16]
Objective: To synthesize 2-nitroanisole from 2-chloronitrobenzene and monitor the reaction's progress.
Materials:
-
2-Chloronitrobenzene
-
Sodium methoxide (solid or as a solution in methanol)
-
Methanol (anhydrous)
-
TLC plates (silica gel)
-
Developing solvent (e.g., 9:1 Hexane:Ethyl Acetate)
-
Rotary evaporator
-
Standard glassware for reflux
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chloronitrobenzene (1.0 eq) in anhydrous methanol.
-
Reagent Addition: Carefully add sodium methoxide (1.1 eq) to the stirred solution. The addition may be exothermic.
-
Heating: Heat the reaction mixture to reflux (approx. 65 °C).
-
Reaction Monitoring (Self-Validation):
-
Periodically (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture.
-
Spot the aliquot on a TLC plate alongside a spot of the starting material (2-chloronitrobenzene).
-
Develop the TLC plate in the chosen solvent system.
-
Visualize the spots under UV light. The reaction is complete when the starting material spot has been fully consumed and a new, lower Rf product spot (2-nitroanisole) is dominant.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Resuspend the residue in water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the crude 2-nitroanisole by column chromatography or recrystallization.
-
Caption: Experimental workflow for the synthesis and monitoring of 2-nitroanisole.
Implications in Drug Development and Chemical Synthesis
The predictable and efficient reactivity of 2-chloronitrobenzene makes it an invaluable precursor in various synthetic applications.
-
Pharmaceutical Intermediates: The displacement of the chloride with various oxygen, nitrogen, or sulfur nucleophiles provides a straightforward route to a wide array of substituted nitroaromatics. Subsequent reduction of the nitro group to an amine is a common and robust transformation, yielding ortho-substituted anilines that are key structural motifs in many pharmaceutical agents.[1][17]
-
Dye and Pigment Synthesis: Reduction of 2-chloronitrobenzene produces 2-chloroaniline, a precursor for diazo components used in the manufacturing of colorants.[17]
-
Agrochemicals: The molecular framework of 2-chloronitrobenzene serves as a starting point for the synthesis of various pesticides and herbicides.
Conclusion
The electron-withdrawing effects in 2-chloronitrobenzene are a powerful demonstration of fundamental organic chemistry principles. The synergistic combination of a strong inductive and resonance-withdrawing nitro group with an inductively withdrawing chloro group creates a highly electron-deficient aromatic system. This electronic configuration profoundly deactivates the ring towards electrophilic attack but, more importantly, strongly activates it for nucleophilic aromatic substitution. The ability of the ortho-nitro group to stabilize the key Meisenheimer intermediate is the causal factor behind this enhanced reactivity. A thorough understanding of these principles, validated by spectroscopic analysis and kinetic studies, empowers chemists to effectively utilize 2-chloronitrobenzene as a versatile and reliable building block in the rational design and synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science industries.
References
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- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds.
- Wikipedia. (n.d.). 2-Nitrochlorobenzene. Retrieved January 9, 2026.
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- Pharmacy 180. (n.d.).
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- Exner, O., & Böhm, S. (2004). Range of validity of the Hammett equation: acidity of substituted ethynylbenzenes. Royal Society of Chemistry.
- Jaworski, K., & Młostoń, G. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
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- TMP Chem. (2020). What is Inductive & Mesomeric Effect in case of Phenol, Chlorobenzene , Nitro benzene. YouTube.
- University of Birmingham. (n.d.). Resonance and Inductive Effects.
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An In-depth Technical Guide to the Molecular Structure and Orbital Analysis of 1-Chloro-2-nitrobenzene
This guide provides a comprehensive examination of 1-Chloro-2-nitrobenzene (C₆H₄ClNO₂), a key aromatic compound widely utilized as a building block in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] For researchers and professionals in drug development, a thorough understanding of its molecular architecture and electronic properties is paramount for predicting its reactivity, metabolic fate, and potential interactions. This document moves beyond a simple recitation of data, offering insights into the causality of its structural and electronic characteristics, grounded in both experimental evidence and advanced computational analysis.
Molecular Geometry: The Interplay of Substituent Effects
This compound is a disubstituted benzene derivative where a chlorine atom and a nitro group occupy adjacent (ortho) positions on the aromatic ring.[2][3][4] The presence of these two electronegative groups introduces significant electronic and steric perturbations, causing the molecule's geometry to deviate from that of an idealized benzene ring.
The molecular structure is largely planar, though steric hindrance between the bulky nitro group and the adjacent chlorine atom can cause the nitro group to twist slightly out of the plane of the benzene ring.[1][5] This deviation is a critical factor influencing the molecule's crystal packing and intermolecular interactions. Computational studies, particularly those employing Density Functional Theory (DFT), have proven invaluable in elucidating these subtle structural details.[6]
Optimized Geometrical Parameters
The precise bond lengths and angles are determined by the balance between the inherent sp² hybridization of the carbon atoms and the electronic influence of the chloro and nitro substituents. DFT calculations, often using the B3LYP functional with a 6-311G basis set or similar, provide reliable geometric parameters that correlate well with experimental data from X-ray crystallography.[7]
| Parameter | Description | Typical Calculated Value (Å or °) |
| Bond Lengths (Å) | ||
| C-C | Aromatic ring bonds | ~1.39 - 1.40 |
| C-Cl | Carbon-Chlorine bond | ~1.74 |
| C-N | Carbon-Nitrogen bond | ~1.48 |
| N-O | Nitrogen-Oxygen bonds (in NO₂) | ~1.22 |
| C-H | Aromatic Carbon-Hydrogen bonds | ~1.08 - 1.09 |
| **Bond Angles (°) ** | ||
| C-C-C | Internal ring angles | ~118° - 122° |
| C-C-Cl | Angle involving the chlorine substituent | ~121° |
| C-C-N | Angle involving the nitro substituent | ~119° |
| O-N-O | Angle within the nitro group | ~124° |
Note: These values are representative and can vary slightly based on the computational method and basis set used.[6][7]
The C-C-Cl and C-C-N bond angles often adjust to accommodate the steric strain between the adjacent substituents.[5] The electron-withdrawing nature of both groups also slightly shortens the adjacent C-C bonds within the ring compared to unsubstituted benzene.
Caption: 2D Molecular Structure of this compound.
Spectroscopic Characterization: A Multi-faceted Approach
Spectroscopic analysis provides a detailed fingerprint of a molecule's structure and electronic environment. For this compound, a combination of vibrational, magnetic resonance, and electronic spectroscopy is employed for unambiguous identification and characterization.
Vibrational Spectroscopy (FT-IR & FT-Raman)
Vibrational spectroscopy probes the stretching and bending modes of molecular bonds. The resulting spectra are highly specific to the molecule's functional groups and overall symmetry.
Causality: The strong dipole moment changes associated with the N-O bonds in the nitro group lead to very intense absorption bands in the FT-IR spectrum, making them easily identifiable. Conversely, the symmetric stretch of the nitro group is often more prominent in the FT-Raman spectrum.
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Spectrum |
| 3100 - 3000 | Aromatic C-H stretching | FT-IR, FT-Raman |
| 1570 - 1500 | NO₂ asymmetric stretching | Strong in FT-IR |
| 1370 - 1300 | NO₂ symmetric stretching | Strong in FT-IR |
| 1600 - 1450 | Aromatic C=C stretching | FT-IR, FT-Raman |
| 1200 - 1000 | C-H in-plane bending | FT-IR |
| 850 - 750 | C-H out-of-plane bending | Strong in FT-IR |
| ~750 | C-Cl stretching | FT-IR, FT-Raman |
Source: Data compiled from typical values for substituted nitrobenzenes.[8]
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with ~100 mg of potassium bromide (KBr) powder (spectroscopic grade). The KBr is used because it is transparent in the mid-IR region.
-
Pellet Formation: The mixture is compressed under high pressure (several tons) in a die to form a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer.[9]
-
Analysis: A background spectrum (of the empty sample chamber) is first recorded and automatically subtracted from the sample spectrum to eliminate contributions from atmospheric CO₂ and water vapor. The spectrum is typically recorded from 4000 to 400 cm⁻¹.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive method for mapping the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum of this compound shows a complex multiplet pattern in the aromatic region (typically 7.3-7.9 ppm).[10][11] The deshielding effect of the electron-withdrawing nitro and chloro groups shifts the signals of the ring protons downfield compared to benzene (7.26 ppm). The specific chemical shifts and coupling constants (J-values) between adjacent protons allow for the assignment of each proton.[11]
-
¹³C NMR: The carbon spectrum provides information on the chemical environment of each carbon atom. The carbon attached to the chlorine (C1) and the nitro group (C2) are significantly affected, with their resonances shifted due to electronegativity and anisotropy effects.[9][12]
| Nucleus | Typical Chemical Shift (δ) in ppm (Solvent: CDCl₃) |
| ¹H NMR | 7.3 - 7.9 (complex multiplets) |
| ¹³C NMR | 120 - 150 (multiple signals) |
Source: SpectraBase, ChemicalBook.[10][11][12]
UV-Visible Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within the molecule. The spectrum of this compound in a solvent like chloroform or methanol typically displays strong absorptions corresponding to π → π* transitions within the aromatic system and weaker n → π* transitions associated with the nitro group.[8][13] The presence of the substituents shifts these absorptions to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene.
Orbital and Electronic Property Analysis
Quantum chemical calculations are essential for understanding the electronic structure and reactivity, providing insights that are not directly accessible through experimentation.
Methodological Framework: Density Functional Theory (DFT) DFT has become the workhorse of computational chemistry for its ability to provide highly accurate results for molecular properties with manageable computational resources.
Trustworthiness: The protocol's validity is established by comparing calculated results with experimental data. For instance, the optimized geometry from DFT can be validated against X-ray crystal structures, and calculated vibrational frequencies can be compared to experimental FT-IR and FT-Raman spectra.[8] A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and basis set limitations, improving the agreement with experimental values.[8]
Caption: Standard DFT workflow for molecular property analysis.
Frontier Molecular Orbitals (HOMO & LUMO)
The HOMO and LUMO are the highest occupied and lowest unoccupied molecular orbitals, respectively. Their energies and spatial distributions are fundamental to understanding chemical reactivity.
-
HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. In this compound, the HOMO is typically a π-orbital distributed across the benzene ring.
-
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. The LUMO is often localized over the nitro group and the C-N bond, indicating that this region is the most likely site for nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[8]
| Parameter | Significance |
| E(HOMO) | Related to ionization potential; electron-donating character. |
| E(LUMO) | Related to electron affinity; electron-accepting character. |
| ΔE = E(LUMO) - E(HOMO) | Chemical reactivity, kinetic stability, and electronic transitions. |
Molecular Electrostatic Potential (MEP)
The MEP map is a 3D visualization of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species.
Expertise & Causality: The MEP map provides a chemically intuitive picture of charge distribution. The most negative potential (typically colored red) is concentrated around the highly electronegative oxygen atoms of the nitro group, making them the primary sites for electrophilic attack or hydrogen bonding. The regions of positive potential (blue) are generally found around the hydrogen atoms of the benzene ring, while the region around the chlorine atom is often slightly negative to neutral, reflecting a balance of electronegativity and polarizability. This visual information is critical for drug design, where predicting non-covalent interactions is key.
Mulliken Atomic Charges
Mulliken population analysis provides a quantitative, albeit approximate, measure of the partial charge residing on each atom. This analysis confirms the qualitative picture provided by the MEP. The calculations typically show a significant positive charge on the nitrogen atom and negative charges on the oxygen atoms, consistent with the strong electron-withdrawing nature of the nitro group. The carbon atoms attached to the chlorine and nitro groups also carry partial positive charges, making the aromatic ring electron-deficient overall.
Conclusion
The molecular and electronic profile of this compound is defined by the powerful ortho-directing interplay of its chloro and nitro substituents. Spectroscopic techniques like FT-IR and NMR provide robust methods for its identification and structural confirmation. Deeper insights from quantum chemical analyses, such as DFT, reveal the subtleties of its geometry and electronic landscape. The localization of the LUMO on the nitro group and the distinct charge distribution shown by the MEP map are critical predictors of its reactivity. For scientists in synthetic chemistry and drug development, this detailed understanding is not merely academic; it forms the rational basis for designing novel synthetic pathways and understanding potential biological interactions.
References
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1-Chloro-2-nitrobenzene IUPAC name and synonyms
An In-Depth Technical Guide to 1-Chloro-2-nitrobenzene
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate in various industrial syntheses. Intended for researchers, chemists, and professionals in drug development and materials science, this document delves into its nomenclature, physicochemical properties, synthesis, reactivity, applications, and safety protocols, grounding all information in authoritative scientific principles.
Chemical Identity and Nomenclature
The precise identification of a chemical compound is foundational to all scientific and industrial work. The nomenclature of this compound follows a specific hierarchy based on internationally recognized standards.
IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. According to IUPAC nomenclature, the preferred name for this compound is This compound [1][2][3][4]. This name is derived by alphabetizing the substituent prefixes ('chloro' before 'nitro') and assigning the lowest possible locant set to the substituents on the benzene ring[5]. The locant '1' is assigned to the carbon atom bearing the chloro group, as 'chloro' comes first alphabetically[5].
Synonyms and Common Names
In industrial and laboratory settings, a variety of synonyms are used interchangeably. It is crucial to recognize these to ensure clear communication and accurate substance identification.
Common Synonyms Include:
Chemical Identifiers
For unambiguous identification in databases and regulatory documents, the following identifiers are critical.
| Identifier | Value | Source |
| CAS Number | 88-73-3 | [1][2][3][16][17] |
| Molecular Formula | C₆H₄ClNO₂ | [1][2][3][17] |
| Molecular Weight | 157.55 g/mol | [1][2][17] |
| EC Number | 201-854-9 | [1][17] |
| UN Number | 1578 | [1][15] |
| InChIKey | BFCFYVKQTRLZHA-UHFFFAOYSA-N | [1][2][3][17] |
| SMILES | C1=CC=C(C(=C1)[O-])Cl | [1][17] |
Physicochemical Properties
This compound is a yellowish crystalline solid under standard conditions[13][18]. Its physical state is dictated by its relatively low melting point, meaning it can also be encountered as a liquid in warmer environments[15]. Understanding its physical and chemical properties is essential for designing reaction conditions, ensuring safe handling, and predicting its environmental fate.
| Property | Value | Source |
| Appearance | Yellowish crystalline solid or liquid | [1][13][15][18] |
| Odor | Characteristic aromatic odor | [1][15] |
| Melting Point | 31-33 °C (lit.) | [15][17][19] |
| Boiling Point | 246 °C (lit.) | [15][17][19] |
| Density | 1.348 g/mL at 25 °C (lit.) | [17] |
| Vapor Pressure | 0.04 mmHg at 25 °C | [17] |
| Flash Point | 126 - 127.2 °C (closed cup) | [15][17][19] |
| Solubility in Water | Insoluble to slightly soluble (441 mg/L at 20 °C) | [15][20][21] |
| Solubility in Solvents | Soluble in alcohol, benzene, and diethyl ether | [15][17] |
| log Kow | 2.24 | [20] |
Industrial Synthesis and Mechanism
The primary industrial route for producing this compound is the electrophilic aromatic substitution of chlorobenzene. The choice of this precursor is driven by its commercial availability and the directing effects of the chloro substituent.
Synthesis Protocol: Nitration of Chlorobenzene
The synthesis involves the reaction of chlorobenzene with a nitrating agent, typically a mixture of nitric acid and sulfuric acid (known as "mixed acid")[13].
Step-by-Step Methodology:
-
Preparation of the Nitrating Agent: Concentrated sulfuric acid is carefully added to concentrated nitric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Reaction: Chlorobenzene is slowly added to the mixed acid under controlled temperature conditions. The chloro group is an ortho, para-director, meaning it activates the positions ortho (2- and 6-) and para (4-) to it for electrophilic attack.
-
Isomer Formation: The reaction yields a mixture of isomers, primarily this compound (ortho isomer) and 1-chloro-4-nitrobenzene (para isomer), with a very small amount of the meta isomer (1-chloro-3-nitrobenzene)[13]. A typical product distribution is approximately 34-36% of the ortho isomer and 63-65% of the para isomer[13].
-
Work-up and Separation: After the reaction is complete, the mixture is poured into water to quench the reaction and separate the organic layer. The isomers are then separated, often through crystallization or distillation, exploiting differences in their physical properties[18].
Synthesis Workflow Diagram
The following diagram illustrates the industrial synthesis process.
Caption: Industrial synthesis of chloronitrobenzene isomers.
Reactivity and Key Applications
This compound is a valuable intermediate precisely because it possesses two distinct reactive sites: the chloro and nitro groups. This dual functionality allows for a wide range of subsequent chemical transformations.
Chemical Reactivity
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the chloro substituent towards nucleophilic aromatic substitution (SNAAr). This allows the chlorine atom to be displaced by various nucleophiles (e.g., ammonia, alkoxides, sulfides), a reaction that is fundamental to many of its applications[13][22].
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents, such as iron in acidic medium (Bechamp reduction) or catalytic hydrogenation[13][23]. This reaction produces 2-chloroaniline, another important chemical intermediate.
Major Applications in Synthesis
Its role is almost exclusively as a precursor in the synthesis of more complex molecules. A direct use of this compound is not known[20].
-
Dyes and Pigments: It is a key building block for azo dyes and other colorants[14][15][20]. The synthesis of 3,3'-dichlorobenzidine, a precursor to various pigments, starts from the reduction of this compound[13].
-
Pharmaceuticals: It serves as a starting material for various active pharmaceutical ingredients (APIs). For instance, it is used in the synthesis of o-aminophenol and nitrophenetole, which are processed into pharmaceuticals[15][20].
-
Agrochemicals: It is an intermediate in the production of pesticides and herbicides[1][13][15].
-
Rubber Chemicals: It is used in the manufacturing of chemicals that improve the properties and durability of rubber products[15].
-
Corrosion Inhibitors: Its derivatives are used to prevent corrosion of metals[1].
Role as a Chemical Intermediate
The following diagram illustrates the central role of this compound as a precursor to other important chemical classes.
Caption: this compound as a versatile chemical intermediate.
Safety, Toxicology, and Handling
This compound is a hazardous substance and must be handled with appropriate precautions. Chronic and acute exposure can lead to significant health effects.
Toxicological Profile
-
Toxicity: The compound is toxic if swallowed and toxic in contact with skin[16][24][25]. It can be absorbed through the skin[26].
-
Methemoglobinemia: A primary health concern is its ability to act as a methemoglobin former, which impairs the oxygen-carrying capacity of the blood and can lead to cyanosis (blue lips and skin), dizziness, and headaches[6][26][27]. The effects may be delayed[27].
-
Organ Damage: Prolonged or repeated exposure may cause damage to the blood, liver, and kidneys[6][26][27].
-
Carcinogenicity: It is suspected of being a carcinogen[11][20][27]. The International Agency for Research on Cancer (IARC) has classified it as possibly carcinogenic to humans[27].
-
Environmental Hazards: The substance is harmful to aquatic life with long-lasting effects[6][16][28].
Hazard Identification
The following table summarizes its classification under the Globally Harmonized System (GHS).
| Hazard Class | Hazard Statement | Pictogram |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | ☠️ |
| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin | ☠️ |
| Carcinogenicity (Suspected) | H351: Suspected of causing cancer | ⚕️ |
| Specific Target Organ Toxicity | Causes damage to blood and liver | ⚕️ |
| Aquatic Hazard (Chronic) | H411: Toxic to aquatic life with long lasting effects | পরিবেশ |
Safe Handling and Emergency Protocols
A rigorous and self-validating safety protocol is non-negotiable when working with this compound.
Step-by-Step Handling Protocol:
-
Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[6][25][28].
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles[16][24][28]. In case of insufficient ventilation, wear suitable respiratory protection[6].
-
Hygiene: Wash hands and any exposed skin thoroughly after handling[16]. Do not eat, drink, or smoke in the work area[24].
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container[21][28]. Store locked up and separated from combustible materials, reducing agents, and foodstuffs[16][27].
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[6][16].
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[16][25].
-
Skin Contact: Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. Seek immediate medical attention[6][16][25].
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present. Seek medical attention[6][16][28].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[6][16][25].
Safety Workflow Diagram
Caption: Mandatory safety and handling workflow for this compound.
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Reactivity of the chlorine atom in o-chloronitrobenzene
An In-depth Technical Guide to the Reactivity of the Chlorine Atom in o-Chloronitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical analysis of the reactivity of the chlorine atom in ortho-chloronitrobenzene (o-CNB). The presence of the nitro group ortho to the chlorine atom profoundly influences the molecule's electronic structure and chemical behavior. This document will delve into the mechanistic underpinnings of its reactivity, primarily focusing on nucleophilic aromatic substitution (SNAr). We will explore the critical role of the nitro group in activating the aryl halide towards nucleophilic attack, detail experimental protocols for key transformations, and discuss the synthetic utility of o-CNB in various industrial applications, including the synthesis of pharmaceuticals, dyes, and agrochemicals.
Introduction: The Electronic Landscape of o-Chloronitrobenzene
Ortho-chloronitrobenzene is an aromatic compound characterized by a benzene ring substituted with a chlorine atom and a nitro group at adjacent positions. The reactivity of the chlorine atom as a leaving group is intrinsically linked to the powerful electron-withdrawing nature of the ortho-nitro group. This influence is exerted through two primary electronic effects:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene ring through the sigma bond framework.[1][2] This effect is also exhibited by the chlorine atom.[1]
-
Resonance Effect (-M or -R): The nitro group can withdraw electron density from the aromatic pi system through resonance.[1][3] This delocalization of electrons is particularly pronounced at the ortho and para positions relative to the nitro group.[4]
These combined effects render the benzene ring in o-chloronitrobenzene electron-deficient, a state that is crucial for its characteristic reactivity. The carbon atom bonded to the chlorine becomes significantly electrophilic and thus susceptible to attack by nucleophiles.
The Predominant Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)
The most significant reaction involving the chlorine atom of o-chloronitrobenzene is nucleophilic aromatic substitution (SNAr). Unlike nucleophilic substitution reactions in aliphatic systems (SN1 and SN2), SNAr in this context proceeds via a distinct addition-elimination mechanism.[5][6]
The SNAr Mechanism: A Stepwise Process
The SNAr mechanism involves two key steps:
-
Nucleophilic Addition and Formation of the Meisenheimer Complex: A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5][6]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the chloride ion.
The presence of the nitro group in the ortho position is critical for the stabilization of the negatively charged Meisenheimer complex.[5][6] The negative charge can be delocalized onto the electron-withdrawing nitro group, which significantly lowers the activation energy of this step.[7] This stabilization is not possible when the nitro group is in the meta position, rendering m-chloronitrobenzene largely unreactive towards nucleophilic aromatic substitution under similar conditions.[5][8]
Caption: Generalized SNAr mechanism for o-chloronitrobenzene.
Common Nucleophilic Displacement Reactions
The activated nature of the chlorine atom in o-chloronitrobenzene allows for its displacement by a variety of nucleophiles. These reactions are of significant industrial importance.[9][10]
2.2.1. Hydrolysis to o-Nitrophenol
The reaction of o-chloronitrobenzene with aqueous sodium hydroxide at elevated temperatures yields o-nitrophenol.[11][12][13] This reaction is a cornerstone in the synthesis of various dyes and pharmaceuticals.[9]
Reaction: Cl-C₆H₄-NO₂ + 2 NaOH → HO-C₆H₄-NO₂ + NaCl + H₂O
The hydrolysis is typically carried out at temperatures ranging from 100-160°C.[11][12] The use of catalysts such as cuprous oxide or manganese dioxide can improve the reaction rate and yield.[11][12]
2.2.2. Ammonolysis to o-Nitroaniline
Heating o-chloronitrobenzene with aqueous or liquid ammonia under pressure results in the formation of o-nitroaniline.[14][15] o-Nitroaniline is a key intermediate in the production of azo dyes and certain agrochemicals.[9][16]
Reaction: Cl-C₆H₄-NO₂ + 2 NH₃ → H₂N-C₆H₄-NO₂ + NH₄Cl
This reaction is often performed in an autoclave at temperatures around 150-170°C and high pressure (6-10 MPa).[15]
2.2.3. Other Nucleophilic Substitutions
Other important nucleophilic substitutions include:
-
Alkoxylation: Reaction with sodium alkoxides (e.g., sodium methoxide) produces the corresponding o-nitroanisole.[17]
-
Reaction with Sulfides: Treatment with sodium disulfide yields di-orthonitrophenyl disulfide.[17]
Other Reactions of o-Chloronitrobenzene
While nucleophilic substitution of the chlorine atom is the most prominent reaction, other transformations are also synthetically relevant.
Reduction of the Nitro Group
The nitro group of o-chloronitrobenzene can be selectively reduced to an amino group, yielding o-chloroaniline. This transformation is typically achieved using reducing agents such as iron in the presence of an acid (Bechamp reduction) or through catalytic hydrogenation.[18][19] Care must be taken with catalytic hydrogenation, as some catalysts like palladium on carbon can also lead to dehalogenation.[19]
Electrophilic Aromatic Substitution
The presence of the strongly deactivating nitro group makes electrophilic aromatic substitution on o-chloronitrobenzene challenging.[1][2][4] The nitro group directs incoming electrophiles to the meta position relative to itself.[3][4] However, the chlorine atom is an ortho, para-director. The directing effects of the two substituents are thus in opposition. In practice, further electrophilic substitution is difficult and often requires harsh reaction conditions.
Experimental Protocols
Synthesis of o-Nitrophenol via Hydrolysis of o-Chloronitrobenzene
Objective: To synthesize o-nitrophenol by the nucleophilic aromatic substitution of the chlorine atom in o-chloronitrobenzene with a hydroxide ion.
Materials:
-
o-Chloronitrobenzene
-
Sodium hydroxide (NaOH)
-
Water
-
Sulfuric acid (H₂SO₄) for acidification
-
Reaction vessel (e.g., a high-pressure autoclave)
Procedure:
-
Charge the autoclave with o-chloronitrobenzene, water, and sodium hydroxide. A typical molar ratio of o-chloronitrobenzene to sodium hydroxide is between 1:1.7 and 1:4.0.[13] The concentration of the sodium hydroxide solution is generally in the range of 3-30%.[13]
-
Seal the autoclave and heat the reaction mixture to 130-180°C for 2-8 hours.[13]
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully transfer the reaction mixture to a beaker and acidify with sulfuric acid to a pH of approximately 5.
-
Allow the mixture to stand at 50°C to facilitate phase separation.
-
Separate the oily layer of o-nitrophenol.
-
The crude product can be purified by vacuum distillation.
Caption: Experimental workflow for the synthesis of o-nitrophenol.
Synthesis of o-Nitroaniline via Ammonolysis of o-Chloronitrobenzene
Objective: To synthesize o-nitroaniline by the nucleophilic aromatic substitution of the chlorine atom in o-chloronitrobenzene with ammonia.
Materials:
-
o-Chloronitrobenzene
-
Liquid ammonia (NH₃)
-
An appropriate solvent (e.g., toluene or ethylene dichloride)[15]
-
High-pressure autoclave
Procedure:
-
Charge the autoclave with o-chloronitrobenzene and liquid ammonia.[15]
-
Heat the sealed autoclave to approximately 150-170°C. The pressure will rise to 6-10 MPa.[15]
-
Maintain these conditions for 7-15 hours.[15]
-
After the reaction period, cool the autoclave and carefully vent the excess ammonia.
-
Add a solvent such as toluene to the reactor and stir for 15 minutes.[15]
-
Filter the mixture to remove the solid byproduct, ammonium chloride.
-
Recover the solvent from the filtrate by distillation to obtain crude o-nitroaniline.
-
The product can be further purified by recrystallization.
Quantitative Data Summary
| Reaction | Nucleophile | Temperature (°C) | Pressure | Typical Yield | Reference(s) |
| Hydrolysis | NaOH (aq) | 100-180 | Autogenous | High | [11][12][13] |
| Ammonolysis | NH₃ (liq) | 150-170 | 6-10 MPa | ~97% | [15] |
Conclusion
The reactivity of the chlorine atom in o-chloronitrobenzene is dominated by nucleophilic aromatic substitution, a process that is significantly activated by the ortho-nitro group. This activation is a direct consequence of the electron-withdrawing nature of the nitro group, which stabilizes the intermediate Meisenheimer complex. The synthetic transformations of o-chloronitrobenzene, particularly its conversion to o-nitrophenol and o-nitroaniline, are of paramount importance in the chemical industry. A thorough understanding of the underlying reaction mechanisms and optimal experimental conditions is essential for researchers and professionals in the fields of organic synthesis and drug development.
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An In-depth Technical Guide to the Stability and Decomposition of 1-Chloro-2-nitrobenzene
Abstract
This technical guide provides a comprehensive analysis of the stability and decomposition profile of 1-chloro-2-nitrobenzene, a key intermediate in the chemical and pharmaceutical industries. Intended for researchers, scientists, and drug development professionals, this document delves into the thermal, photochemical, and chemical degradation pathways of this compound. It offers insights into the underlying mechanisms of its decomposition, methods for its analytical determination, and best practices for its handling and storage to ensure stability and safety.
Introduction: The Dichotomous Nature of this compound
This compound is a yellow crystalline solid with a characteristic odor, widely utilized as a precursor in the synthesis of various organic compounds, including dyes, pigments, pesticides, and pharmaceuticals. Its utility is largely dictated by the reactivity conferred by the chloro and nitro substituents on the benzene ring. The electron-withdrawing nature of the nitro group, particularly at the ortho position, activates the chlorine atom for nucleophilic substitution, making it a versatile building block. However, this inherent reactivity also predisposes the molecule to various decomposition pathways under certain environmental and chemical stressors. A thorough understanding of its stability is therefore paramount for its safe handling, storage, and application in sensitive processes such as drug development.
This guide will explore the multifaceted stability profile of this compound, providing a detailed examination of its degradation under thermal, photochemical, and diverse chemical conditions. Furthermore, we will present robust analytical methodologies for monitoring its stability and identifying potential degradants.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior and stability.
| Property | Value | Reference |
| Molecular Formula | C₆H₄ClNO₂ | [1] |
| Molecular Weight | 157.55 g/mol | [1] |
| Melting Point | 31-33 °C | [1] |
| Boiling Point | 246 °C | [1] |
| Density | 1.348 g/mL at 25 °C | [1] |
| Vapor Pressure | 0.04 mmHg at 25 °C | [1] |
| Water Solubility | 441 mg/L at 20 °C | |
| Log Kow | 2.24 | |
| Appearance | Yellow crystalline solid | [2] |
Thermal Stability and Decomposition
The thermal stability of this compound is a critical consideration, particularly in manufacturing processes that may involve elevated temperatures. While generally stable at ambient temperatures, the compound can undergo exothermic decomposition at higher temperatures, posing a potential for runaway reactions.[3][4]
Decomposition Onset and Products
Upon heating, particularly during combustion, this compound decomposes to produce a range of toxic and corrosive fumes, including:
-
Nitrogen oxides (NOx)
-
Hydrogen chloride (HCl)
-
Chlorine (Cl₂)
-
Phosgene (COCl₂)[5]
Runaway Reaction Hazards
Aromatic nitro compounds, including chloronitrobenzenes, are known to pose a risk of runaway reactions, especially in the presence of bases (e.g., sodium hydroxide), ammonia, or certain organic compounds.[3][4] These reactions are highly exothermic and can lead to a rapid increase in temperature and pressure, potentially resulting in an explosion. The amination of chloronitrobenzenes, for instance, is a process with a known history of industrial accidents due to the thermal instability of the reaction mixture.[3]
Caption: Logic diagram of a thermal runaway reaction.
Photochemical Stability and Decomposition
Exposure to light, particularly in the ultraviolet (UV) spectrum, can induce the degradation of this compound.
Atmospheric Photodegradation
In the atmosphere, this compound undergoes indirect photochemical degradation primarily through reactions with hydroxyl radicals. However, this process is relatively slow, with a calculated half-life of approximately 187 days.
Photolysis in Solution
In aqueous environments, the direct photolysis of this compound is possible, although its efficiency depends on the wavelength of light and the presence of photosensitizers. While specific quantum yields for this compound are not extensively reported, studies on related chloroaromatics in water indicate that photosubstitution reactions can occur.[7] Irradiation of this compound in the presence of a photocatalyst like TiO₂ leads to its quantitative degradation.
Potential photodecomposition products include:
-
2-Chlorophenol
-
Nitrophenols
Caption: Simplified photochemical degradation pathway.
Chemical Stability and Decomposition
This compound is susceptible to degradation upon interaction with various chemical reagents, primarily through nucleophilic substitution and reduction reactions.
Nucleophilic Aromatic Substitution
The presence of the electron-withdrawing nitro group at the ortho position significantly activates the chlorine atom towards nucleophilic attack. This is the most well-characterized decomposition pathway for this compound.
Mechanism: The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.
Caption: Nucleophilic aromatic substitution mechanism.
This reactivity is pronounced with strong nucleophiles and under basic conditions. For example, heating with aqueous sodium hydroxide results in hydrolysis to 2-nitrophenol.
Reduction of the Nitro Group
The nitro group of this compound can be readily reduced to an amino group, forming 2-chloroaniline, using a variety of reducing agents. This transformation is a key synthetic route but also represents a potential degradation pathway.
Common reducing agents and systems include:
-
Catalytic Hydrogenation: H₂ gas with a metal catalyst such as Palladium on carbon (Pd/C) or Platinum.
-
Metal/Acid Systems: Tin (Sn) or Iron (Fe) in the presence of hydrochloric acid (HCl).
-
Sodium Borohydride Systems: NaBH₄ in the presence of a transition metal salt like nickel(II) chloride (NiCl₂·6H₂O) provides an efficient reduction to the corresponding amine.[8][9]
-
Zinc Dust: In a neutral medium with ammonium chloride, zinc dust can reduce nitrobenzene to N-phenylhydroxylamine.[2][10][11][12]
Oxidative Degradation
While the benzene ring of this compound is relatively stable to oxidation, strong oxidizing agents can lead to degradation. For instance, potassium permanganate (KMnO₄) can oxidize nitrobenzene to nitrophenol under certain conditions.[13] However, specific studies on the oxidative degradation of this compound are limited. In biological systems, oxidative pathways for nitrobenzene degradation have been observed, leading to the formation of catechol and release of nitrite.[4]
Incompatible Materials
To maintain the stability of this compound, contact with the following should be avoided:
-
Strong bases: Can promote nucleophilic substitution and potentially lead to runaway reactions.[4]
-
Strong reducing agents: Can initiate vigorous, potentially explosive reactions.[4]
-
Combustible materials: this compound is a strong oxidant and can react violently.[5]
-
Ammonia: Can lead to thermal instability.[3]
Analytical Methodologies for Stability Assessment
The development and validation of stability-indicating analytical methods are crucial for monitoring the purity of this compound and quantifying its degradation products.[6][7][14][15] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed for this purpose.
Stability-Indicating HPLC Method
A stability-indicating HPLC method must be able to resolve the parent compound from all potential degradation products and process-related impurities.[15] Forced degradation studies are essential for developing and validating such a method.[7][15]
Representative Experimental Protocol for a Stability-Indicating RP-HPLC Method:
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Introduction: Understanding the Environmental Profile of a Key Industrial Intermediate
An In-depth Technical Guide to the Environmental Fate of 1-Chloro-2-nitrobenzene
This compound (CAS No. 88-73-3), also known as o-chloronitrobenzene, is a synthetic organic compound of significant industrial importance. It serves as a crucial intermediate in the manufacturing of a wide array of products, including dyes, pigments, corrosion inhibitors, photographic chemicals, and agricultural chemicals.[1][2] Its production involves the mono-nitration of chlorobenzene, which yields a mixture of isomers that are subsequently separated.[3] Due to its production volumes and use in various applications, releases into the environment can occur during manufacturing, processing, and through various waste streams, making a thorough understanding of its environmental fate and transport essential for risk assessment and management.[1][3]
This guide provides a detailed examination of the environmental behavior of this compound. We will move beyond a simple recitation of data to explore the underlying physicochemical principles and biological interactions that govern its persistence, degradation, and mobility across different environmental compartments. The protocols and insights presented herein are designed for researchers, environmental scientists, and drug development professionals to facilitate a comprehensive evaluation of this compound.
Physicochemical Properties and Environmental Distribution
A compound's intrinsic properties are the primary determinants of its behavior in the environment. For this compound, these characteristics dictate its partitioning between air, water, soil, and biota.
The Mackay fugacity model (Level I), a predictive tool for environmental partitioning, indicates that if this compound is released, it will predominantly partition into the water (65.4%) and air (32.9%) compartments.[2][3] This distribution is a direct consequence of its moderate water solubility and vapor pressure.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClNO₂ | [1] |
| Molecular Weight | 157.55 g/mol | [1] |
| Melting Point | 32-33 °C | [3][4] |
| Boiling Point | 246 °C | [4] |
| Water Solubility | 441 mg/L (at 20 °C) | [3] |
| Vapor Pressure | 4.0 Pa (at 20 °C) | [3] |
| Log Kₒw (Octanol-Water Partition Coeff.) | 2.24 | [3][5] |
| Henry's Law Constant | 9.3 x 10⁻⁶ atm·m³/mol | [1] |
| Kₒc (Soil Organic Carbon-Water Part. Coeff.) | 315.5 L/kg (Calculated) | [1][3] |
The octanol-water partition coefficient (Log Kₒw) of 2.24 suggests a moderate tendency to sorb to organic matter.[3][5] This is further supported by the calculated soil organic carbon-water partition coefficient (Kₒc) of approximately 316, which indicates moderate mobility in soil.[1][3] Therefore, while water is a primary receiving compartment, significant interaction with soil and sediment organic matter is expected, influencing its bioavailability and persistence.[1]
Abiotic Degradation Pathways
Abiotic processes, driven by chemical and physical forces, represent a significant route for the transformation of this compound in the environment.
Atmospheric Photodegradation
Once volatilized into the atmosphere, this compound is subject to indirect photodegradation. The primary mechanism is reaction with photochemically-produced hydroxyl (•OH) radicals.[1][3] The estimated atmospheric half-life for this reaction is between 94 and 187 days, suggesting it is moderately persistent in the air.[1][3] While the compound shows weak absorption of UV light at wavelengths greater than 290 nm, direct photolysis by sunlight may also contribute to its degradation, though it is considered a less significant pathway.[1]
Diagram: Atmospheric Degradation Workflow
Caption: The addition-elimination mechanism for the hydrolysis of this compound.
Protocol: Hydrolysis Rate Determination (Adapted from OECD Guideline 111)
This protocol outlines a tiered approach to assess the rate of hydrolysis as a function of pH.
-
Preliminary Test (Tier 1):
-
Objective: To estimate the hydrolysis rate and determine if a more detailed study is needed.
-
Methodology:
-
Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Add this compound to each buffer to a final concentration below its water solubility limit (e.g., 10-20 mg/L). Use a co-solvent like acetonitrile if necessary, keeping its volume <1% of the total.
-
Incubate solutions in the dark at a constant temperature (e.g., 50 °C) to accelerate the reaction.
-
Analyze the concentration of the parent compound at time zero and after a set period (e.g., 5 days) using a suitable analytical method like HPLC-UV.
-
-
Causality: The use of three distinct pH values is critical because hydrolysis rates can be highly pH-dependent (acid-catalyzed, neutral, or base-catalyzed). Elevated temperature is used to obtain a measurable degradation within a practical timeframe. Sterility prevents biodegradation from confounding the results.
-
-
Advanced Study (Tier 2):
-
Objective: To determine the hydrolysis rate constants (k_obs) and half-lives (t½) if significant hydrolysis (>10%) was observed in the preliminary test.
-
Methodology:
-
Conduct the experiment at a minimum of three temperatures (e.g., 20 °C, 35 °C, 50 °C) for each pH where hydrolysis was significant.
-
Sample at multiple time points (e.g., 0, 1, 3, 7, 14, 28 days) to establish a degradation curve.
-
Plot the natural logarithm of the concentration versus time. If the plot is linear, the reaction follows pseudo-first-order kinetics. The rate constant is the negative of the slope.
-
Calculate the half-life using the formula: t½ = ln(2) / k_obs.
-
Use the Arrhenius equation to extrapolate rate constants to environmentally relevant temperatures (e.g., 25 °C).
-
-
Self-Validation: The protocol is self-validating through the use of multiple time points, which confirms the reaction order, and multiple temperatures, which allows for calculation of the activation energy via the Arrhenius plot, adding confidence to the extrapolated environmental half-life.
-
Biotic Degradation
The microbial transformation of this compound is a critical, yet complex, aspect of its environmental fate.
Persistence and Acclimation
Standard laboratory tests using non-acclimated microbial inocula show that this compound is not readily biodegradable. [3]For instance, a Modified MITI-I test (OECD 301 C) demonstrated only 8.2% mineralization over 14 days. [3]This indicates that in environments with no prior exposure, the compound is likely to persist.
However, field observations and specialized tests paint a different picture. In industrial wastewater treatment plants, where microbial communities have adapted to the presence of such chemicals, removal efficiencies greater than 95% have been recorded. [3]This strongly suggests that adapted microbial consortia can effectively degrade the compound, likely through cometabolic pathways or by using it as a growth substrate. [3]
Biodegradation Pathways
The initial step in the microbial degradation of many nitroaromatic compounds involves the reduction of the nitro group. Under anaerobic conditions, this can lead to the formation of 2-chloroaniline. [3]Studies on related isomers, like 1-chloro-4-nitrobenzene, have identified pathways involving an initial reduction of the nitro group to a hydroxylamino group, followed by a Bamberger rearrangement to form aminophenols (e.g., 2-amino-5-chlorophenol). [6]Subsequent enzymatic reactions can lead to ring cleavage and eventual mineralization to CO₂, H₂O, NH₃, and Cl⁻.
Diagram: Putative Biodegradation Pathway
Caption: A potential microbial degradation pathway for this compound.
Protocol: Ready Biodegradability Assessment (OECD 301 C)
-
Preparation:
-
Inoculum: Collect activated sludge from a domestic wastewater treatment plant with no history of exposure to the test chemical. This ensures a non-adapted microbial population.
-
Mineral Medium: Prepare a standard mineral medium containing all essential nutrients for microbial growth, excluding a carbon source.
-
Test Substance: Prepare a stock solution of this compound.
-
-
Experimental Setup:
-
Test Flasks: Add mineral medium, inoculum, and the test substance (e.g., to a final concentration of 100 mg/L) to sealed flasks.
-
Control Flasks: Prepare abiotic controls (test substance, no inoculum) to check for abiotic degradation and inoculum controls (inoculum, no test substance) to measure endogenous respiration.
-
Reference Flask: Use a readily biodegradable reference compound (e.g., sodium benzoate) to verify the viability of the inoculum.
-
-
Incubation and Measurement:
-
Incubate all flasks in the dark at 22 ± 2 °C with continuous shaking.
-
Measure the Biochemical Oxygen Demand (BOD) at regular intervals for 28 days using a respirometer. The BOD is a measure of the oxygen consumed by microbes to degrade the substance.
-
-
Data Analysis:
-
Calculate the percentage degradation by comparing the BOD of the test substance to its Theoretical Oxygen Demand (ThOD).
-
Pass Level: The substance is considered "readily biodegradable" if the degradation level reaches >60% ThOD within the 28-day period and within a "10-day window" after the degradation first exceeds 10%.
-
Causality: The 10-day window is a critical criterion. It ensures that degradation is not due to a slow adaptation of the microbial community during the test but rather is an inherent property of the microbes present. The failure of this compound to meet this criterion (8.2% in 14 days) classifies it as not readily biodegradable. [3]
-
Bioaccumulation and Sorption
Bioaccumulation Potential
Bioaccumulation refers to the uptake and concentration of a chemical in an organism from the surrounding environment. It is a key factor in assessing long-term ecological risk.
| Species | Exposure Time | Concentration | BCF Value | Conclusion | Source |
| Cyprinus carpio (Carp) | 56 days | 0.25 & 0.025 mg/L | 7.0 - 22.3 | No significant bioaccumulation | [3][7] |
| Oncorhynchus mykiss (Rainbow Trout) | 36 days | 0.720 µg/L | 176 | Low bioaccumulation potential |
Soil and Sediment Sorption
The calculated Kₒc value of ~316 L/kg suggests that this compound will have moderate mobility in soil and will tend to adsorb to suspended solids and sediment in aquatic systems. [1][3]The primary mechanism for this is hydrophobic partitioning into the soil's organic matter. Studies on nitrobenzene sorption in wetland soils confirm a strong positive correlation between the adsorption coefficient and the soil organic matter content. [8]This sorption reduces the concentration of the chemical in the pore water, thereby decreasing its bioavailability for microbial degradation and its potential for leaching into groundwater.
Protocol: Soil Adsorption/Desorption (Batch Equilibrium Method - OECD 106)
-
Soil Selection: Use a panel of at least three different soil types with varying organic carbon content, pH, and texture.
-
Adsorption Phase:
-
Prepare a series of solutions of this compound (e.g., in 0.01 M CaCl₂ to maintain constant ionic strength) at different concentrations.
-
Add a known mass of soil to each solution in a centrifuge tube.
-
Equilibrate the slurries on a shaker for a predetermined time (e.g., 24 hours) at a constant temperature.
-
Centrifuge the tubes to separate the solid and aqueous phases.
-
Measure the concentration of the substance remaining in the aqueous phase (Cₑ).
-
Calculate the amount sorbed to the soil by difference.
-
-
Data Analysis:
-
Plot the amount sorbed per unit mass of soil versus the equilibrium concentration in solution (Cₑ).
-
Fit the data to the Freundlich isotherm equation: Cₛ = Kբ · Cₑ^(1/n).
-
The Freundlich coefficient (Kբ) provides a measure of the adsorption capacity.
-
Normalize Kբ to the organic carbon content of the soil to obtain the Kₒc value (Kₒc = Kբ / %OC).
-
-
Desorption Phase (Optional):
-
After the adsorption phase, replace a portion of the supernatant with a fresh CaCl₂ solution and re-equilibrate.
-
Measure the concentration in the aqueous phase to determine the amount desorbed. This provides insight into the reversibility of the sorption process.
-
Causality & Validation: Using multiple soil types validates the role of specific soil properties (especially organic carbon) in the sorption process. The batch equilibrium method, when run to completion, ensures that a true equilibrium has been reached, making the calculated coefficients robust.
-
Analytical Methodologies
Accurate quantification of this compound in environmental matrices is essential for exposure assessment and fate modeling. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) coupled with various detectors are the preferred analytical techniques. [9]
Diagram: Analytical Workflow for Water Samples
Caption: General workflow for the analysis of this compound in environmental water.
Protocol: GC-MS Analysis of this compound in Water
-
Sample Extraction (Dispersive Liquid-Liquid Microextraction - DLLME):
-
Principle: This is a rapid microextraction technique with a high enrichment factor.
-
Methodology:
-
To a 10 mL water sample, add 1.0 mL of a disperser solvent (e.g., acetone) containing a small volume (e.g., 20 µL) of an extraction solvent (e.g., chlorobenzene).
-
Rapidly inject the mixture into the water sample. A cloudy solution will form as the extraction solvent disperses into fine droplets, maximizing the surface area for extraction.
-
Centrifuge at high speed (e.g., 4000 rpm for 5 min) to sediment the dense extraction solvent.
-
Collect the sedimented phase (a few microliters) with a microsyringe.
-
-
Causality: The disperser solvent must be miscible in both the aqueous sample and the extraction solvent. This facilitates the formation of the emulsion, which is the key to the method's speed and efficiency.
-
-
Instrumental Analysis (GC-MS):
-
Injection: Inject 1 µL of the collected extract into the GC inlet.
-
Separation: Use a capillary column (e.g., DB-5ms) with a suitable temperature program to separate this compound from other matrix components.
-
Detection (Mass Spectrometry): Operate the MS in Selective Ion Monitoring (SIM) mode. Monitor for characteristic ions of this compound (e.g., m/z 157, 111, 75) to provide high selectivity and sensitivity.
-
Quantification: Prepare a calibration curve using external standards. The concentration in the original sample is calculated by accounting for the pre-concentration factor achieved during extraction.
-
Self-Validation: The use of SIM mode is a self-validating feature. The simultaneous detection of multiple characteristic ions and their correct abundance ratio provides high confidence in the analyte's identification, even at trace levels.
-
Conclusion
The environmental fate of this compound is multifaceted. While its physicochemical properties suggest it will partition primarily to water and air with moderate mobility in soil, its persistence is highly dependent on local environmental conditions. It is resistant to degradation by unadapted microbial communities but can be effectively removed by acclimated consortia in environments like industrial wastewater treatment plants. Abiotic processes, particularly atmospheric photodegradation, contribute to its slow attenuation. Crucially, it shows a low potential for bioaccumulation, mitigating the risk of magnification through the food chain. A comprehensive assessment requires an integrated approach, considering all relevant degradation pathways, transport mechanisms, and the specific characteristics of the receiving environment.
References
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Methodological & Application
Synthesis of 2-Chloroaniline from 1-Chloro-2-nitrobenzene Reduction: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The reduction of 1-chloro-2-nitrobenzene is a critical transformation in organic synthesis, yielding 2-chloroaniline, a vital intermediate in the production of pharmaceuticals, agrochemicals, and dyes.[1][2] This guide provides a comprehensive overview of the synthetic methodologies for this conversion, with a focus on mechanistic understanding, practical application, and safety considerations. Detailed protocols for catalytic hydrogenation and metal-acid reduction are presented, alongside a comparative analysis of their advantages and limitations. This document is intended to serve as a practical resource for chemists in research and development, offering insights to facilitate efficient and safe synthesis of 2-chloroaniline.
Introduction
2-Chloroaniline is a cornerstone building block in the synthesis of a diverse array of chemical entities. Its applications span from the creation of active pharmaceutical ingredients (APIs) and their precursors to the manufacturing of pigments and herbicides.[1][2] The reliable and high-yielding synthesis of this intermediate is therefore of paramount importance. The most common and industrially relevant pathway to 2-chloroaniline is the reduction of the nitro group of this compound. This process transforms a strongly electron-withdrawing nitro group into a versatile, electron-donating amino group, opening up a wide range of subsequent chemical modifications.[3]
This application note will delve into the intricacies of this reduction, providing both theoretical background and actionable experimental protocols.
Mechanistic Overview of Nitro Group Reduction
The conversion of a nitroarene to an aniline is a six-electron reduction.[4] The process typically proceeds through a series of intermediates, with two primary mechanistic pathways being widely recognized: the direct hydrogenation pathway and a condensation pathway.[4][5]
Direct Hydrogenation Pathway: This is the most common route and involves the stepwise reduction of the nitro group. The nitroarene is first reduced to a nitroso intermediate, which is then further reduced to a hydroxylamine. The final step is the reduction of the hydroxylamine to the corresponding aniline.[4][6] This pathway is prevalent in both catalytic hydrogenation and metal-mediated reductions.
Condensation Pathway: This route involves the condensation of the nitroso and hydroxylamine intermediates to form an azoxy compound, which is subsequently reduced to azo and then hydrazo compounds before finally yielding the aniline.[5]
The choice of reducing agent and reaction conditions can influence which pathway is favored. For the synthesis of 2-chloroaniline, reaction conditions are typically chosen to favor the direct hydrogenation pathway to maximize yield and minimize side products.
Visualization of the General Reaction
Caption: General transformation of this compound to 2-Chloroaniline.
Comparative Analysis of Reduction Methodologies
Several methods are available for the reduction of this compound. The choice of method often depends on factors such as scale, available equipment, cost, and the desired purity of the final product.
| Method | Reducing Agent/Catalyst | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ gas with Pd/C, Pt/C, or Raney Ni | High yields, clean reaction, environmentally friendly (water is the only byproduct) | Requires specialized high-pressure equipment, potential for catalyst poisoning, flammability of H₂ gas |
| Metal-Acid Reduction | Fe/HCl, Sn/HCl, Zn/HCl | Inexpensive, robust, and reliable; does not require high-pressure apparatus | Generates large amounts of metal waste, can be exothermic and difficult to control on a large scale, acidic conditions may not be suitable for all substrates |
| Transfer Hydrogenation | Hydrazine, Ammonium formate with a catalyst | Avoids the use of high-pressure H₂ gas, milder reaction conditions | Can be more expensive than other methods, may require careful optimization of the hydrogen donor and catalyst system |
| Hydride Reduction | Sodium borohydride (NaBH₄) with a transition metal salt (e.g., NiCl₂·6H₂O, FeCl₂) | Mild and selective reducing agent, can be performed under ambient conditions | NaBH₄ alone does not reduce nitro groups; requires a catalyst, can be more expensive for large-scale synthesis |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is a highly efficient and clean method for the reduction of this compound.[4]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) catalyst (50% wet)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Equipment:
-
Hydrogenation apparatus (e.g., Parr shaker)
-
Reaction flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
In a suitable reaction flask, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Carefully add the 10% Pd/C catalyst (typically 1-5 mol% of Pd relative to the substrate) to the solution.
-
Place the flask in the hydrogenation apparatus.
-
Flush the system with an inert gas (nitrogen or argon) to remove any air.[4]
-
Pressurize the system with hydrogen gas to the desired pressure (typically 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and flush the system with an inert gas.
-
Filter the reaction mixture through a pad of filter aid to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-chloroaniline.
-
The crude product can be purified by distillation or recrystallization if necessary.
Workflow for Catalytic Hydrogenation:
Caption: Experimental workflow for catalytic hydrogenation.
Protocol 2: Metal-Acid Reduction using Iron and Hydrochloric Acid (Béchamp Reduction)
This classical method remains a reliable and cost-effective option for the synthesis of 2-chloroaniline.[3][7]
Materials:
-
This compound
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃) solution
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add water and concentrated hydrochloric acid.
-
Heat the acidic solution to approximately 90°C.[7]
-
In a separate container, melt the this compound (if solid) or use it as is if it's a liquid.
-
Simultaneously and portion-wise, add the iron powder and this compound to the hot acidic solution with vigorous stirring. The addition should be controlled to maintain a steady reflux.
-
After the addition is complete, continue to heat the mixture at reflux for an additional 1-2 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by adding a solution of sodium hydroxide or sodium carbonate until the mixture is basic (pH > 8).
-
Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-chloroaniline.
-
Purify the product by vacuum distillation.
Safety Precautions
This compound:
-
Hazards: Toxic if swallowed, in contact with skin, or if inhaled.[8][9] May cause damage to organs through prolonged or repeated exposure.[10] Suspected of causing cancer.
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][11] Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling.
2-Chloroaniline:
-
Hazards: Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. Suspected of causing genetic defects. May cause damage to organs through prolonged or repeated exposure. Very toxic to aquatic life with long-lasting effects.
-
Handling: Handle in a well-ventilated area. Wear appropriate PPE. Incompatible with acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents.[2][12]
General Precautions:
-
Catalytic hydrogenation with hydrogen gas should be performed in a properly functioning fume hood and behind a safety shield. Ensure all connections are secure to prevent leaks.
-
The metal-acid reduction is highly exothermic. Careful control of the addition rate and adequate cooling are essential, especially on a larger scale.
Conclusion
The reduction of this compound to 2-chloroaniline is a fundamental and versatile transformation in organic synthesis. Both catalytic hydrogenation and metal-acid reduction are effective methods, each with its own set of advantages and challenges. The choice of method will depend on the specific requirements of the synthesis, including scale, cost, and available resources. By following the detailed protocols and adhering to the safety precautions outlined in this guide, researchers and scientists can safely and efficiently synthesize this important chemical intermediate for a wide range of applications in drug development and beyond.
References
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- National Institutes of Health. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC.
- BenchChem. (2025).
- Thieme. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2.
- Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
- BCREC Publishing Group. (2015). Reduction of Nitroarenes to Aromatic Amines with Sodium Borohydride in the Presence of Selenium and Actived Carbon.
- ACS Publications. (n.d.). Mechanistic Studies of the Reduction of Nitroarenes by NaBH4 or Hydrosilanes Catalyzed by Supported Gold Nanoparticles.
- RSC Publishing. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
- Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
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- Guidechem. (n.d.). How to Prepare 2-CHLOROANILINE HYDROCHLORIDE? - FAQ.
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- Sigma-Aldrich. (2025).
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- ACS Publications. (n.d.). THE FORMATION OF CHLOROANILINE DURING REDUCTION OF NITROBENZENE.
- RSC Publishing. (n.d.). Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure.
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Protocol for nucleophilic substitution of 1-Chloro-2-nitrobenzene with methoxide
An Application Note and Detailed Protocol for the Synthesis of 2-Nitroanisole via Nucleophilic Aromatic Substitution
Author: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of 2-nitroanisole through the nucleophilic aromatic substitution (SNAr) of 1-chloro-2-nitrobenzene with sodium methoxide. We delve into the underlying reaction mechanism, offering a detailed, step-by-step experimental protocol, robust safety procedures, and methods for product purification and characterization. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a reliable and well-understood method for this classic transformation.
Scientific Foundation: The SNAr Mechanism
Nucleophilic aromatic substitution is a critical class of reactions in organic synthesis, enabling the modification of aromatic rings. Unlike aliphatic nucleophilic substitutions (SN1 and SN2), the SNAr reaction is not feasible on unsubstituted aryl halides due to the high energy required to break the C-X bond and the inaccessibility of the σ* orbital. However, the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), positioned ortho or para to the leaving group dramatically facilitates the reaction.
The reaction between this compound and a nucleophile like methoxide proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The methoxide ion (CH₃O⁻) attacks the carbon atom bearing the chlorine atom. This is the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.
-
Stabilization and Elimination: The negative charge of the Meisenheimer complex is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the ortho-nitro group. This delocalization significantly stabilizes the intermediate, lowering the activation energy for its formation. In the final, rapid step, the leaving group (chloride ion, Cl⁻) is eliminated, restoring the aromaticity of the ring and yielding the final product, 2-nitroanisole.
The inability of a meta-nitro group to provide this resonance stabilization explains why 1-chloro-3-nitrobenzene is much less reactive under similar conditions.
Application Notes & Protocols: The Strategic Use of 1-Chloro-2-nitrobenzene in Azo Dye Synthesis
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis of azo dyes utilizing 1-chloro-2-nitrobenzene as a foundational precursor. Moving beyond a simple recitation of steps, this guide elucidates the critical chemical transformations, mechanistic underpinnings, and safety protocols essential for the successful and safe execution of this synthesis. We present a detailed, field-proven protocol for the preparation of an exemplary monoazo dye, 1-(2-chlorophenylazo)-2-naphthol, from the initial reduction of this compound to the final coupling stage. This guide is designed to be a self-validating system, integrating causality with methodology to empower researchers with a deep and practical understanding of the process.
Introduction: Strategic Importance of this compound
This compound is a pivotal intermediate in the synthesis of a wide array of organic compounds, including pharmaceuticals, agrochemicals, and, most notably, pigments and dyes.[1] Its utility in azo dye synthesis is not direct but lies in its efficient conversion to 2-chloroaniline, a versatile primary aromatic amine. The presence of the chloro- and nitro- groups on the benzene ring offers a strategic starting point for creating dyes with specific chromophoric properties and enhanced fastness.
The synthesis of an azo dye from this precursor is fundamentally a two-stage process:
-
Reduction: The nitro group (-NO₂) of this compound is reduced to a primary amine group (-NH₂), yielding 2-chloroaniline.
-
Diazotization & Azo Coupling: The resulting 2-chloroaniline is converted into a diazonium salt, which then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound (e.g., a phenol or aniline derivative) to form the final azo dye.[2]
This guide will walk through the chemical logic and practical execution of each stage.
The Core Synthetic Strategy: From Nitroaromatic to Chromophore
The overall workflow transforms a simple aromatic compound into a complex, colored dye molecule. Understanding the mechanism at each step is critical for troubleshooting, optimization, and ensuring safety.
Part A: The Foundational Step - Reduction of the Nitro Group
The conversion of the nitro group to an amine is the mandatory first step because the amine functionality is required for the subsequent diazotization reaction.[3][4] One of the most reliable and classic laboratory methods for this transformation is reduction using tin metal in the presence of concentrated hydrochloric acid.
Mechanism Insight: In the acidic medium, tin acts as a reducing agent, donating electrons to the nitro group. The reaction proceeds through several intermediates, including nitroso and hydroxylamine species, before the final amine is formed.[5] The overall stoichiometry for this reaction is:
2 C₆H₄ClNO₂ + 3 Sn + 14 HCl → 2 C₆H₄ClNH₃⁺Cl⁻ + 3 SnCl₄ + 4 H₂O
The resulting product is the hydrochloride salt of 2-chloroaniline, which is soluble in the acidic aqueous medium. To isolate the free amine, the reaction mixture must be basified (e.g., with NaOH) to deprotonate the anilinium ion, causing the water-insoluble 2-chloroaniline to precipitate or form an oil that can be extracted.
Part B: The Chromophore-Forming Step - Diazotization and Coupling
This two-part stage is where the color is born. It involves the creation of a highly reactive diazonium ion, which then couples with another molecule to form the characteristic -N=N- azo group.[2]
Diazotization: The reaction is performed in a cold, acidic solution to convert 2-chloroaniline into 2-chlorobenzenediazonium chloride. Nitrous acid (HONO), the key reagent, is unstable and is therefore generated in situ by the reaction of sodium nitrite (NaNO₂) with a strong acid like HCl.[6]
NaNO₂ + HCl → HONO + NaCl
The reaction must be maintained between 0 and 5°C.[7][8] Higher temperatures will cause the unstable diazonium salt to decompose, liberating nitrogen gas and forming unwanted phenolic byproducts, which drastically reduces the yield of the desired dye.[2]
Azo Coupling: The diazonium ion is a weak electrophile and requires a highly activated aromatic ring to react.[2][6] Phenols (like 2-naphthol) and arylamines are common coupling components. For coupling with phenols, the reaction is conducted under alkaline conditions. The base deprotonates the phenol to form a highly nucleophilic phenoxide ion, which readily attacks the terminal nitrogen of the diazonium salt in an electrophilic aromatic substitution reaction.[8]
Safety, Handling, and Environmental Considerations
Scientific integrity demands a rigorous approach to safety. The reagents and intermediates in this synthesis possess significant hazards.
Table 1: Hazard Profile of Key Reagents
| Compound | CAS No. | Key Hazards |
| This compound | 88-73-3 | Toxic if swallowed or in contact with skin; Suspected of causing cancer; Harmful to aquatic life with long-lasting effects.[9][10][11] |
| Tin (Sn) | 7440-31-5 | May cause mechanical irritation. Powdered form may be a fire hazard. |
| Hydrochloric Acid (conc.) | 7647-01-0 | Causes severe skin burns and eye damage; May cause respiratory irritation. |
| 2-Chloroaniline | 95-51-2 | Toxic if swallowed, in contact with skin, or if inhaled; Causes serious eye damage; Suspected of causing genetic defects and cancer. |
| Sodium Nitrite | 7632-00-0 | Oxidizing solid; Toxic if swallowed; Very toxic to aquatic life. |
| 2-Naphthol | 135-19-3 | Harmful if swallowed or inhaled.[8] |
| Sodium Hydroxide | 1310-73-2 | Causes severe skin burns and eye damage. |
Critical Safety Directives:
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is insufficient for prolonged contact with chlorinated solvents; use appropriate gloves), and chemical splash goggles.
-
Ventilation: All steps must be performed in a certified chemical fume hood to avoid inhalation of toxic vapors and dusts.[10]
-
Handling Diazonium Salts: NEVER isolate diazonium salts in a dry state. They are friction and shock-sensitive and can be explosive.[2] Always keep them in a cold aqueous solution and use them immediately after preparation.
-
Environmental Impact: Azo dyes and their breakdown products, aromatic amines, can be persistent environmental pollutants and may be carcinogenic.[12][13][14][15][16] All waste must be disposed of according to institutional and local environmental regulations. Do not discharge into drains.[10]
Detailed Experimental Protocol: Synthesis of 1-(2-chlorophenylazo)-2-naphthol
This protocol provides a step-by-step methodology for the synthesis of a vibrant orange-red azo dye.
Part 1: Reduction of this compound to 2-Chloroaniline
-
Setup: Place 7.9 g (0.05 mol) of this compound and 15 g (0.126 mol) of granulated tin metal into a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reaction: Through the condenser, cautiously add 60 mL of concentrated hydrochloric acid in small portions. The reaction is exothermic and may require intermittent cooling in an ice-water bath to control the rate of reflux.
-
Completion: After the initial vigorous reaction subsides, heat the mixture on a heating mantle to a gentle reflux for 30-45 minutes to ensure the reaction goes to completion. The solution should become clear.
-
Isolation of Amine: Cool the flask to room temperature and then in an ice bath. Slowly and with vigorous stirring, add 50% (w/v) sodium hydroxide solution until the mixture is strongly alkaline (pH > 10). The tin hydroxides will first precipitate and then redissolve. The 2-chloroaniline will separate as a dark oil or solid.
-
Purification: Extract the mixture three times with 30 mL portions of dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield crude 2-chloroaniline. Note: For this protocol, the crude product can often be used directly in the next step after careful drying.
Part 2: Diazotization of 2-Chloroaniline and Coupling with 2-Naphthol
-
Diazonium Salt Preparation:
-
In a 250 mL beaker, dissolve 6.4 g (0.05 mol) of the prepared 2-chloroaniline in a mixture of 15 mL of concentrated hydrochloric acid and 50 mL of water.
-
Cool this solution to 0-5°C in an ice-salt bath with constant stirring. Some hydrochloride salt of the amine may precipitate.
-
In a separate beaker, dissolve 3.5 g (0.051 mol) of sodium nitrite in 20 mL of water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine solution, keeping the tip of the pipette or dropping funnel below the surface of the liquid. The temperature must be maintained below 5°C throughout the addition.
-
After the addition is complete, stir for an additional 10 minutes in the ice bath. The resulting clear, cold solution is the 2-chlorobenzenediazonium chloride solution. Use it immediately.
-
-
Coupling Component Preparation:
-
In a 600 mL beaker, dissolve 7.2 g (0.05 mol) of 2-naphthol in 100 mL of 10% sodium hydroxide solution.
-
Cool this solution to approximately 5°C in an ice bath.
-
-
Azo Coupling Reaction:
-
With efficient stirring, slowly add the cold diazonium salt solution to the cold 2-naphthol solution.
-
A vibrant orange-red precipitate of the azo dye will form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Part 3: Isolation and Purification of the Dye
-
Isolation: Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold water until the filtrate runs clear and is neutral to pH paper. This removes excess salts and base.
-
Drying: Press the solid as dry as possible on the funnel, then transfer it to a watch glass and allow it to air-dry or dry in a desiccator. Do not use a high-temperature oven.
-
Recrystallization (Optional): For higher purity, the crude dye can be recrystallized from a suitable solvent, such as glacial acetic acid or ethanol.
Characterization and Expected Results
The successful synthesis of the target compound, 1-(2-chlorophenylazo)-2-naphthol, can be confirmed through various analytical techniques.
Table 2: Expected Properties and Yield
| Property | Expected Result |
| Appearance | Orange to red crystalline solid |
| Theoretical Yield | 14.14 g (based on 0.05 mol of 2-chloroaniline) |
| Melting Point | Approx. 132-134 °C |
| UV-Vis (λmax) | The absorption maximum will be in the visible region, characteristic of the extended π-conjugation of the azo dye. The exact value depends on the solvent.[17] |
| Solubility | Insoluble in water; soluble in organic solvents like acetone, ethanol, and acetic acid. |
Note: The actual yield will be lower than the theoretical yield due to losses during transfers, workup, and purification.
References
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- Synthesis of an azo dye. (2021, May 12). YouTube. [Link]
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- Otutu, J. O. (2012). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Oriental Journal of Chemistry, 28(2), 787-794. [Link]
- Al-Majidi, S. M. H., & Al-Amiery, A. A. (2023). Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. Egyptian Journal of Chemistry. [Link]
- Al-Adilee, K. J., & Al-Joboury, R. A. M. (2021). 2-Chloroaniline Azo Dye: Synthesis, Characterization, DFT and Solvatochromism Properties.
- o-Nitro Chloro Benzene. (n.d.).
- Room temperature diazotization and coupling reaction using DES- Ethanol system. (n.d.). The Royal Society of Chemistry. [Link]
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- One step synthesis of azo compounds from nitroaromatics and anilines. (2017).
- Reduction of 2-chloronitrobenzene (2-Cl-NB) to 2-chloroaniline... (n.d.).
- Al-Tohami, F., et al. (2023). An overview of azo dyes environmental impacts.
- Processes for the diazotization of 2,5-dichloroanilines. (2015).
- Elgemeie, G. H., et al. (2015). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. Molecules, 20(5), 8528-8538. [Link]
- Robertson, G. R., & Evans, R. A. (1939). THE FORMATION OF CHLOROANILINE DURING REDUCTION OF NITROBENZENE. Journal of Organic Chemistry, 5(2), 142-149. [Link]
- Classifications, properties, recent synthesis and applications of azo dyes. (2020).
- Singh, R., & Singh, P. (2022). Environmental Impact of Azo Dyes: A Review. International Journal of Research and Analytical Reviews, 9(2). [Link]
- Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. (2015).
- Reduction of meta chloro nitrobenzene to meta chloro aniline. (1956).
- Process for the preparation of nitroanilines. (1983).
- Hauk, A., et al. (2017). Disperse azo dyes, arylamines and halogenated dinitrobenzene compounds in synthetic garments on the Swedish market.
- Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. (2015). PLOS One. [Link]
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- This compound SAFETY D
- Preparation method for 2-chloro-4-nitroaniline. (2012).
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Application Notes & Protocols: 1-Chloro-2-nitrobenzene as a Strategic Intermediate in Agrochemical Synthesis
Authored by: A Senior Application Scientist
Abstract
1-Chloro-2-nitrobenzene (ortho-nitrochlorobenzene, ONCB) is a pivotal chemical intermediate, foundational to the synthesis of a diverse array of active ingredients in the agrochemical sector.[1][2] Its utility stems from a unique molecular architecture: a chlorine atom activated by an adjacent, strongly electron-withdrawing nitro group. This arrangement facilitates two primary, high-yield chemical transformations—Nucleophilic Aromatic Substitution (SNAr) and reduction of the nitro moiety—making it a versatile precursor for various herbicides and fungicides.[3][4] This document provides an in-depth guide for researchers and chemical development professionals on the properties, core reactivity, and practical application of this compound in the synthesis of agrochemicals, complete with detailed, field-proven protocols.
Physicochemical Properties and Safety Data
Accurate handling of this compound is predicated on a thorough understanding of its physical properties and toxicological profile. The compound is a solid at room temperature with a slight yellow appearance and a characteristic aromatic odor.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 88-73-3 | [5][6] |
| Molecular Formula | C₆H₄ClNO₂ | [2][6] |
| Molecular Weight | 157.56 g/mol | [1][7] |
| Appearance | Slight yellow crystalline solid | [1][7] |
| Melting Point | 32-33 °C | [1] |
| Boiling Point | 245-246 °C | [1] |
| Density | 1.305 g/cm³ at 20°C | [1] |
| Water Solubility | 441 mg/L at 20°C | [4] |
| Log Kow | 2.24 | [4] |
Critical Safety & Handling Protocols
This compound is classified as hazardous and toxic.[5][6] It is harmful if swallowed, inhaled, or absorbed through the skin.[8] Chronic exposure may lead to liver damage and methemoglobinemia, a condition that impairs the oxygen-carrying capacity of the blood.[8] Strict adherence to safety protocols is mandatory.
Table 2: Safety and Handling Guidelines
| Precaution Category | Specific Action | Rationale & Citation |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with face shield, and a lab coat. Use a certified respirator if ventilation is inadequate. | Prevents dermal, ocular, and respiratory exposure to a toxic substance.[6][7][8] |
| Engineering Controls | All manipulations must be conducted within a certified chemical fume hood to minimize inhalation risk. | Ensures vapors and dust are effectively contained and exhausted.[8] |
| Handling | Avoid generating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. | Minimizes accidental ingestion and cross-contamination.[5] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials like strong bases and oxidizing agents. | Prevents degradation and hazardous reactions.[7] |
| Spill Response | For minor spills, sweep up the solid material using non-sparking tools, place it in a labeled container for hazardous waste, and decontaminate the area. | Prevents environmental release and exposure.[8] |
| First Aid | Skin: Immediately wash with plenty of soap and water; remove contaminated clothing. Eyes: Flush with water for at least 15 minutes. Ingestion/Inhalation: Move to fresh air; seek immediate medical attention. | Prompt action can mitigate the toxic effects.[6][7][8] |
Core Chemical Transformations: The Synthetic Engine
The synthetic value of this compound is anchored in the reactivity conferred by its ortho-nitro group. This group powerfully activates the molecule for two key transformations.
Nucleophilic Aromatic Substitution (SNAr)
The primary reaction pathway for this compound is SNAr. The electron-withdrawing nitro group, positioned ortho to the chlorine atom, is crucial for this reactivity. It stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[9][10][11] This stabilization significantly lowers the activation energy for the reaction, allowing the chlorine to be displaced by a wide range of nucleophiles under relatively mild conditions.[11]
Scientist's Note: The resonance stabilization provided by a meta-nitro group is not possible, which is why 1-chloro-3-nitrobenzene is largely unreactive under similar conditions.[9][11] This regiochemical principle is fundamental to designing syntheses with chloronitrobenzene isomers.
Common nucleophiles include:
-
Alkoxides/Phenoxides (R-O⁻): To form nitro-substituted diphenyl ethers, which are precursors to many herbicides.
-
Amines (R-NH₂): To generate N-substituted 2-nitroanilines, key building blocks for dyes, pharmaceuticals, and some agrochemicals.[12]
-
Ammonia (NH₃): To produce 2-nitroaniline, an intermediate for pesticides.[3][4]
Reduction of the Nitro Group
The second key transformation is the reduction of the nitro group to an amine, yielding 2-chloroaniline.[3][13] This reaction opens up a completely different set of synthetic possibilities, as the resulting amino group can be further derivatized (e.g., via diazotization, acylation). Catalytic hydrogenation (e.g., using Pt/C with a hydrogen donor) or reduction with metals in acidic media are common methods.[13][14]
Scientist's Note: The choice of reducing agent and conditions is critical to avoid dehalogenation (loss of the chlorine atom), which can be a significant side reaction, particularly with aggressive reducing agents like zinc in strong acid.[15][16]
Application in Agrochemical Synthesis
The dual reactivity of this compound makes it a precursor to a variety of commercial agrochemicals. The following diagram and table illustrate its central role.
Caption: Key synthetic pathways from this compound.
Table 3: Examples of Agrochemicals Derived from this compound
| Agrochemical | Class | Role of this compound | Key Transformation |
| Trifluralin | Herbicide | Not a direct precursor, but its synthesis involves nitration of a chlorinated benzene derivative, a conceptually related process. The synthesis of trifluralin starts from p-chlorotoluene which is fluorinated and then nitrated.[17][18] | Nitration & Amination |
| Chlorimuron-ethyl | Herbicide | Precursor to 2-chloroaniline, which is a building block for the pyrimidine portion of the final molecule.[3][19][20] | Nitro Group Reduction |
| Oxyfluorfen | Herbicide | Used to synthesize the diphenyl ether core structure via SNAr with a substituted phenoxide.[11] | Nucleophilic Aromatic Substitution |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Nitro-4-(trifluoromethyl)phenyl Phenyl Ether (A Diphenyl Ether Herbicide Precursor)
This protocol demonstrates a classic SNAr reaction.
Caption: Experimental workflow for SNAr synthesis.
Principle: A phenoxide ion, generated in situ by deprotonating a phenol with a base, acts as a nucleophile to displace the chloride from this compound.
Materials & Equipment:
-
This compound (1.0 eq)
-
4-(Trifluoromethyl)phenol (1.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate, Ethanol, Hexanes
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator
-
TLC plates, GC-MS for analysis
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 4-(trifluoromethyl)phenol (1.05 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMF to dissolve the solids (approx. 5 mL per gram of starting material).
-
Stir the mixture at room temperature for 15 minutes to ensure formation of the potassium phenoxide.
-
Add this compound (1.0 eq) to the flask.
-
Heat the reaction mixture to 100-120 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC every hour until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction to room temperature. Pour the mixture into a beaker containing ice-water (10x the volume of DMF). A precipitate may form.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and saturated brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Recrystallize the crude solid from an ethanol/hexane solvent system to yield the pure diphenyl ether product.
-
Characterization: Confirm the identity and purity of the product by melting point, ¹H NMR, ¹³C NMR, and MS analysis.
Protocol 2: Synthesis of 2-Chloroaniline via Catalytic Reduction
Principle: The nitro group of this compound is selectively reduced to an amine using hydrogen gas in the presence of a platinum-on-carbon catalyst.
Materials & Equipment:
-
This compound (1.0 eq)
-
Platinum on Carbon (5% Pt/C, ~1 mol%)
-
Methanol or Ethanol
-
Hydrogen gas source (balloon or Parr hydrogenator)
-
Three-neck round-bottom flask, gas inlet adapter, magnetic stirrer
-
Celite™ or filter paper for filtration
Procedure:
-
Add this compound (1.0 eq) and methanol (or ethanol, approx. 10 mL per gram) to a three-neck flask equipped with a magnetic stir bar.
-
Carefully add 5% Pt/C (1 mol%) to the solution. Scientist's Note: Pt/C is pyrophoric and should be handled with care, preferably in an inert atmosphere.
-
Seal the flask, and purge the system by evacuating and backfilling with nitrogen gas three times.
-
Replace the nitrogen atmosphere with hydrogen gas (using a balloon or by connecting to a hydrogenator).
-
Stir the reaction vigorously at room temperature. If the reaction is slow, gentle warming to 40 °C can be applied.
-
Monitor the reaction by TLC until the starting material has disappeared (typically 2-4 hours).
-
Work-up: Once complete, carefully purge the flask with nitrogen to remove all hydrogen gas.
-
Filter the reaction mixture through a pad of Celite™ to remove the Pt/C catalyst. Wash the pad with a small amount of methanol. Caution: The Celite™ pad with the catalyst may be pyrophoric; do not allow it to dry completely in the air. Quench it carefully with water.
-
Purification: Concentrate the filtrate under reduced pressure to yield crude 2-chloroaniline. The product is often pure enough for subsequent steps, but can be further purified by vacuum distillation if necessary.
-
Characterization: Verify the product via GC-MS and NMR spectroscopy.
Quality Control & Analytical Methods
To ensure the integrity of the synthesis and the quality of the final intermediates, robust analytical monitoring is essential.
-
Gas Chromatography (GC): Ideal for monitoring the disappearance of the volatile this compound and the appearance of products like 2-chloroaniline.
-
High-Performance Liquid Chromatography (HPLC): A versatile method for analyzing a wide range of nitroaromatic and aniline derivatives, particularly for less volatile compounds like diphenyl ethers.[21][22]
-
Mass Spectrometry (MS): When coupled with GC or HPLC, MS provides definitive identification of reactants, intermediates, and products based on their mass-to-charge ratio.[23]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for structural elucidation of the final purified products.
Conclusion
This compound is a cornerstone intermediate in modern agrochemical manufacturing. Its predictable and high-yielding reactivity in both nucleophilic aromatic substitution and nitro group reduction provides synthetic chemists with reliable pathways to complex and effective herbicidal and fungicidal molecules. A disciplined approach, combining a deep understanding of its reaction mechanisms with stringent safety protocols and robust analytical oversight, is paramount to leveraging this versatile building block to its full potential in the development of next-generation crop protection solutions.
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Application Notes & Protocols for the Analysis of 1-Chloro-2-nitrobenzene by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
1-Chloro-2-nitrobenzene (C₆H₄ClNO₂) is a significant industrial chemical intermediate used in the synthesis of dyes, pigments, pesticides, and pharmaceuticals.[1][2] Its presence in the environment, stemming from industrial effluent and improper disposal, is a concern due to its toxicity and potential for bioaccumulation.[3][4] As a halogenated nitroaromatic compound, it is classified as a pollutant, necessitating sensitive and specific analytical methods for its detection and quantification in various matrices like water and soil.[5][6]
Gas chromatography-mass spectrometry (GC-MS) is the definitive analytical technique for this purpose, offering unparalleled separation efficiency and definitive identification.[7] The coupling of gas chromatography's resolving power with the mass spectrometer's high sensitivity and specificity allows for the confident identification and quantification of this compound, even in complex environmental samples.[5][8] This document provides a comprehensive, field-proven protocol for the analysis of this compound, grounded in established methodologies and quality assurance principles.
Sample Preparation: The Foundation of Accurate Analysis
The primary goal of sample preparation is to extract this compound from the sample matrix and present it in a solvent compatible with the GC-MS system, free from interfering substances.[9] The choice of method depends on the sample matrix.
Aqueous Sample Preparation (e.g., Wastewater, River Water)
For aqueous matrices, liquid-liquid extraction (LLE) is a robust and widely used technique.[1][3]
Protocol: Liquid-Liquid Extraction (LLE)
-
Measure 100 mL of the aqueous sample into a 250 mL separatory funnel.
-
If required, spike the sample with an appropriate internal standard (e.g., hexachlorobenzene).[10]
-
Add 30 mL of a high-purity, volatile organic solvent such as dichloromethane or hexane.[1][6]
-
Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure.[1]
-
Allow the layers to fully separate. The organic layer, containing the analyte, will be the bottom layer when using dichloromethane.
-
Drain the organic layer into a clean collection flask.[1]
-
Repeat the extraction process two more times with fresh 30 mL aliquots of the solvent, combining all organic extracts.[1]
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.[1]
-
Concentrate the extract to a final volume of 1.0 mL using a gentle stream of nitrogen gas in a warm water bath.[1]
-
Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.[9]
Solid Sample Preparation (e.g., Soil, Sediment)
For solid samples, solvent extraction, often enhanced with sonication, is effective.
Protocol: Ultrasonic Solvent Extraction
-
Weigh approximately 10-20 grams of the homogenized solid sample into a beaker.
-
Add an appropriate surrogate standard to monitor extraction efficiency.[10]
-
Add 50 mL of a suitable solvent, such as acetonitrile or a hexane/acetone mixture.[1]
-
Place the beaker in an ultrasonic ice water bath and sonicate for 30 minutes to 3 hours. The ice bath prevents the loss of volatile compounds.[1]
-
Allow the solid particles to settle, then carefully decant the solvent extract.
-
Filter the extract through a 0.22 μm filter to remove any remaining particulates.[1]
-
Concentrate the extract to 1.0 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a 2 mL autosampler vial for analysis.
GC-MS Instrumental Analysis: Core Methodology
The following parameters are a robust starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample complexity.
Chromatographic & Mass Spectrometric Conditions
| Parameter | Recommended Setting | Rationale & Justification |
| GC System | Agilent 7890A or equivalent | Provides reliable and reproducible chromatographic performance. |
| Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film) or similar | A non-polar 5% phenyl-methylpolysiloxane column offers excellent resolution for a wide range of semi-volatile organic compounds, including halogenated nitroaromatics.[11][12] |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow Mode) | Optimal flow rate for balancing separation efficiency and analysis time for a 0.25 mm ID column. |
| Inlet Mode | Splitless | Ensures the maximum transfer of the analyte onto the column, which is critical for trace-level analysis.[9][11] |
| Inlet Temp | 270 - 280°C | Ensures rapid and complete volatilization of this compound without thermal degradation.[11] |
| Injection Vol. | 1 µL | Standard volume to prevent column overloading while providing sufficient analyte for detection.[13] |
| Oven Program | Initial: 80°C, hold 1 min; Ramp: 10°C/min to 200°C; Ramp: 30°C/min to 300°C, hold 5 min. | This temperature program effectively separates the target analyte from other potential contaminants based on boiling points.[11] |
| MS System | Agilent 5975C or equivalent | A quadrupole mass spectrometer provides the necessary sensitivity and scanning capabilities. |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces repeatable fragmentation patterns for library matching.[11] |
| Electron Energy | 70 eV | The standard energy for EI, which generates reproducible mass spectra found in commercial libraries like NIST.[11] |
| MS Source Temp | 230°C | Prevents condensation of analytes within the ion source.[11] |
| MS Quad Temp | 150°C | Ensures stable performance of the mass filter.[11] |
| Transfer Line | 280°C | Prevents cold spots and ensures efficient transfer of the analyte from the GC to the MS.[11] |
| Acquisition Mode | Full Scan (m/z 50-350) & SIM | Full scan is used for initial identification. Selected Ion Monitoring (SIM) is used for enhanced sensitivity and accurate quantification.[11] |
Selected Ion Monitoring (SIM) for Quantification
For quantitative analysis, SIM mode is superior due to its increased sensitivity. The ions selected should be characteristic of this compound.
| Ion Type | m/z | Rationale |
| Quantification Ion | 157 | Molecular ion [M]⁺, provides specificity.[14] |
| Qualifier Ion 1 | 111 | Corresponds to the loss of NO₂ ([M-NO₂]⁺), a characteristic fragment.[14] |
| Qualifier Ion 2 | 75 | Represents the chlorophenyl fragment, confirming the compound's structure.[14] |
Data Analysis, Validation, and Quality Control
A robust analytical method is self-validating.[15] Adherence to quality control (QC) and validation protocols ensures the integrity and defensibility of the generated data.[16]
Identification and Quantification
-
Identification: The analyte is identified by comparing its retention time and mass spectrum with that of a certified reference standard. The ion ratios of the qualifier ions to the quantification ion in the sample must match those of the standard within a predefined tolerance (e.g., ±20%).
-
Quantification: An external or internal standard calibration curve is constructed by analyzing standards at a minimum of five concentration levels.[10] The concentration of this compound in the sample is calculated from this curve. Linearity is confirmed if the correlation coefficient (R²) is >0.995.[16]
Method Validation Parameters
The method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[12][17]
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | No interfering peaks at the retention time of the analyte in blank samples. | Ensures the signal is solely from this compound.[16] |
| Linearity | R² > 0.995 for the calibration curve. | Confirms a proportional response of the instrument to concentration.[17] |
| Accuracy | 80-120% recovery for spiked samples. | Measures the agreement between the experimental and true values.[16][17] |
| Precision (RSD) | ≤15% for replicate injections. | Demonstrates the repeatability and reproducibility of the method.[16][17] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | The lowest concentration of analyte that can be reliably detected.[12] |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1. | The lowest concentration of analyte that can be accurately quantified.[12] |
Ongoing Quality Control (QC)
For routine analysis, the following QC checks are mandatory to ensure the system is operating correctly.[15]
-
Solvent Blank: An injection of the pure solvent run before samples to check for system contamination.[10]
-
Method Blank: A blank matrix (e.g., pure water) carried through the entire sample preparation and analysis process to check for contamination from reagents or equipment.[15]
-
Continuing Calibration Verification (CCV): A mid-level calibration standard analyzed periodically (e.g., every 10-20 samples) to verify instrument stability. The response should be within ±20% of the expected value.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): A known amount of analyte is added to a sample, which is then analyzed in duplicate to assess matrix effects on accuracy and precision.
Experimental Workflow Visualization
The following diagram illustrates the complete workflow from sample receipt to final data reporting.
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Application Note & Protocol: Selective Catalytic Transfer Hydrogenation of 1-Chloro-2-nitrobenzene to 2-Chloroaniline
Abstract
This document provides a comprehensive guide to the selective reduction of 1-chloro-2-nitrobenzene to 2-chloroaniline, a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. We detail a robust and highly efficient protocol for catalytic transfer hydrogenation (CTH) utilizing palladium on carbon (Pd/C) as the catalyst and ammonium formate as the hydrogen donor. This method offers significant advantages over traditional hydrogenation techniques, notably by avoiding the use of high-pressure gaseous hydrogen and harsh reducing agents, thus enhancing laboratory safety and operational simplicity.[1][2] The protocol herein is designed for high chemoselectivity, minimizing the common side reaction of hydrodehalogenation. We provide in-depth mechanistic insights, a step-by-step experimental procedure, analytical methods for reaction monitoring, and a troubleshooting guide to ensure reliable and reproducible outcomes for researchers in organic synthesis and drug development.
Introduction and Mechanistic Overview
The reduction of aromatic nitro compounds is a cornerstone transformation in organic chemistry. While various methods exist, Catalytic Transfer Hydrogenation (CTH) has emerged as a particularly powerful and practical approach.[1][2] Unlike conventional catalytic hydrogenation which requires specialized high-pressure equipment for handling H₂ gas, CTH utilizes a donor molecule to transfer hydrogen in situ to the substrate, mediated by a heterogeneous catalyst.[3]
For the reduction of this compound, the primary challenge is to selectively reduce the nitro group without cleaving the carbon-chlorine bond (hydrodehalogenation). The system described herein, employing palladium on carbon with ammonium formate, is highly effective for this purpose.[4]
Mechanism of Action: The reaction proceeds on the surface of the palladium catalyst. Ammonium formate decomposes in the presence of Pd/C to generate transient hydrogen species, carbon dioxide, and ammonia.[5] These active hydrogen species are adsorbed onto the palladium surface. The nitro group of this compound is then sequentially reduced, likely proceeding through nitroso and hydroxylamine intermediates before yielding the final 2-chloroaniline product.[6][7] The choice of a mild hydrogen donor like ammonium formate and controlled reaction conditions are critical to preserving the halogen substituent.[4][8]
Visualizing the Catalytic Cycle
The following diagram illustrates the proposed pathway for the transfer hydrogenation process on the palladium catalyst surface.
Caption: Proposed catalytic cycle for the Pd/C-catalyzed transfer hydrogenation.
Detailed Experimental Protocol
This protocol is optimized for a 10 mmol scale reaction. Adjustments can be made for scaling up or down, though re-optimization may be required.
Materials and Reagents
| Reagent/Material | Grade | Purity | Supplier Example | CAS No. |
| This compound | Synthesis Grade | >98% | Sigma-Aldrich | 88-73-3 |
| Palladium on Carbon | 10% Pd basis | - | Sigma-Aldrich | 7440-05-3 |
| Ammonium Formate | ACS Reagent | ≥97% | Sigma-Aldrich | 540-69-2 |
| Methanol (MeOH) | Anhydrous | 99.8% | Fisher Scientific | 67-56-1 |
| Ethyl Acetate (EtOAc) | ACS Grade | ≥99.5% | VWR | 141-78-6 |
| Hexanes | ACS Grade | ≥98.5% | VWR | 110-54-3 |
| Celite® 545 | Filter Agent | - | Sigma-Aldrich | 61790-53-2 |
| Deionized Water | - | - | - | 7732-18-5 |
| Sodium Sulfate | Anhydrous | ≥99% | Sigma-Aldrich | 7757-82-6 |
Equipment
-
250 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert atmosphere setup (Nitrogen or Argon balloon)
-
Buchner funnel and filter paper
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
TLC plates (Silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Safety Precautions
-
This compound: Toxic if swallowed or in contact with skin.[9][10] Suspected of causing cancer.[10][11] Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles.[12] Handle in a well-ventilated fume hood.
-
2-Chloroaniline: Toxic and an irritant. Handle with the same precautions as the starting material.
-
Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and in the presence of solvents. Never add dry catalyst to a flammable solvent. Always handle in an inert atmosphere when possible and avoid generating dust.
-
Methanol: Flammable and toxic. Avoid inhalation and skin contact.
-
The reaction generates gaseous byproducts (CO₂ and NH₃). Ensure the setup is not sealed and is properly vented.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.58 g, 10.0 mmol).
-
Add methanol (100 mL) to dissolve the starting material.
-
Add ammonium formate (3.78 g, 60.0 mmol, 6.0 equiv.). Stir until it is mostly dissolved.
-
-
Catalyst Addition:
-
Carefully, under a gentle stream of nitrogen or argon, add 10% Pd/C (158 mg, 10 wt% of the substrate). Causality Note: Adding the catalyst last prevents premature reaction and allows for better control. The weight percentage is a common starting point for CTH reactions.[13]
-
-
Reaction Execution:
-
Fit the flask with a reflux condenser and place it in a pre-heated oil bath at 65 °C.
-
Stir the reaction mixture vigorously. The reaction is often exothermic, and you may observe gas evolution. Refluxing in methanol ensures a consistent reaction temperature and helps maintain solubility.[13]
-
Monitor the reaction progress every 30 minutes using Thin Layer Chromatography (TLC) (e.g., 20% Ethyl Acetate in Hexanes). The product, 2-chloroaniline, is more polar than the starting material.
-
-
Work-up and Isolation:
-
Once the reaction is complete (typically 2-4 hours, as indicated by the disappearance of the starting material spot on TLC), remove the flask from the oil bath and allow it to cool to room temperature.
-
Catalyst Removal: Set up a Buchner funnel with a pad of Celite® (approx. 1-2 cm thick) over filter paper. Pre-wet the Celite pad with a small amount of methanol. Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Wash the flask and the Celite pad with additional methanol (2 x 20 mL) to ensure all product is collected. Causality Note: Celite prevents the fine catalyst particles from passing through the filter paper, ensuring a clear filtrate.
-
Solvent Removal: Transfer the filtrate to a larger round-bottom flask and remove the methanol under reduced pressure using a rotary evaporator.
-
-
Purification:
-
To the resulting crude residue, add deionized water (50 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, the product can be further purified by flash column chromatography on silica gel.
-
Characterization
The final product, 2-chloroaniline, should be characterized to confirm its identity and purity.
-
GC-MS: To confirm molecular weight (M⁺ = 127.57 g/mol ) and purity.
-
¹H and ¹³C NMR: To confirm the chemical structure.
Experimental Workflow and Data
Visualizing the Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis of 2-chloroaniline.
Expected Results
| Parameter | Value | Notes |
| Substrate | This compound | 1.58 g (10.0 mmol) |
| Catalyst | 10% Pd/C | 158 mg (10 wt%) |
| H-Donor | Ammonium Formate | 3.78 g (60.0 mmol) |
| Solvent | Methanol | 100 mL |
| Temperature | 65 °C | Reflux temperature of Methanol |
| Reaction Time | 2-4 hours | Monitor by TLC |
| Expected Yield | >90% | Yield of isolated, purified product |
| Purity | >98% | As determined by GC-MS or NMR |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Catalyst deactivation.3. Insufficient hydrogen donor. | 1. Increase reaction time and monitor by TLC. Ensure temperature is stable.2. Use fresh, high-quality Pd/C. Ensure catalyst was not unduly exposed to air.3. Add an additional 1-2 equivalents of ammonium formate. |
| Low Yield | 1. Inefficient extraction or product loss during work-up.2. Catalyst was not fully washed after filtration. | 1. Perform an additional extraction of the aqueous layer. Ensure pH is neutral to basic before extraction.2. Ensure the Celite pad is thoroughly washed with solvent post-filtration. |
| Presence of Side Products (e.g., Aniline) | 1. Hydrodehalogenation (loss of Chlorine).2. Reaction temperature is too high or reaction time is too long. | 1. Use a milder hydrogen donor or reduce the amount of catalyst. Some studies suggest Pt/C can be less prone to dehalogenation.[4]2. Reduce the reaction temperature slightly (e.g., 55-60 °C) and monitor carefully to stop the reaction immediately upon completion. |
Conclusion
The catalytic transfer hydrogenation of this compound using palladium on carbon and ammonium formate is a safe, efficient, and highly selective method for producing 2-chloroaniline. The protocol detailed in this application note is robust and provides high yields while minimizing undesirable side reactions. By carefully controlling the reaction parameters and following the outlined safety procedures, researchers can reliably synthesize this valuable chemical intermediate for a wide range of applications in chemical and pharmaceutical development.
References
- Title: Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - PMC - NIH Source: National Institutes of Health URL
- Title: Recent advances in heterogeneous catalytic transfer hydrogenation/hydrogenolysis for valorization of biomass-derived furanic compounds Source: RSC Publishing URL
- Title: Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods Source: RSC Publishing URL
- Title: Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction Source: PubMed URL
- Title: Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives Source: PMC - NIH URL
- Source: Preprints.org (Note: While a preprint, it provides a useful overview)
- Title: Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon Source: Taylor & Francis Online URL
- Title: Heterogeneous Catalytic Transfer Hydrogenation as an Effective Pathway in Biomass Upgrading Source: ACS Catalysis URL
- Title: Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction Source: ResearchGate URL
- Title: Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds Source: Organic Chemistry Portal URL
- Title: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate.
- Title: 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS Source: Loba Chemie URL
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- Source: Inchem.
- Title: SAFETY DATA SHEET - Sigma-Aldrich Source: Sigma-Aldrich URL
- Title: 1-Chloro-2-Nitro Benzene CAS No 88-73-3 MATERIAL SAFETY DATA SHEET Source: CDH Fine Chemical URL
- Source: ACS Publications (Organic Letters)
- Title: rsc.
- Title: Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst Source: RWTH Publications URL
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Synthesis of 2-nitroanisole from o-chloronitrobenzene
An Application Note for the Synthesis of 2-Nitroanisole from o-Chloronitrobenzene
Abstract
This document provides a comprehensive guide for the synthesis of 2-nitroanisole, a key intermediate in the dye manufacturing industry, through the nucleophilic aromatic substitution (SNAr) of o-chloronitrobenzene with sodium methoxide.[1] We delve into the underlying reaction mechanism, present a detailed, step-by-step laboratory protocol, outline critical safety precautions, and discuss methods for product purification and characterization. This guide is intended for researchers and professionals in organic synthesis and drug development, offering field-proven insights to ensure a safe, efficient, and high-yield reaction.
Introduction: The Scientific Rationale
The conversion of o-chloronitrobenzene to 2-nitroanisole is a classic example of nucleophilic aromatic substitution (SNAr). Aromatic rings are typically electron-rich and thus resistant to attack by nucleophiles.[2] However, the presence of a strongly electron-withdrawing group, such as the nitro group (-NO₂), positioned ortho or para to a leaving group (in this case, a halogen), significantly alters the ring's reactivity.[3][4] This activation renders the aromatic ring electrophilic enough to be attacked by a strong nucleophile like the methoxide ion (CH₃O⁻).[2] The resulting product, 2-nitroanisole, is a valuable precursor for the synthesis of o-anisidine and o-dianisidine, which are crucial components in the production of various dyes.[5]
Reaction Mechanism: An Addition-Elimination Pathway
The synthesis proceeds via a two-step addition-elimination mechanism. The causality behind this pathway is rooted in the electronic stabilization provided by the nitro group.
-
Nucleophilic Attack: The reaction is initiated by the attack of the sodium methoxide nucleophile on the carbon atom bonded to the chlorine. This carbon is rendered electron-deficient (electrophilic) by the inductive and resonance effects of the adjacent nitro group.[4]
-
Formation of the Meisenheimer Complex: This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][4] The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group. This delocalization provides significant stabilization, lowering the activation energy for the intermediate's formation, which is typically the rate-determining step.[6] The ortho positioning is vital; a meta-positioned nitro group cannot delocalize the negative charge and thus does not effectively activate the ring for this reaction.[4]
-
Elimination and Aromaticity Restoration: In the final step, the leaving group (chloride ion, Cl⁻) is expelled, and the aromaticity of the ring is restored, yielding the final product, 2-nitroanisole.
Caption: SNAr mechanism for 2-nitroanisole synthesis.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale and prioritizes safety and efficiency.
Materials and Reagents
| Reagent | CAS No. | Formula | M.W. ( g/mol ) | Key Properties |
| o-Chloronitrobenzene | 88-73-3 | C₆H₄ClNO₂ | 157.56 | Toxic if absorbed through skin, harmful if swallowed.[7][8] Light yellow solid.[7] |
| Sodium Methoxide | 124-41-4 | CH₃ONa | 54.02 | Flammable solid, water-reactive, corrosive, causes severe skin and eye burns.[9][10] |
| Methanol (Anhydrous) | 67-56-1 | CH₃OH | 32.04 | Highly flammable liquid and vapor, toxic if swallowed, in contact with skin, or if inhaled.[11][12] |
| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 | Extremely flammable, may form explosive peroxides. |
| Sodium Sulfate (Anhydrous) | 7757-82-6 | Na₂SO₄ | 142.04 | Hygroscopic drying agent. |
| Deionized Water | 7732-18-5 | H₂O | 18.02 |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Personal Protective Equipment (PPE): Safety goggles, face shield, nitrile gloves, flame-resistant lab coat.
Critical Safety Precautions
-
Handling of Sodium Methoxide: Sodium methoxide reacts violently with water to produce flammable methanol and corrosive sodium hydroxide.[9][13] It is also a flammable solid that can self-heat and may ignite on contact with moist air.[10][12] Always handle in an inert atmosphere if possible, or work quickly in a well-ventilated fume hood.[10] Keep away from water and ignition sources.[9] In case of fire, use dry powder or dry sand; DO NOT USE WATER .[10]
-
Handling of o-Chloronitrobenzene: This compound is toxic and can be absorbed through the skin.[7][14] It is also harmful if swallowed.[8] Always wear gloves and handle in a fume hood.
-
Handling of Methanol: Methanol is flammable and toxic. Avoid inhalation of vapors and skin contact.[11]
-
General Precautions: The entire procedure must be conducted in a well-ventilated chemical fume hood.[10] Wear appropriate PPE at all times.[7]
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a stopper. Place the flask in a heating mantle.
-
Reagent Addition: To the flask, add 15.8 g (0.1 mol) of o-chloronitrobenzene and 100 mL of anhydrous methanol. Begin stirring to dissolve the solid.
-
Nucleophile Preparation: In a separate dry beaker, carefully dissolve 6.5 g (0.12 mol, 1.2 equivalents) of sodium methoxide in 50 mL of anhydrous methanol. Note: This solution can be prepared in advance or a commercial solution of sodium methoxide in methanol can be used. The reaction is exothermic; some cooling may be necessary.
-
Reaction Execution: Gently heat the o-chloronitrobenzene solution to a reflux (approx. 65-70°C). Once refluxing, slowly add the sodium methoxide solution to the flask over 30 minutes using a dropping funnel.
-
Reaction Monitoring: Maintain the reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the o-chloronitrobenzene spot/peak. Industrial processes may use higher temperatures (95°C) under pressure to complete the reaction faster, but this requires specialized equipment like an autoclave.[5][15]
-
Quenching and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the methanol using a rotary evaporator.
-
Aqueous Work-up: Carefully pour the concentrated residue into 200 mL of cold deionized water in a separatory funnel. The 2-nitroanisole product will separate as a yellowish oil.[5][16]
-
Extraction: Extract the aqueous layer twice with 50 mL portions of diethyl ether to ensure all product is recovered. Combine the organic layers (the initial oil and the ether extracts).
-
Washing: Wash the combined organic phase sequentially with 50 mL of deionized water and then 50 mL of brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Decant or filter the solution to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the crude 2-nitroanisole.
-
Purification: The crude product is purified by vacuum distillation.[15] Collect the fraction boiling at approximately 141°C at 15 mmHg. The expected yield of the pure, yellowish liquid is approximately 85-90%.[15]
Caption: Workflow for the synthesis of 2-nitroanisole.
Product Characterization
The identity and purity of the synthesized 2-nitroanisole should be confirmed using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the recommended method for confirming the identity by matching the mass spectrum with library data and determining purity from the peak area.[17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will provide definitive structural confirmation.[19]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the nitro group (approx. 1530 and 1350 cm⁻¹) and the C-O-C ether linkage.
Conclusion
The synthesis of 2-nitroanisole from o-chloronitrobenzene via nucleophilic aromatic substitution is an efficient and high-yielding process. The success of the reaction is critically dependent on the activating effect of the ortho-nitro group, which stabilizes the key Meisenheimer intermediate. By following the detailed protocol and adhering strictly to the safety precautions outlined for handling the hazardous reagents, researchers can reliably produce high-purity 2-nitroanisole for further applications in chemical synthesis.
References
- Alkali Metals Ltd. Material Safety Data Sheet Sodium Methoxide (Powder).
- International Agency for Research on Cancer. (1996). 2-Nitroanisole. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Lyon: IARC. [Link]
- PrepChem. (2017). Preparation of 2-nitroanisole.
- Oxford Lab Fine Chem LLP. Material Safety Data Sheet - Ortho Chloro Nitro Benzene (ONCB).
- Cole-Parmer. Material Safety Data Sheet - 1-Chloro-2-nitrobenzene, 99+%.
- Wikipedia. 2-Nitrochlorobenzene.
- Wikipedia. Nucleophilic aromatic substitution.
- Agency for Toxic Substances and Disease Registry. (1993). Chemical and Physical Information: Analytical Methods. In Toxicological Profile for 2,4- and 2,6-Dinitrotoluene. [Link]
- Chemistry Steps. Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism.
- PubChem. 2-Nitroanisole.
- International Agency for Research on Cancer. (1996). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Lyon: IARC. [Link]
- Google Patents. (2017). CN106496039A - Method for separating m-nitrochlorobenzene, p-nitrochlorobenzene and o-nitrochlorobenzene in meta-oil of nitrochlorobenzene.
- Google Patents. (2015).
- The Organic Chemistry Tutor. (2017, January 14).
- Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- International Agency for Research on Cancer. (2022). ortho-Nitroanisole. In Some Aromatic Amines and related Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 127. Lyon: IARC. [Link]
- Google Patents. (2010). CN101643419A - Method for preparing o-nitroanisole.
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Application Note: A Detailed Protocol for the Electrophilic Nitration of Chlorobenzene
<
For: Researchers, scientists, and drug development professionals
Introduction
The nitration of chlorobenzene is a cornerstone reaction in organic synthesis, exemplifying a classic electrophilic aromatic substitution. This process is of significant industrial and academic interest as its products, primarily ortho- and para-nitrochlorobenzene, are valuable precursors for manufacturing a wide array of pharmaceuticals, agrochemicals, and dyes.[1] The reaction involves the introduction of a nitro group (-NO₂) onto the chlorobenzene ring using a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid.[2][3][4]
The chloro substituent on the benzene ring plays a dual role; it is deactivating due to its inductive electron-withdrawing effect, making chlorobenzene less reactive than benzene.[3][5] However, through resonance, the chlorine atom's lone pairs can donate electron density to the ring, directing incoming electrophiles to the ortho and para positions.[4][5] Consequently, the nitration of chlorobenzene yields a mixture of 1-chloro-2-nitrobenzene and 1-chloro-4-nitrobenzene, with the para isomer generally predominating due to reduced steric hindrance.[5][6] The formation of the meta isomer is negligible.[5] This application note provides a comprehensive, field-proven protocol for this synthesis, delving into the mechanistic underpinnings, experimental setup, product isolation, and characterization.
Reaction Mechanism: Electrophilic Aromatic Substitution
The nitration of chlorobenzene proceeds via a well-established electrophilic aromatic substitution mechanism. This multi-step process is initiated by the generation of a potent electrophile, the nitronium ion (NO₂⁺).
Step 1: Generation of the Nitronium Ion Concentrated sulfuric acid, being a stronger acid than nitric acid, protonates the nitric acid. This is followed by the loss of a water molecule to form the highly electrophilic nitronium ion.[3][7][8][9][10]
HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ H₂NO₃⁺ → NO₂⁺ + H₂O
The role of sulfuric acid is therefore crucial; it acts as a catalyst to generate the active electrophile and also as a dehydrating agent, absorbing the water produced, which could otherwise dilute the nitric acid and hinder the reaction.[7]
Step 2: Electrophilic Attack and Formation of the Sigma Complex The electron-rich π system of the chlorobenzene ring attacks the nitronium ion.[3] This leads to the formation of a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex.[3][11] The attack can occur at the ortho, meta, or para positions. However, the intermediates formed from ortho and para attack are more stable due to an additional resonance structure where the positive charge is delocalized onto the chlorine atom.[5]
Step 3: Deprotonation to Restore Aromaticity In the final step, a weak base, typically the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the nitro group.[3] This restores the aromaticity of the ring, yielding the final nitrochlorobenzene product.[3]
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The Strategic Role of 1-Chloro-2-nitrobenzene in the Synthesis of Atypical Antipsychotics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the applications of 1-chloro-2-nitrobenzene and its close derivatives as pivotal starting materials in the synthesis of complex active pharmaceutical ingredients (APIs). We will delve into the underlying chemical principles, provide detailed experimental protocols for the synthesis of the atypical antipsychotics Clozapine and Olanzapine, and offer insights into the rationale behind the selection of specific reagents and reaction conditions.
Introduction: The Versatility of a Simple Nitroaromatic
This compound is a versatile building block in medicinal chemistry, primarily owing to the electronic properties conferred by its substituents. The presence of a strong electron-withdrawing nitro group ortho to a chlorine atom significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This inherent reactivity allows for the facile introduction of various nucleophiles, a critical step in the construction of the complex heterocyclic scaffolds characteristic of many modern pharmaceuticals. Furthermore, the nitro group itself serves as a synthetic handle, readily reducible to an amino group, which opens up a plethora of possibilities for further molecular elaboration.
Core Synthetic Applications: Paving the Way for Atypical Antipsychotics
This compound and its analogs are instrumental in the synthesis of several important atypical antipsychotics, most notably Clozapine and Olanzapine. These drugs have revolutionized the treatment of schizophrenia and other psychotic disorders, offering improved efficacy and a more favorable side-effect profile compared to first-generation antipsychotics.
The Synthesis of Clozapine: A Journey Through Ullmann Condensation and Cyclization
Clozapine, a dibenzodiazepine derivative, is a cornerstone in the management of treatment-resistant schizophrenia. A common synthetic route to Clozapine utilizes a derivative of this compound, 4-chloro-2-nitroaniline, in a key Ullmann condensation reaction.
Synthetic Pathway for Clozapine
Caption: Synthetic route to Clozapine from a this compound derivative.
Detailed Protocol: Synthesis of Clozapine Intermediate via Ullmann Condensation
This protocol outlines the synthesis of the key intermediate, 2-(4-chloro-2-nitrophenylamino)benzoic acid.
Materials:
-
4-Chloro-2-nitroaniline
-
2-Chlorobenzoic acid
-
Anhydrous potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
Procedure:
-
To a clean, dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloro-2-nitroaniline (1.0 eq), 2-chlorobenzoic acid (0.9 eq), and N,N-Dimethylformamide (DMF)[1].
-
Stir the mixture until all solids are dissolved.
-
Add anhydrous potassium carbonate (K₂CO₃) (1.2 eq) followed by a catalytic amount of Copper(I) iodide (CuI) (0.1 eq) at room temperature with gentle stirring[1].
-
Slowly heat the reaction mixture to reflux and maintain for 8-9 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench by pouring it into water.
-
Adjust the pH of the aqueous mixture to 2-3.5 with concentrated Hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to afford 2-(4-chloro-2-nitrophenylamino)benzoic acid.
Causality of Experimental Choices:
-
Ullmann Condensation: This copper-catalyzed cross-coupling reaction is a classic and effective method for forming C-N bonds between an aryl halide and an amine. The copper catalyst is essential for facilitating this transformation, which would otherwise require extremely harsh conditions[2].
-
Potassium Carbonate: This base is crucial for deprotonating the carboxylic acid of 2-chlorobenzoic acid and the amine of 4-chloro-2-nitroaniline, thereby activating them for the condensation reaction.
-
N,N-Dimethylformamide (DMF): A high-boiling polar aprotic solvent is required to solubilize the reactants and to achieve the high temperatures necessary for the Ullmann condensation to proceed at a reasonable rate[2].
Subsequent Steps to Clozapine:
-
Reduction of the Nitro Group: The nitro group of the intermediate is typically reduced to an amine using reagents like iron powder in acidic medium (e.g., HCl) or sodium dithionite (Na₂S₂O₄)[1][3].
-
Intramolecular Cyclization: The resulting diamine undergoes intramolecular cyclization upon heating, often in a high-boiling solvent, to form the dibenzodiazepinone core[4].
-
Final Condensation: The final step involves the reaction of the dibenzodiazepinone with N-methylpiperazine, often activated by a chlorinating agent like phosphorus oxychloride (POCl₃), to yield Clozapine[4][5].
Quantitative Data for Clozapine Synthesis Steps:
| Step | Reactants | Key Reagents/Catalysts | Solvent | Temperature (°C) | Typical Yield (%) |
| Ullmann Condensation | 4-Chloro-2-nitroaniline, 2-Chlorobenzoic acid | K₂CO₃, CuI | DMF | Reflux | 70-80[1] |
| Nitro Reduction | 2-(4-Chloro-2-nitrophenylamino)benzoic acid | Fe/HCl or Na₂S₂O₄ | Water/Alcohol | 50-100 | >90 |
| Cyclization | 2-(2-Amino-4-chlorophenylamino)benzoic acid | - | High-boiling solvent | >150 | 80-90 |
| Final Condensation | 8-Chloro-5,10-dihydrodibenzo[b,e][5][6]diazepin-11-one | POCl₃, N-methylpiperazine | Toluene | Reflux | 70-80 |
The Synthesis of Olanzapine: A Pathway Forged by Nucleophilic Aromatic Substitution
Olanzapine, a thienobenzodiazepine, is another widely prescribed atypical antipsychotic. Its synthesis often commences with a nucleophilic aromatic substitution reaction involving a derivative of this compound, such as o-fluoronitrobenzene.
Synthetic Pathway for Olanzapine
Caption: Synthetic route to Olanzapine from an o-halonitrobenzene.
Detailed Protocol: Synthesis of Olanzapine Intermediate via Nucleophilic Aromatic Substitution
This protocol details the synthesis of the key intermediate, 2-(2-nitrophenylamino)-5-methylthiophene-3-carbonitrile.
Materials:
-
o-Fluoronitrobenzene
-
2-Amino-3-cyano-5-methylthiophene
-
Sodium hydride (NaH) or Potassium fluoride (KF)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Ammonium chloride (NH₄Cl) solution (saturated)
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of sodium hydride (1.4 eq, 60% dispersion in mineral oil) in anhydrous THF[7].
-
Cool the suspension in an ice bath.
-
Slowly add a solution of o-fluoronitrobenzene (1.0 eq) and 2-amino-3-cyano-5-methylthiophene (1.0 eq) in anhydrous THF to the stirred suspension[7].
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 10-12 hours.
-
Monitor the reaction by TLC. If the reaction is sluggish, additional sodium hydride may be carefully added[7].
-
Upon completion, carefully quench the reaction by pouring the mixture into crushed ice.
-
Adjust the pH to 8 with a saturated solution of ammonium chloride[7].
-
Collect the precipitated solid by filtration, wash with water, and dry. The crude product can be purified by column chromatography on silica gel[7].
Causality of Experimental Choices:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group makes the ortho and para positions of the benzene ring electron-deficient and thus susceptible to attack by nucleophiles. In this case, the amino group of the thiophene derivative acts as the nucleophile, displacing the fluoride. Fluoride is an excellent leaving group in SNAr reactions.
-
Sodium Hydride: A strong, non-nucleophilic base is required to deprotonate the amino group of the thiophene, generating a more potent nucleophile that readily attacks the electron-deficient aromatic ring.
-
Anhydrous Conditions: Sodium hydride reacts violently with water. Therefore, anhydrous solvents and a dry atmosphere (nitrogen or argon) are essential for safety and to ensure the reaction proceeds to completion.
Subsequent Steps to Olanzapine:
-
Reduction of the Nitro Group: The nitro group of the intermediate is reduced to an amine. Common methods include the use of stannous chloride (SnCl₂) in the presence of hydrochloric acid or catalytic hydrogenation (e.g., H₂/Pd-C)[8][9].
-
Intramolecular Cyclization: The resulting diamine undergoes an intramolecular cyclization to form the thienobenzodiazepine core. This step is often catalyzed by an acid or a Lewis acid[6][8].
-
Final Condensation: The final step is a condensation reaction between the thienobenzodiazepine intermediate and N-methylpiperazine to yield Olanzapine. This can be carried out in a high-boiling solvent like a mixture of toluene and DMSO[9][10].
Quantitative Data for Olanzapine Synthesis Steps:
| Step | Reactants | Key Reagents/Catalysts | Solvent | Temperature (°C) | Typical Yield (%) |
| SNAr Reaction | o-Fluoronitrobenzene, 2-Amino-3-cyano-5-methylthiophene | NaH or KF | THF or DMF | 0 to RT | 70-90[6][7] |
| Nitro Reduction | 2-(2-Nitrophenylamino)-5-methylthiophene-3-carbonitrile | SnCl₂/HCl or H₂/Raney Ni | Ethanol/Acetone | RT to Reflux | >85 |
| Cyclization | 2-(2-Aminophenylamino)-5-methylthiophene-3-carbonitrile | HCl or H₂SO₄ | Isopropyl alcohol | Reflux | 80-90[6][11] |
| Final Condensation | 4-Amino-2-methyl-10H-thieno[2,3-b][6][12]benzodiazepine | N-methylpiperazine | Toluene/DMSO | 100-150 | 80-90[6][10] |
Safety and Handling of this compound
This compound is a toxic and potentially carcinogenic substance. It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated fume hood. Always wear personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust or vapors and prevent skin contact. In case of exposure, seek immediate medical attention. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound and its derivatives are indispensable building blocks in the synthesis of complex pharmaceutical molecules. Their utility stems from the predictable and efficient reactivity in nucleophilic aromatic substitution reactions, coupled with the synthetic versatility of the nitro group. The detailed protocols and mechanistic insights provided in this guide aim to empower researchers and drug development professionals to effectively and safely utilize these valuable intermediates in the pursuit of novel and improved therapeutics.
References
- CN102250116A - Preparation method of olanzapine - Google Patents.
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- EP1988092B1 - A process for the preparation of olanzapine - Google Patents.
- Olanzapine, LY-170053, Zyprexa Zydis, Zyprexa Velotab, Midax, Olansek, Zyprexa, Lanzac - Drug Synthesis Database.
- A One Pot Process For The Preparation Of Olanzapine Intermediate - Quick Company.
- CN101723954B - Technique for preparing olanzapine - Google Patents.
- US7863442B2 - Processes for the synthesis of olanzapine - Google Patents.
- CN106397396A - Synthesis method of olanzapine medicine intermediate of 2-(o-nitrobenzene amino)-3-cyan-5-methylthiophene - Google Patents.
- CN106220576A - A kind of synthetic method of clozapine key intermediate - Google Patents.
- Journal of Chemical and Pharmaceutical Research, 2016, 8(4):318-326 - JOCPR.
- Ullmann condensation - Wikipedia.
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- WO2019239202A1 - Novel & improved synthesis of antipsychotic drug - Google Patents.
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- Process for the purification of olanzapine - European Patent Office - EP 2292624 A1.
- The most effective process for preparing an antipsychotic drug is olanzapine.
- (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT).
- Modification of the clozapine structure by parallel synthesis | Request PDF - ResearchGate.
- Ullmann Reaction - Organic Chemistry Portal.
- 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (ROY) - ResearchGate.
- 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile - PubChem. Available at: [https://pubchem.ncbi.nlm.nih.gov/compound/5-Methyl-2-(2-nitrophenyl_amino-3-thiophenecarbonitrile]([Link]
- The 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (ROY)... - ResearchGate.
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Application and Protocol for the Synthesis of 2-Fluoronitrobenzene via the Halex Process
Abstract
This document provides a comprehensive guide to the synthesis of 2-fluoronitrobenzene from 1-chloro-2-nitrobenzene utilizing the Halex process. The Halex reaction is a cornerstone of industrial organofluorine chemistry, valued for its efficiency in introducing fluorine atoms into aromatic systems. This application note details the underlying principles of the nucleophilic aromatic substitution (SNAr) mechanism, provides a step-by-step experimental protocol, and discusses critical process parameters and safety considerations. The information presented herein is intended to equip researchers with the necessary knowledge to safely and effectively perform this transformation in a laboratory setting. 2-Fluoronitrobenzene is a key intermediate in the production of pharmaceuticals, agrochemicals, and dyes.[1][2]
Introduction: The Halex Reaction in Aromatic Fluorination
The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties.[3] This has led to a surge in the development of fluorinated compounds within the pharmaceutical and agrochemical industries.[3] The Halex process, a type of nucleophilic aromatic substitution (SNAr), is a widely employed industrial method for the synthesis of aryl fluorides from the corresponding aryl chlorides.[4][5] The reaction involves the displacement of a chloride ion by a fluoride ion, typically from an alkali metal fluoride salt like potassium fluoride (KF).[4][5][6]
The success of the Halex reaction is contingent on the presence of electron-withdrawing groups (EWGs) on the aromatic ring, such as a nitro group (-NO₂), positioned ortho or para to the leaving group (in this case, chlorine).[3][7] These EWGs activate the ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex.
This guide focuses on the specific conversion of this compound to 2-fluoronitrobenzene, a valuable building block in organic synthesis.[1][8]
Reaction Mechanism and Key Principles
The Halex process proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. This multi-step pathway can be broken down as follows:
-
Nucleophilic Attack: The fluoride ion (F⁻) attacks the carbon atom bearing the chlorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group.
-
Leaving Group Departure: The chloride ion (Cl⁻) is expelled, and the aromaticity of the ring is restored, yielding the final product, 2-fluoronitrobenzene.
The rate-determining step is typically the initial nucleophilic attack.[9] The efficiency of the reaction is heavily influenced by several factors:
-
Fluoride Source: Anhydrous potassium fluoride (KF) is the most common and cost-effective source of fluoride ions.[4][5][6] The use of finely powdered or spray-dried KF is advantageous as it increases the surface area for reaction.
-
Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and sulfolane are essential.[3][5] These solvents effectively solvate the potassium cation, leaving a relatively "naked" and highly nucleophilic fluoride anion.
-
Temperature: The reaction requires elevated temperatures, typically in the range of 150-250°C, to overcome the activation energy barrier.[5]
-
Phase-Transfer Catalysis (Optional but Recommended): Due to the low solubility of KF in organic solvents, the reaction is often heterogeneous.[4] A phase-transfer catalyst (PTC), such as a quaternary ammonium salt or a crown ether, can significantly enhance the reaction rate.[7][10][11] The PTC facilitates the transport of the fluoride anion from the solid phase into the organic phase where the reaction occurs.[10][11]
Visualizing the Process
Reaction Mechanism
Caption: The SNAr mechanism of the Halex reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Halex synthesis.
Detailed Experimental Protocol
Materials and Equipment
| Reagents | Equipment |
| This compound | Three-necked round-bottom flask |
| Anhydrous Potassium Fluoride (spray-dried) | Mechanical stirrer |
| Dimethyl Sulfoxide (DMSO, anhydrous) | Condenser |
| Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide) | Thermometer/Thermocouple |
| Toluene | Heating mantle |
| Dichloromethane | Separatory funnel |
| Anhydrous Magnesium Sulfate | Rotary evaporator |
| Vacuum distillation apparatus |
Step-by-Step Procedure
-
Preparation: Ensure all glassware is thoroughly dried in an oven and assembled under a nitrogen or argon atmosphere to prevent the ingress of moisture. Anhydrous conditions are crucial for the success of the reaction.
-
Charging the Reactor: To a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, add anhydrous potassium fluoride (1.2-1.5 molar equivalents) and the phase-transfer catalyst (0.01-0.05 molar equivalents).
-
Addition of Reactants: Add anhydrous dimethyl sulfoxide (DMSO) to the flask, followed by the slow addition of this compound (1.0 molar equivalent) while stirring.
-
Reaction: Heat the reaction mixture to 180-220°C with vigorous stirring. The exact temperature will depend on the specific substrate and solvent used.[5]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 4-8 hours).[12]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the precipitated potassium chloride (KCl) and any unreacted potassium fluoride.
-
Carefully pour the filtrate into cold water to precipitate the crude product.
-
-
Extraction and Purification:
-
Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or toluene.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure 2-fluoronitrobenzene.[13]
-
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Molar Ratio (KF:Substrate) | 1.2:1 to 1.5:1 | A slight excess of KF drives the reaction to completion. |
| Molar Ratio (PTC:Substrate) | 0.01:1 to 0.05:1 | A catalytic amount is sufficient to enhance the reaction rate. |
| Solvent | Anhydrous DMSO | High boiling point and excellent ability to solvate cations. |
| Temperature | 180-220°C | Provides sufficient energy to overcome the activation barrier.[5] |
| Reaction Time | 4-8 hours | Typical duration for completion, should be monitored.[12] |
| Expected Yield | 80-90% | With optimized conditions, high yields are achievable.[14] |
Safety Precautions
General: This procedure should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.[15][16]
Chemical-Specific Hazards:
-
This compound: Toxic if swallowed, in contact with skin, or if inhaled.[16][17] It is a suspected carcinogen and may cause an allergic skin reaction. Avoid creating dust and ensure adequate ventilation.[15]
-
2-Fluoronitrobenzene: Harmful if swallowed, in contact with skin, or if inhaled.[18] Causes skin and serious eye irritation.[18]
-
Dimethyl Sulfoxide (DMSO): Can be absorbed through the skin and may carry dissolved chemicals with it. Handle with care.
-
Potassium Fluoride: Toxic if swallowed, in contact with skin, or if inhaled.[6] Causes severe skin burns and eye damage. Handle in a fume hood and avoid generating dust.
Emergency Procedures:
-
Skin Contact: Immediately wash with plenty of soap and water.[15][17] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes.[15][16] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion: Rinse mouth.[16][17] Do NOT induce vomiting. Seek immediate medical attention.[15]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[15][18] Seek medical attention if you feel unwell.
Conclusion
The Halex process is a robust and scalable method for the synthesis of 2-fluoronitrobenzene from this compound. By carefully controlling reaction parameters such as temperature, solvent, and the use of a phase-transfer catalyst, high yields of the desired product can be achieved. Adherence to strict safety protocols is paramount when handling the hazardous materials involved in this synthesis. This application note provides a solid foundation for researchers to successfully implement this important fluorination reaction.
References
- ACS GCI Pharmaceutical Roundtable. Halex Reaction. Wordpress. [Link]
- ChemTube3D. Fluorination of Medicinal Compounds - The Halex Reaction. [Link]
- Wikipedia. Halex process. [Link]
- MDPI.
- PTC Organics, Inc.
- St. Paul's Cathedral Mission College.
- International Journal of Innovative Research in Science, Engineering and Technology. Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. [Link]
- Sdfine. This compound. [Link]
- HandWiki. Chemistry:2-Fluoronitrobenzene. [Link]
- gChem Global.
- Royal Society of Chemistry. Nucleophilic Aromatic Substitution promoted by Lipophilic Quaternary ‘Onium Salts under Phase-transfer Conditions and in Low Polarity Anhydrous Solvents. [Link]
- Cole-Parmer. Material Safety Data Sheet - this compound, 99+%. [Link]
- Wikipedia. Potassium fluoride. [Link]
- Loba Chemie. 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS CAS-No. [Link]
- Inchem.org. ICSC 0028 - this compound. [Link]
- Wikipedia. 2-Fluoronitrobenzene. [Link]
- National Institutes of Health.
- Google Patents. US4642398A - Preparation of fluoronitrobenzene compounds in dispersion of potassium fluoride.
- Multichem Exports.
- Google Patents.
- Justia Patents.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Chloro-2-nitrobenzene
Welcome to the technical support center for the synthesis of 1-chloro-2-nitrobenzene. This guide is designed for researchers, chemists, and professionals in drug development who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of the target ortho isomer. We will delve into the reaction's core principles, address frequently encountered challenges in a direct question-and-answer format, and provide a detailed, field-proven experimental protocol.
Part 1: Frequently Asked Questions (FAQs) & Reaction Fundamentals
This section addresses foundational questions regarding the synthesis of this compound, providing the essential knowledge needed to understand and control the reaction.
Q1: What is the primary method for synthesizing this compound?
The industrial and laboratory synthesis of this compound is predominantly achieved through the electrophilic aromatic substitution nitration of chlorobenzene.[1] This reaction employs a nitrating mixture, which is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[2] The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly reactive nitronium ion (NO₂⁺), which is the active electrophile in the reaction.[3][4][5]
Q2: Why does the nitration of chlorobenzene produce both ortho and para isomers?
The chlorine atom on the benzene ring, while being deactivating overall due to its inductive electron-withdrawing effect, is an ortho, para-director.[6][7][8][9] This is because the lone pairs of electrons on the chlorine atom can be donated into the benzene ring through resonance, stabilizing the carbocation intermediate (the sigma complex) when the electrophile (NO₂⁺) attacks at the ortho or para positions.[7] This resonance stabilization is not possible for meta attack. Consequently, the reaction yields a mixture of this compound (ortho) and 1-chloro-4-nitrobenzene (para), with only a minuscule amount of the meta isomer.[10][11][12]
Reaction Mechanism: Electrophilic Nitration of Chlorobenzene
The diagram below illustrates the generation of the nitronium ion and its subsequent attack on the chlorobenzene ring, leading to the formation of the ortho and para isomers.
Caption: Mechanism of Chlorobenzene Nitration.
Q3: What is the typical isomer distribution, and why is the para isomer usually the major product?
Under standard nitration conditions (e.g., mixed acid at 40–70 °C), the reaction typically yields a high conversion of chlorobenzene into an isomer mixture.[10] The distribution is approximately:
-
63–65% 1-chloro-4-nitrobenzene (para)
-
34–36% this compound (ortho)
The para isomer is favored over the ortho isomer primarily due to steric hindrance. The bulky nitro group (—NO₂) experiences less spatial interference from the chlorine atom when it adds to the para position, which is opposite the chlorine, compared to the adjacent ortho position.[13]
Part 2: Troubleshooting Guide for Yield Improvement
This section provides solutions to common problems encountered during the synthesis, focusing on maximizing the overall yield and specifically the yield of the desired this compound isomer.
Troubleshooting Workflow
When faced with suboptimal results, a systematic approach is crucial. The following flowchart outlines a logical troubleshooting process.
Caption: Systematic Troubleshooting Workflow.
Common Problems and Solutions
The following table summarizes specific issues, their probable causes, and recommended actions to improve your synthesis.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Overall Yield / Incomplete Reaction | 1. Ineffective Nitrating Mixture: The concentration of sulfuric acid is too low to efficiently generate the nitronium ion (NO₂⁺).[5] 2. Low Reaction Temperature: The reaction rate is significantly slower at very low temperatures (e.g., below 10-20°C), leading to incomplete conversion within the allotted time.[14] 3. Insufficient Reaction Time: The reaction was stopped before reaching completion. | 1. Verify Acid Concentrations: Use high-purity, concentrated acids (e.g., >95% H₂SO₄ and >68% HNO₃). Prepare the nitrating mixture by slowly adding nitric acid to sulfuric acid while cooling in an ice bath to prevent premature decomposition.[3][15] 2. Optimize Temperature: Maintain a controlled temperature between 40-70°C for optimal reaction rates.[10] Use a continuous microreactor for superior temperature control in highly exothermic reactions.[14] 3. Monitor Reaction Progress: Use TLC or GC-MS to monitor the disappearance of the chlorobenzene starting material before proceeding with the work-up. |
| Low Yield of ortho-Isomer (this compound) | 1. Thermodynamic Control: Higher reaction temperatures tend to slightly favor the formation of the more sterically hindered ortho isomer, but this effect is often minor.[16] 2. Catalyst Modification: Standard mixed acid nitration inherently favors the para product. | 1. Precise Temperature Control: Maintain the reaction temperature in the lower end of the optimal range (e.g., 30-40°C) and monitor the o/p ratio.[17] 2. Investigate Alternative Catalysts: For research applications, the use of solid super-acidic metal oxide catalysts (e.g., SO₄²⁻/TiO₂-ZrO₂) has been shown to alter regioselectivity, though this is less common in bulk synthesis.[17] The addition of phosphoric acid has also been reported to increase the yield of the ortho isomer.[18] |
| Presence of Dinitrochlorobenzene Impurities | 1. Excessive Reaction Temperature: High temperatures (>90-100°C) provide sufficient energy to overcome the deactivation of the ring by the first nitro group, leading to a second nitration.[2] 2. Excess Nitrating Agent: Using a large molar excess of the nitrating mixture can drive the reaction towards dinitration. | 1. Strict Temperature Control: Do not allow the reaction temperature to exceed 70°C. The addition of chlorobenzene to the mixed acid should be done slowly and with efficient cooling to manage the exotherm.[19] 2. Control Stoichiometry: Use a carefully measured molar ratio of chlorobenzene to nitric acid, typically between 1:1.0 and 1:2.0.[20] |
| Product is a Dark Oil or Tar | 1. Oxidative Side Reactions: Nitric acid is a strong oxidizing agent. At high temperatures or with impurities present, it can cause oxidative degradation of the aromatic compounds, leading to tar formation. 2. Runaway Reaction: Poor temperature control can lead to a rapid, uncontrolled exotherm, causing decomposition. | 1. Maintain Recommended Temperature: Adhere strictly to the recommended temperature range. 2. Ensure Purity of Reagents: Use high-purity chlorobenzene. 3. Controlled Addition: Add the limiting reagent dropwise with vigorous stirring to ensure even heat distribution.[21] |
Part 3: Detailed Experimental Protocol
This protocol provides a reliable method for the laboratory-scale synthesis and purification of nitrochlorobenzene isomers, with an emphasis on safety and product isolation.
Materials and Reagents:
-
Chlorobenzene (reagent grade)
-
Concentrated Sulfuric Acid (~98%)
-
Concentrated Nitric Acid (~70%)
-
Ice
-
Deionized Water
-
Ethanol (for recrystallization)
-
Sodium Bicarbonate (for neutralization, optional)
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thermometer
-
Büchner funnel and flask
-
Standard laboratory glassware and safety equipment (fume hood, safety goggles, acid-resistant gloves, lab coat)
Procedure:
Step 1: Preparation of the Nitrating Mixture
-
In a fume hood, place a 250 mL Erlenmeyer flask containing 40 mL of concentrated sulfuric acid into an ice-water bath.
-
Allow the acid to cool to below 10°C.
-
Slowly, and with constant swirling, add 15 mL of concentrated nitric acid to the sulfuric acid using a dropping pipette. Caution: This process is highly exothermic.[21] Maintain the temperature of the mixture below 20°C throughout the addition.
-
Once combined, allow the nitrating mixture to cool in the ice bath.
Step 2: Nitration Reaction
-
Place 20 mL of chlorobenzene into a 250 mL round-bottom flask equipped with a magnetic stir bar and a thermometer.
-
Begin stirring the chlorobenzene and place the flask in the ice bath.
-
Slowly add the chilled nitrating mixture dropwise from a dropping funnel to the chlorobenzene over a period of 30-45 minutes.
-
Carefully monitor the temperature of the reaction mixture. Maintain it between 40-50°C by adjusting the addition rate and using the ice bath as needed. Do not exceed 60°C. [22]
-
After the addition is complete, continue stirring the mixture for an additional 60 minutes, allowing it to slowly cool to room temperature.
Step 3: Work-up and Isolation
-
Carefully pour the reaction mixture into a 500 mL beaker containing approximately 200 g of crushed ice and water. Stir vigorously until all the ice has melted. This will cause the crude nitrochlorobenzene isomers to precipitate as a yellowish, oily solid.[21][22]
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid on the filter with several portions of cold water until the washings are neutral to litmus paper. This removes residual acids.
-
Press the crude product as dry as possible on the filter.
Step 4: Purification by Recrystallization
-
The crude product is a mixture of ortho and para isomers. The para isomer has a significantly higher melting point (82-84°C) than the ortho isomer (31-33°C), which allows for separation by recrystallization.[22]
-
Transfer the crude solid to a flask and add a minimal amount of hot ethanol to dissolve it.
-
Allow the solution to cool slowly to room temperature. The higher-melting 1-chloro-4-nitrobenzene (para) will crystallize out as pale yellow needles.
-
Cool the mixture further in an ice bath to maximize crystallization.
-
Collect the para-isomer crystals by vacuum filtration. The filtrate will contain the majority of the this compound (ortho) isomer.
-
The ortho-isomer can be isolated from the filtrate by carefully removing the ethanol via rotary evaporation, though it will likely be contaminated with some remaining para-isomer. Further purification may require fractional distillation or column chromatography.[10][23]
Safety Precautions:
-
Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[15][24]
-
Perform the entire experiment in a well-ventilated fume hood.[24]
-
The nitration reaction is highly exothermic and can lead to a runaway reaction if not properly controlled. Strict temperature management is critical.[14][24]
-
Chloronitrobenzenes are toxic and hazardous substances. Avoid inhalation and skin contact.
References
- Nitrating mixture. (2015). Sciencemadness Wiki. [Link]
- Exploring 2-Chloronitrobenzene: Properties, Applications, and Manufacturing. (n.d.). LookChem. [Link]
- Write the chemical reaction of chlorobenzene with respect to nitr
- Chlorobenzene is ortho and para directing for an incoming electrophile. Explain with diagram. (2023). Wyzant. [Link]
- 2-Chloronitrobenzene (88-73-3): Chemical Properties and Synthesis. (n.d.). LookChem. [Link]
- Nitration of methyl benzoate. (n.d.). Royal Society of Chemistry. [Link]
- 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. (1996). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. [Link]
- Nitration of Chlorobenzene. (2021). YouTube. [Link]
- 2-Nitrochlorobenzene. (n.d.). Wikipedia. [Link]
- Selective Nitration of Chlorobenzene on Super-acidic Metal Oxides. (2007).
- Method for undergoing chlorobenzene nitration reaction by using micro-channel reactor. (n.d.).
- Determination of the kinetics of chlorobenzene nitration using a homogeneously continuous microflow. (2022).
- Nitration reaction safety. (2024). YouTube. [Link]
- An adiabatic continuous process for the nitration of chlorobenzene. (n.d.).
- How do I increase yield for Nitration of Chlorobenzene? (2020).
- Effect of Process Conditions on Formation of Isomers in Nitration of Chlorobenzene. (1950). Industrial & Engineering Chemistry. [Link]
- This compound CAS: 88-73-3. (2001).
- LAB QO 4 - Nitration of Chlorobenzene. (n.d.). Scribd. [Link]
- What is the role of sulphuric acid in nitr
- Why does the clorobenzen gives ortho and para products during electrophillic substitution reaction? (2018). Quora. [Link]
- Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]
- Explain the nitration reaction of chlorobenzene. (n.d.). Filo. [Link]
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- 1. nbinno.com [nbinno.com]
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- 4. echemi.com [echemi.com]
- 5. quora.com [quora.com]
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- 7. youtube.com [youtube.com]
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- 10. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. 2-Nitrochlorobenzene synthesis - chemicalbook [chemicalbook.com]
- 12. 2-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
- 18. EP1340742A1 - An adiabatic continuous process for the nitration of chlorobenzene - Google Patents [patents.google.com]
- 19. Explain the nitration reaction of chlorobenzene | Filo [askfilo.com]
- 20. CN102432471B - Method for undergoing chlorobenzene nitration reaction by using micro-channel reactor - Google Patents [patents.google.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. scribd.com [scribd.com]
- 23. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 24. youtube.com [youtube.com]
Technical Support Center: Reduction of 1-Chloro-2-nitrobenzene
Welcome to the technical support center for the synthesis of 2-chloroaniline via the reduction of 1-chloro-2-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and side reactions encountered during this critical transformation, providing in-depth troubleshooting advice and optimized protocols to ensure the integrity of your synthesis.
I. Understanding the Core Reaction and Its Challenges
The reduction of the nitro group in this compound is a fundamental step in the synthesis of 2-chloroaniline, a vital intermediate in the production of pharmaceuticals, dyes, and agricultural chemicals.[1][2] While seemingly straightforward, this reaction is often plagued by a number of competing side reactions that can significantly lower the yield and purity of the desired product. The primary challenge lies in selectively reducing the nitro group while preserving the carbon-chlorine bond and avoiding the formation of dimeric impurities.[1][2][3]
This guide will dissect the most common side reactions, explain their mechanistic origins, and provide actionable strategies to mitigate their occurrence.
Visualizing the Reaction Pathways
To better understand the complexities of this reduction, let's visualize the intended reaction alongside the potential side reactions.
Caption: Main and side reaction pathways in the reduction of this compound.
II. Troubleshooting Guide & FAQs
This section is formatted as a series of questions you might encounter in the lab, followed by detailed, evidence-based answers.
FAQ 1: My final product is contaminated with a significant amount of aniline. What is causing this, and how can I prevent it?
Answer: The presence of aniline in your product mix is a clear indicator of hydrodechlorination , a common side reaction where the chlorine atom is replaced by a hydrogen atom.[2][3] This is particularly prevalent during catalytic hydrogenation, especially with catalysts like palladium on carbon (Pd/C).[4]
Mechanistic Insight: The carbon-chlorine bond in the starting material and, more significantly, in the product (2-chloroaniline) can be susceptible to hydrogenolysis. The amino group in the product can enhance the rate of this undesired reaction.[1]
Troubleshooting Strategies:
-
Catalyst Selection:
-
Avoid standard Pd/C: This catalyst is highly active for hydrodechlorination.[4]
-
Use a modified or alternative catalyst:
-
Sulfided Platinum on Carbon (Pt/C): This catalyst is known to be highly selective for nitro group reduction while minimizing hydrodehalogenation.[4][5]
-
Iron-promoted Platinum on Activated Carbon (Pt-Fe/AC): The addition of iron can suppress hydrodechlorination, leading to high selectivity for 2-chloroaniline.[2][6][7]
-
Raney Nickel: This can be a good alternative to Pd/C for substrates where dehalogenation is a concern, though careful optimization is still required.[8]
-
-
-
Reaction Conditions:
-
Alternative Reducing Agents:
-
Metal/Acid Systems (Béchamp Reduction): The use of iron powder with an acid like hydrochloric acid (Fe/HCl) is a classic and robust method that generally avoids dehalogenation.[4][8][10]
-
Tin(II) Chloride (SnCl₂): This reagent provides a mild method for reducing nitro groups and typically does not cause dehalogenation.[4][8]
-
FAQ 2: I'm observing colored impurities and products with higher molecular weights than expected. What are these compounds?
Answer: The formation of colored, high-molecular-weight impurities suggests the presence of azoxy, azo, and hydrazo compounds . These are dimeric species that arise from the condensation of intermediates formed during the incomplete reduction of the nitro group.[11][12][13]
Mechanistic Pathway: The reduction of a nitro group to an amine proceeds through nitroso and hydroxylamine intermediates.[13][14] Under certain conditions, these intermediates can condense with each other or with the starting material to form azoxy, azo, and hydrazo linkages before being fully reduced to the desired aniline.
Caption: Intermediates and condensation byproducts in nitroarene reduction.
Troubleshooting Strategies:
-
Ensure Complete Reduction:
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the disappearance of intermediates.
-
Sufficient Reducing Agent: Use an adequate stoichiometric amount of the reducing agent to drive the reaction to the final aniline product.
-
-
Control of Reaction pH (for metal/acid reductions):
-
Acidic Conditions: Maintaining an acidic pH generally favors the complete reduction to the amine and disfavors the formation of condensation products. For reductions using zero-valent iron, a pH of around 3.0 has been found to be optimal for the reduction of nitrobenzene.[15]
-
-
Choice of Reducing System:
-
Some reducing systems, particularly under neutral or basic conditions, can be more prone to forming these dimeric byproducts.[13] Catalytic hydrogenation and acidic metal reductions, when properly controlled, are generally effective at minimizing these impurities.
-
FAQ 3: My reaction seems to be sluggish or incomplete. How can I improve the conversion?
Answer: A sluggish or incomplete reaction can be due to several factors, including the choice of reducing agent, reaction conditions, and the purity of your starting materials.
Troubleshooting Strategies:
-
Reagent and Catalyst Activity:
-
Catalyst Quality: Ensure your catalyst is fresh and active. Deactivated or old catalysts will lead to poor performance.
-
Iron Powder Activation (for Béchamp reduction): The iron used should be of fine particle size to maximize surface area. Pre-washing with dilute acid can help remove any passivating oxide layer.
-
-
Reaction Parameters:
-
Temperature: Increasing the reaction temperature can enhance the reaction rate. However, be mindful that higher temperatures can also promote side reactions like hydrodechlorination.[9][16] A careful balance must be struck.
-
Agitation: In heterogeneous reactions (e.g., catalytic hydrogenation or Fe/HCl), efficient stirring is crucial to ensure good contact between the reactants.
-
Solvent: The choice of solvent can impact solubility and reaction rates. For catalytic transfer hydrogenation, methanol has been identified as an effective solvent.[9]
-
-
pH Optimization (for metal/acid reductions):
III. Recommended Experimental Protocols
Here are step-by-step methodologies for two common and effective reduction methods, designed to minimize side reactions.
Protocol 1: Selective Reduction using Iron and Hydrochloric Acid (Béchamp Reduction)
This classic method is robust and generally avoids hydrodechlorination.[4][8][10]
Materials:
-
This compound
-
Iron powder (fine grade)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol or a similar solvent
-
Sodium Carbonate or Sodium Hydroxide solution for neutralization
-
Ethyl Acetate for extraction
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, create a slurry of this compound and iron powder in a suitable solvent like ethanol or water.
-
Heat the mixture to a gentle reflux.
-
Slowly add a small amount of concentrated HCl to initiate the reaction. The reaction is exothermic, so control the addition rate to maintain a steady reflux.
-
Continue the addition of HCl portion-wise over a period of time until the reaction is complete (monitor by TLC).
-
After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium carbonate solution) to precipitate iron hydroxides.
-
Filter the mixture to remove the iron sludge.
-
Extract the aqueous filtrate with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-chloroaniline.
-
Purify the product by distillation or recrystallization as needed.
Protocol 2: Catalytic Transfer Hydrogenation with Hydrazine Hydrate and Pd/C
This method can be optimized for high selectivity by controlling the reaction conditions.[1][9]
Materials:
-
This compound
-
Palladium on Carbon (Pd/C, 5% or 10%)
-
Hydrazine hydrate
-
Methanol
Procedure:
-
To a solution of this compound in methanol in a round-bottom flask, add Pd/C catalyst.
-
Heat the mixture to reflux.
-
Slowly add hydrazine hydrate dropwise to the refluxing mixture. Be cautious as the reaction can be vigorous.
-
After the addition is complete, continue to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully filter it through a pad of celite to remove the Pd/C catalyst.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove any remaining hydrazine.
-
Dry the organic layer and concentrate to yield the crude 2-chloroaniline.
-
Purify as necessary.
Note on Selectivity: While Pd/C is generally prone to causing dehalogenation, using hydrazine hydrate as the hydrogen source under carefully controlled, milder conditions (like refluxing methanol) can favor the selective reduction of the nitro group.[1][9]
IV. Data Summary for Troubleshooting
The following table summarizes the key side reactions and the recommended strategies to mitigate them.
| Issue/Side Reaction | Likely Cause(s) | Key Troubleshooting Strategies |
| Aniline Formation | Hydrodechlorination | - Use sulfided Pt/C or Pt-Fe/AC catalysts.[2][5][6][7] - Employ milder reaction conditions (lower temperature and pressure).[5][9] - Use non-catalytic methods like Fe/HCl or SnCl₂.[4][8] |
| Colored, High MW Impurities | Formation of Azoxy, Azo, Hydrazo compounds | - Ensure complete reduction by allowing sufficient reaction time and using enough reducing agent. - Maintain acidic pH for metal/acid reductions. |
| Incomplete Reaction | - Deactivated catalyst. - Insufficient reducing agent. - Poor reaction conditions (temperature, agitation). | - Use fresh, active catalyst. - Optimize temperature and ensure vigorous stirring. - Ensure proper pH for metal/acid systems. |
V. Conclusion
The reduction of this compound to 2-chloroaniline is a reaction that requires careful control to achieve high yield and purity. By understanding the potential side reactions, such as hydrodechlorination and the formation of dimeric impurities, researchers can proactively select the appropriate catalysts and reaction conditions. This guide provides a framework for troubleshooting common issues and implementing robust synthetic protocols. For further optimization, we recommend small-scale screening of different catalysts and conditions to identify the ideal parameters for your specific setup.
VI. References
-
Selective Hydrogenation of Aromatic Chloronitro Compounds. Current Organic Chemistry, 11(3), 299-314. (2007). [Link]
-
Selective catalytic hydrogenation of nitro groups in the presence of activated heteroaryl halides. PubMed. [Link]
-
Effect of pH on Reduction of Nitrobenzene in Groundwater by Zero-Valent Iron. ResearchGate. [Link]
-
Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Organic Chemistry Portal. [Link]
-
Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry. [Link]
-
Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PMC - NIH. [Link]
-
Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst. Royal Society of Chemistry. [Link]
-
Reduction of Nitroarenes to Azoxy-, Azo-, and Hydrazo Compounds Promoted by Bismuth Porphyrin MOF. Synfacts. [Link]
-
Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst. Royal Society of Chemistry. [Link]
-
Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N. ACS Omega. [Link]
-
Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances. [Link]
-
Nitro Reduction - Common Conditions. Organic Chemistry Data. [Link]
-
Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst. RSC Publishing. [Link]
-
Béchamp reduction. Wikipedia. [Link]
-
Bechamp Reduction. Chem-Station. [Link]
-
Process for the preparation of 2-chloro and 2,6-dichloroanilines. Google Patents.
-
AMINATION BY REDUCTION. SHROFF S. R. ROTARY INSTITUTE OF CHEMICAL TECHNOLOGY. [Link]
Sources
- 1. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Selective Hydrogenation of Aromatic Chloronitro Compounds: Ingenta Connect [ingentaconnect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Selective catalytic hydrogenation of nitro groups in the presence of activated heteroaryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective hydrogenation of p -chloronitrobenzene over an Fe promoted Pt/AC catalyst - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04700B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C [organic-chemistry.org]
- 10. Bechamp Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]
- 17. srict.in [srict.in]
Technical Support Center: Safe Handling and Storage of 1-Chloro-2-nitrobenzene
Welcome to the dedicated technical support guide for the safe handling and storage of 1-chloro-2-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during laboratory experiments. Our focus is on fostering a culture of safety through a deep understanding of the chemical's properties and the rationale behind each procedural recommendation.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound, providing concise answers and directing you to more detailed protocols where necessary.
Q1: I've noticed the this compound in my container has darkened from its original slight yellow color. Is it still safe to use?
A slight darkening of this compound upon storage is not uncommon and may not necessarily indicate significant decomposition for all applications. However, color change can be a sign of impurity buildup or degradation, especially if exposed to air, direct sunlight, or moisture.[1] For sensitive applications, it is advisable to purify the material or use a fresh batch. For less sensitive reactions, you may consider running a small-scale test reaction to ensure the desired outcome is not compromised. Always handle the material with the standard safety precautions, regardless of its color.
Q2: I've accidentally spilled a small amount of this compound on my gloved hand. What is the immediate course of action?
Your immediate priority is to prevent skin contact. Assuming you are wearing appropriate chemical-resistant gloves, carefully remove the contaminated glove using the proper removal technique to avoid touching the outer surface with your bare hand.[2] Dispose of the contaminated glove in a designated hazardous waste container.[3] Then, wash your hands thoroughly with soap and water.[1] If you suspect any skin contact, immediately wash the affected area with copious amounts of water and seek medical attention.[4]
Q3: What are the initial symptoms of exposure to this compound that I should be aware of?
Exposure to this compound can lead to the formation of methemoglobin, which impairs the oxygen-carrying capacity of the blood.[4][5] Initial symptoms may be delayed and can include blue lips, fingernails, and skin (cyanosis), headache, dizziness, nausea, and weakness.[5][6] If you experience any of these symptoms, move to fresh air immediately and seek medical attention.[4][6]
Q4: Can I store this compound with my other chlorinated solvents?
While this compound is a chlorinated compound, its primary storage incompatibility concerns are with strong bases, strong oxidizing agents, and reducing agents.[7] It is crucial to store it in a cool, dry, and well-ventilated area, away from these incompatible materials.[7][8] While not strictly incompatible with all chlorinated solvents, it is best practice to segregate chemicals based on their hazard class. Always consult the Safety Data Sheet (SDS) for specific incompatibility information.
Q5: What is the appropriate type of fire extinguisher to have on hand when working with this compound?
For fires involving this compound, suitable extinguishing media include carbon dioxide, dry powder, foam, and water spray.[1][4] Do not use a heavy water stream.[1] In the event of a fire, ensure you are using a self-contained breathing apparatus and full protective gear.[4]
Troubleshooting Guides
This section provides step-by-step guidance for resolving specific issues you may encounter during your experiments.
Scenario 1: Managing a Small-Scale Spill
You've accidentally spilled approximately 5-10 grams of solid this compound on a laboratory bench.
Immediate Actions:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.[9]
-
Assess the Situation: Ensure there are no open flames or ignition sources nearby as finely dispersed particles can form explosive mixtures in air.[5][6]
-
Don Appropriate PPE: At a minimum, this includes double-layered chemical-resistant gloves, a lab coat, and safety goggles. For larger spills or in poorly ventilated areas, a respirator may be necessary.[1][4]
Spill Cleanup Protocol:
-
Containment: If the spill is near a drain, prevent entry.[2][3]
-
Absorption: Cover the spill with an inert absorbent material such as clay or diatomaceous earth.[1] If the substance is a dust, it is recommended to moisten the absorbent first to prevent the dust from becoming airborne.[5][6] Do not use combustible absorbents like sawdust.[5][6]
-
Collection: Carefully sweep or shovel the absorbed material into a suitable, labeled container for hazardous waste disposal.[1][2][7]
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste in accordance with local, state, and federal regulations.[1][10]
Scenario 2: Inadequate Ventilation Concerns
You are working in a fume hood but are unsure if the ventilation is sufficient.
Identifying Inadequate Ventilation:
-
Odor Detection: While this compound is listed as having no reported odor, any unusual chemical smell could indicate a problem with your ventilation.[4]
-
Physical Symptoms: The onset of symptoms such as dizziness, headache, or nausea can be a sign of exposure due to poor ventilation.[5][6]
Troubleshooting Steps:
-
Stop Work: Immediately cease all work with the chemical.
-
Move to Fresh Air: Exit the potentially contaminated area and get to an area with fresh air.
-
Report the Issue: Inform your lab supervisor or Environmental Health and Safety (EHS) department about your concerns.
-
Fume Hood Inspection: Do not resume work until the fume hood's functionality has been verified by a qualified technician. This includes checking the airflow and ensuring it meets the required standards.
-
Consider Respiratory Protection: In situations where engineering controls are not sufficient, appropriate respiratory protection should be worn.[1][4]
Data and Properties at a Glance
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClNO₂ | [4] |
| Molecular Weight | 157.56 g/mol | [4] |
| Appearance | Slight yellow crystals or solid | [1][4] |
| Melting Point | 32 - 34 °C | [4] |
| Boiling Point | 246 °C @ 760 mmHg | [4] |
| Flash Point | 124 °C (255.20 °F) | [4][5] |
| Solubility | Insoluble in water | [4] |
| NFPA 704 Rating | Health: 3, Flammability: 1, Instability: 0 | [11] |
Experimental Protocols
Protocol 1: Standard Personal Protective Equipment (PPE) Donning and Doffing
Rationale: A stringent PPE protocol is the first line of defense against exposure. The order of donning and doffing is critical to prevent cross-contamination.
Donning Procedure:
-
Lab Coat: Put on a clean, buttoned lab coat.
-
Gloves (First Pair): Don the first pair of chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][4]
-
Gloves (Second Pair): Don a second pair of chemical-resistant gloves over the first pair. This allows for the safe removal of the outer, potentially contaminated layer without exposing the skin.
Doffing Procedure:
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Lab Coat: Unbutton and remove the lab coat, folding the contaminated exterior inward.
-
Eye Protection: Remove safety goggles.
-
Inner Gloves: Remove the inner pair of gloves using the same peeling technique.
-
Hand Washing: Immediately wash hands thoroughly with soap and water.[1]
Visual Workflow Guides
The following diagrams illustrate key decision-making processes for the safe handling of this compound.
Caption: Workflow for managing a small chemical spill.
Caption: Decision tree for proper chemical storage.
References
- Loba Chemie. (2016, May 19). 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS.
- OECD Existing Chemicals Database. (2001, September 14). This compound CAS: 88-73-3. [Link]
- Cole-Parmer. Material Safety Data Sheet - this compound, 99+%. [Link]
- International Chemical Safety Cards (ICSCs). ICSC 0028 - this compound. [Link]
- Sdfine. This compound.
- CDH Fine Chemical.
- Inchem.org. ICSC 0028 - this compound. [Link]
- oxfordlabchem.com. material safety data sheet - ortho chloro nitro benzene (oncb). [Link]
- PubChem. This compound. [Link]
- oxfordlabchem.com. MATERIAL SAFETY DATA SHEET - PARA CHLORO NITRO BENZENE 99% (PNCB).
- Safety & Risk Services. Spill Clean up Procedure.
- Bio-Fine. 1-Chloro-2-Nitro Benzene - CAS No 88-73-3.
- Dartmouth College. Hazardous Waste Disposal Guide. [Link]
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. biofinechemical.com [biofinechemical.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. ICSC 0028 - this compound [chemicalsafety.ilo.org]
- 6. ICSC 0028 - this compound [inchem.org]
- 7. fishersci.com [fishersci.com]
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- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. CHLORONITROBENZENES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Managing Byproduct Formation in Chlorobenzene Nitration
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting solutions and frequently asked questions (FAQs) to address specific challenges encountered during the nitration of chlorobenzene, with a primary focus on minimizing byproduct formation and maximizing the yield of desired mononitrated isomers.
Troubleshooting Guide
This section is designed to address specific experimental issues in a direct question-and-answer format. Each issue is followed by an analysis of probable causes and actionable mitigation strategies.
Issue 1: High Levels of Dinitrochlorobenzene Isomers Detected
Question: My post-reaction analysis (GC/HPLC) shows a significant percentage of dinitrated species, primarily 1-chloro-2,4-dinitrobenzene. How can I improve selectivity for mononitration?
Probable Causes: The formation of dinitrochlorobenzene is a common consequence of the initial mononitrated product undergoing a second nitration step.[1][2] The nitro group is deactivating, making the second nitration slower, but this can be overcome by overly aggressive reaction conditions.[1]
-
Excessive Temperature: Higher reaction temperatures significantly increase the rate of all nitration reactions, including the subsequent nitration of the desired mononitrochlorobenzene product.[3]
-
High Concentration of Nitrating Agent: Using a large excess of the nitrating mixture (mixed acid) drives the reaction equilibrium towards polynitration.[3]
-
Prolonged Reaction Time: Allowing the reaction to proceed long after the initial chlorobenzene has been consumed provides the opportunity for the mononitrated product to be converted into the dinitrated byproduct.
Mitigation Strategies:
-
Strict Temperature Control: Maintaining a consistent and low reaction temperature is the most critical factor in preventing dinitration. For many standard procedures, temperatures between 40–70 °C are cited for mononitration.[4] For highly selective reactions, it is often necessary to maintain the temperature below this range, especially during the addition of the nitrating agent.
-
Stoichiometric Control: Carefully control the molar ratio of nitric acid to chlorobenzene. A slight excess of nitric acid (e.g., 1.1 to 1.2 molar equivalents) is often sufficient to drive the reaction to completion without promoting excessive dinitration.
-
Reaction Monitoring: Do not rely on a fixed reaction time. Actively monitor the reaction's progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting chlorobenzene is consumed to prevent the formation of secondary products.[3]
Workflow for Minimizing Dinitration
Caption: Key steps in the electrophilic nitration of chlorobenzene.
Q2: What is the specific role of sulfuric acid in the reaction? A2: Concentrated sulfuric acid serves two critical functions. First, as a stronger acid than nitric acid, it acts as a catalyst to generate the active electrophile, the nitronium ion (NO₂⁺). [5]Second, it is a powerful dehydrating agent, absorbing the water that is produced during the reaction. [5]This is crucial because the presence of water would shift the equilibrium away from the formation of the nitronium ion, slowing or stopping the reaction.
Q3: Is it possible to form 1-chloro-3-nitrobenzene (meta-isomer)? A3: Yes, but it is typically formed in very small amounts, usually around 1%. [4][6]The chlorine substituent is a strong ortho/para director. The formation of the meta product is kinetically disfavored. For processes where the meta-isomer is the desired product, a different synthetic route is used, such as the chlorination of nitrobenzene. [4] Q4: What is a standard laboratory protocol for selective mononitration? A4: The following is a representative protocol designed to favor the formation of mononitrated products. Note: This procedure involves highly corrosive and reactive chemicals. Always perform a thorough safety review and use appropriate personal protective equipment (PPE).
Protocol: Selective Mononitration of Chlorobenzene
-
Preparation of Nitrating Mixture: In a flask cooled in an ice/water bath, slowly and carefully add 20 mL of concentrated sulfuric acid to 20 mL of concentrated nitric acid with stirring. Allow this mixture to cool. [7]2. Reaction Setup: In a separate three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 11.2 g of chlorobenzene.
-
Addition of Nitrating Agent: Cool the chlorobenzene to below 10°C. Begin the dropwise addition of the cold nitrating mixture from the dropping funnel. Maintain vigorous stirring and ensure the internal reaction temperature does not exceed 50-60°C. [7]The rate of addition should be controlled to manage the exotherm.
-
Reaction: After the addition is complete, continue stirring the mixture at 50-60°C for approximately one hour, or until reaction monitoring (e.g., TLC) indicates the consumption of chlorobenzene.
-
Workup: Carefully pour the reaction mixture onto a large volume of crushed ice with stirring. This will dilute the acids and cause the oily product mixture to separate.
-
Isolation: Separate the organic layer. Wash it sequentially with cold water, a dilute solution of sodium bicarbonate (to neutralize residual acid), and finally with water again until the washings are neutral.
-
Drying and Analysis: Dry the organic layer over an anhydrous agent (e.g., MgSO₄), filter, and analyze the product mixture by GC or HPLC to determine the isomer distribution and byproduct profile. The solvent can then be removed under reduced pressure to yield the crude product mixture.
Q5: How are the final ortho and para isomers separated? A5: The separation is almost exclusively done on an industrial scale by leveraging the large difference in the melting points of the isomers. [8][7]The crude product mixture is cooled to a temperature where the higher-melting para-isomer (mp 84°C) crystallizes out while the ortho-isomer (mp 35°C) and the minor meta-isomer remain in a liquid or "oily" mother liquor. [8][7]This solid para product can be isolated by filtration. Further purification can be achieved by recrystallization from a suitable solvent like ethanol. [7]The remaining liquid fraction can be purified by fractional distillation.
References
- Vedantu. (n.d.). Write the chemical reaction of chlorobenzene with respect to nitration.
- Filo. (2025, August 3). Explain the nitration reaction of chlorobenzene.
- National Center for Biotechnology Information. (n.d.). Exposure Data - Some nitrobenzenes and other industrial chemicals. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 123.
- Filo. (2025, August 18). Explain nitration of chlorobenzene with the equation.
- Study.com. (n.d.). Chlorobenzene Properties, Uses & Nitration.
- National Center for Biotechnology Information. (n.d.). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65.
- YouTube. (2021, February 20). Nitration of Chlorobenzene.
- Google Patents. (n.d.). US3368365A - Separation of chloronitrobenzene isomers by crystallization and fractionation.
- Brainly.in. (2021, March 1). write the products formed when chlorobenzene undergoes nitration process.
- International Agency for Research on Cancer. (n.d.). 2- and 4-chloronitrobenzene. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 65.
- Scribd. (n.d.). LAB QO 4 - Nitration of Chlorobenzene.
- Google Patents. (n.d.). CN102432471B - Method for undergoing chlorobenzene nitration reaction by using micro-channel reactor.
- Quora. (2019, July 21). What happens when chlorobenzene is treated sulphuric acid?.
- ChemView. (2003, April 9). Untitled.
- Gauth. (n.d.). The major products after nitration of chlorobenzene is....
- Journal of Chemical Education. (1976). Nitration of Chlorobenzene—A Warning.
- ResearchGate. (2025, August 9). Kinetics and Mechanism of the Nitration of Chlorobenzene with Nitric Acid.
- vpscience.org. (n.d.). 1 NITRATION.
- Wikipedia. (n.d.). Nitration.
- JACS Au. (n.d.). Biocatalytic Strategies for Nitration Reactions.
- Google Patents. (n.d.). An adiabatic continuous process for the nitration of chlorobenzene.
Sources
- 1. Write the chemical reaction of chlorobenzene with respect class 12 chemistry CBSE [vedantu.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. vpscience.org [vpscience.org]
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- 7. scribd.com [scribd.com]
- 8. US3368365A - Separation of chloronitrobenzene isomers by crystallization and fractionation - Google Patents [patents.google.com]
Technical Support Center: Nucleophilic Aromatic Substitution of o-Nitrochlorobenzene (ONCB)
Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions involving o-nitrochlorobenzene (ONCB). This guide is structured to provide researchers, chemists, and drug development professionals with actionable insights and troubleshooting strategies, focusing specifically on the critical parameter of reaction temperature. Our approach moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and refine your experimental conditions with confidence.
Frequently Asked Questions (FAQs)
Here we address foundational questions regarding the thermal dynamics of the SNAr reaction with ONCB.
Q1: Why is temperature such a critical parameter for the nucleophilic substitution of ONCB?
A: Temperature is the primary lever to control the reaction's kinetics. The rate of a chemical reaction is directly related to temperature as described by the Arrhenius equation. For the SNAr reaction of ONCB, which involves the formation of a high-energy intermediate (the Meisenheimer complex), sufficient thermal energy is required to overcome the activation energy barrier (Ea)[1][2][3]. The nitro group on the ONCB ring is a strong electron-withdrawing group that activates the ring for nucleophilic attack by stabilizing this negatively charged intermediate through resonance[4][5][6][7]. However, this activation is often insufficient for the reaction to proceed at a practical rate at ambient temperature. Therefore, heating is almost always necessary to provide the molecules with enough kinetic energy to collide effectively and form the product[2].
Q2: What is a typical temperature range for SNAr reactions with ONCB, and how does it vary?
A: While there is no universal temperature, a common starting range for SNAr reactions with ONCB is between 80 °C and 150 °C[2]. However, the optimal temperature is highly dependent on several factors:
-
Nucleophile Reactivity: A stronger, more reactive nucleophile (e.g., an alkoxide) may require a lower temperature than a weaker one (e.g., a neutral amine).
-
Solvent Choice: High-boiling polar aprotic solvents like DMSO or DMF are often used as they can effectively dissolve reactants and stabilize the charged intermediate, potentially allowing for lower reaction temperatures compared to less polar solvents[1][2][8].
-
Steric Hindrance: Increased steric bulk on either the nucleophile or the substrate can necessitate higher temperatures to achieve a reasonable reaction rate[3][9]. Industrial processes involving similar chloronitrobenzenes and ammonia have been reported at temperatures as high as 170-190 °C, often under pressure in an autoclave to maintain a liquid phase and contain the reagents[10][11].
Q3: How does increasing temperature affect byproduct formation? Is a higher temperature always better for a faster reaction?
A: No, a higher temperature is not always better. While it will invariably increase the rate of the desired reaction, it will also accelerate the rates of undesired side reactions. This is a classic trade-off between reaction rate and selectivity. For ONCB, excessively high temperatures can lead to:
-
Decomposition: The starting material, product, or solvent can decompose, often indicated by the reaction mixture turning dark or charring[2]. ONCB itself can ignite at high temperatures and release toxic fumes[12].
-
Side Reactions: High heat can promote alternative reaction pathways. For example, if using an amine nucleophile, over-alkylation can become more prominent[9]. With certain solvents like DMF, decomposition can generate dimethylamine, which can act as a competing nucleophile[2].
-
Runaway Reactions: The amination of chloronitrobenzene is known to be extremely exothermic. Inadequate temperature control can lead to a dangerous runaway reaction[10]. The goal is to find the optimal temperature that provides a good reaction rate without significantly promoting the formation of impurities.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Problem 1: My reaction is extremely slow, with minimal product formation after several hours at what I thought was a reasonable temperature (e.g., 60 °C).
Cause & Solution: The activation energy for your specific nucleophile-substrate combination is likely not being met at this temperature. The reaction is kinetically limited.
Troubleshooting Steps:
-
Confirm Reagent Integrity: First, ensure your nucleophile has not degraded and that your solvent is anhydrous, as water can deactivate strong nucleophiles[1].
-
Incremental Temperature Increase: Gradually increase the reaction temperature in 15-20 °C increments (e.g., to 80 °C, then 100 °C). Monitor the reaction progress by a suitable method like TLC or LC-MS after 1-2 hours at each new temperature. Many SNAr reactions require temperatures exceeding 100 °C to proceed efficiently[1].
-
Consider Microwave Irradiation: If available, a microwave reactor can be an excellent tool. It allows for rapid, controlled heating to higher temperatures, often dramatically reducing reaction times and potentially improving yields by minimizing the time the mixture spends at high temperatures where degradation can occur[2][13].
Problem 2: I increased the temperature to 140 °C to speed up the reaction. Now my TLC plate shows multiple new spots, and the crude product is a dark, tar-like substance.
Cause & Solution: The temperature is too high, leading to thermal decomposition of your starting material, product, or solvent, and/or promoting multiple side reactions[2].
Troubleshooting Steps:
-
Reduce the Temperature: Immediately lower the reaction temperature. It is better to run the reaction for a longer duration at a slightly lower temperature (e.g., 100-120 °C) than to force it quickly at a temperature that compromises stability.
-
Identify the Source of Decomposition: Run control experiments by heating your starting material and, separately, your expected product in the reaction solvent at the problematic temperature to see which component is unstable.
-
Solvent Stability Check: Be aware that some common SNAr solvents can be problematic at high temperatures. As mentioned, DMF can decompose to form dimethylamine, which can act as a nucleophile[2]. Consider switching to a more thermally stable polar aprotic solvent like DMSO or Sulfolane[10].
Problem 3: My reaction goes to full conversion of ONCB, but the yield of my desired product is only 40-50%.
Cause & Solution: This indicates that while the reaction is proceeding, a significant portion of the starting material is being consumed by competing side reactions, or the product itself is unstable under the reaction conditions and is degrading as it forms. The chosen temperature likely favors these undesired pathways.
Troubleshooting Steps:
-
Find the "Sweet Spot": This is a classic optimization problem. Set up a series of small-scale parallel reactions across a temperature gradient (e.g., 80 °C, 90 °C, 100 °C, 110 °C, 120 °C).
-
Time-Course Analysis: For each temperature, take aliquots at regular intervals (e.g., 1h, 2h, 4h, 8h) and analyze them by LC-MS or quantitative NMR.
-
Plot the Data: Plot the yield of the desired product versus time for each temperature. You are looking for the temperature that gives the highest yield in a reasonable timeframe, even if it doesn't correspond to the fastest consumption of the starting material. You may find that a lower temperature for a longer time provides a cleaner reaction and a higher isolated yield.
Experimental Protocols
Protocol 1: Parallel Temperature Optimization Study
This protocol outlines a systematic approach to identifying the optimal reaction temperature.
Objective: To determine the temperature that maximizes the yield and purity of the desired product.
Methodology:
-
Setup: In an array of reaction vials suitable for heating and stirring (e.g., a multi-well reaction block), add o-nitrochlorobenzene (1.0 eq) and your chosen polar aprotic solvent (e.g., DMSO).
-
Reagent Addition: Add the nucleophile (e.g., 1.1 eq) and, if required, a base (e.g., K₂CO₃, 1.5 eq) to each vial. Ensure all reagents are added from the same stock solutions to minimize variability.
-
Temperature Control: Seal the vials and place them in the pre-heated reaction block. Set the temperatures for the different vials across a logical range, for example: 80 °C, 95 °C, 110 °C, and 125 °C.
-
Monitoring: At set time points (e.g., 1, 2, 4, 8, and 24 hours), carefully take a small aliquot from each reaction.
-
Analysis: Quench the aliquots and analyze them by a quantitative method like LC-MS or GC-MS to determine the ratio of starting material, product, and any major byproducts.
-
Data Evaluation: Compile the data into a table to compare conversion, product formation, and byproduct formation across different temperatures and times. This will reveal the optimal conditions.
Data Presentation
The results from a temperature optimization study can be summarized for clear comparison.
Table 1: Example Data from a Temperature Optimization Study for the Reaction of ONCB with Morpholine
| Temperature (°C) | Reaction Time (h) | ONCB Conversion (%) | Product Yield (%) | Key Impurity (%) |
| 80 | 24 | 65 | 62 | <1 |
| 95 | 8 | 98 | 95 | 2 |
| 110 | 4 | >99 | 91 | 7 |
| 125 | 2 | >99 | 82 | 15 (Decomposition) |
This is hypothetical data for illustrative purposes.
Visualization of Key Concepts
Visual aids can clarify complex mechanisms and workflows.
Caption: The two-step Addition-Elimination mechanism for SNAr reactions.
Caption: A workflow for troubleshooting temperature-related issues in SNAr reactions.
References
- Benchchem. (n.d.). Navigating Nucleophilic Substitution with 2-(Bromomethyl)-4-chloro-1-nitrobenzene: A Technical Support Guide.
- Benchchem. (n.d.). Overcoming low reactivity in nucleophilic substitutions of 1-Bromo-3-butoxy-5-nitrobenzene.
- ChemicalBook. (n.d.). 2-Nitroaniline synthesis.
- Chemistry LibreTexts. (2021, June 10). Solvent Effects in Nucleophilic Substitution.
- Filo. (2024, December 29). Why is ortho nitro chlorobenzene is more reactive towards nucleophilic su...
- Benchchem. (2026, January 5). A Technical Guide to the Historical Synthesis of Nitroaniline Derivatives.
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
- Benchchem. (n.d.). Troubleshooting low yields in nucleophilic substitution of fluoropyridines.
- College of Saint Benedict & Saint John's University. (n.d.). NS7. Solvent Effects - aliphatic nucleophilic substitution.
- Chemistry LibreTexts. (2015, July 9). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
- ResearchGate. (n.d.). Nucleophilic Aromatic Substitution of Heterocycles Using a High-Temperature and High-Pressure Flow Reactor.
- Benchchem. (n.d.). Troubleshooting low yields in nucleophilic substitution of the 3-bromo position.
- Google Patents. (n.d.). Method for preparing aromatic amine from mixed nitrochlorobenzene.
- NOAA. (n.d.). O-NITROCHLOROBENZENE. CAMEO Chemicals.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Quora. (2017, January 16). Why does P-nitrochlorobenzene undergo nucleophilic substitution faster than chlorobenzene? Explain with the resonating structure.
- ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction.
- Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution.
- Shaalaa.com. (2025, November 3). Among chlorobenzene and 4-nitrochlorobenzene, which is more reactive towards nucleophilic substitution reactions and why?
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- 13. researchgate.net [researchgate.net]
Technical Support Center: 1-Chloro-2-nitrobenzene Waste Management
This guide provides in-depth technical and safety information for researchers, scientists, and drug development professionals on the proper handling, neutralization, and disposal of 1-chloro-2-nitrobenzene waste. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.
Section 1: Hazard Profile & Core Safety Principles
This compound (also known as o-chloronitrobenzene) is a yellow crystalline solid widely used as a synthetic intermediate.[1] It is classified as toxic if swallowed or in contact with skin.[2] The compound poses a significant health risk, as it can be absorbed through the skin and may cause the formation of methemoglobin, which impairs the oxygen-carrying capacity of the blood.[3][4] Long-term or repeated exposure can lead to damage to the blood and liver.[4][5] Furthermore, it is toxic to aquatic life with long-lasting effects.[6]
Given its hazardous nature, all waste containing this compound must be treated as hazardous waste and disposed of according to federal, state, and local environmental regulations.[6][7] Never dispose of this chemical down the drain.[2][6]
Key Properties Table
| Property | Value | Source |
| Chemical Formula | C₆H₄ClNO₂ | [6] |
| Molecular Weight | 157.56 g/mol | [2] |
| Appearance | Yellow-to-green crystalline solid | [4] |
| Melting Point | 32 °C | [8] |
| Water Solubility | 441 mg/L at 20 °C | [8] |
| UN Number | 1578 | [2] |
| Hazard Class | 6.1 (Toxic Substance) | [5] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the immediate first aid measures for exposure to this compound?
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Immediate medical attention is required.[9]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[2][6]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
Q2: What personal protective equipment (PPE) is mandatory when handling this chemical?
-
Gloves: Chemical-resistant gloves are required.[7]
-
Eye Protection: Chemical safety goggles or a face shield are necessary.[2]
-
Body Protection: Wear suitable protective clothing. The type should be chosen based on the concentration and amount of the substance being handled.[6][7]
-
Respiratory Protection: In case of insufficient ventilation or dust formation, wear suitable respiratory equipment.[3][7]
Q3: Can I dispose of small, diluted quantities of this compound down the sink?
-
No. Under no circumstances should this chemical be allowed to enter drains.[2][6] It is harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[3] All waste must be collected in a suitable, closed, and properly labeled hazardous waste container for disposal.[2]
Q4: What materials are incompatible with this compound?
-
Avoid contact with strong bases and strong oxidizing agents.[6] It is a strong oxidant itself and can react violently with combustible and reducing materials.[4]
Q5: What is the primary goal of neutralizing this compound waste before disposal?
-
The primary goal is to chemically convert the toxic this compound into a less hazardous substance. A common laboratory-scale method is alkaline hydrolysis, which replaces the chlorine atom with a hydroxyl group to form 2-nitrophenol. The nitro group makes the chlorine susceptible to nucleophilic aromatic substitution.[10][11] This process reduces its immediate toxicity and can be a preliminary step before collection by a licensed disposal company.
Section 3: Detailed Neutralization & Disposal Protocols
This section outlines a laboratory-scale protocol for the chemical neutralization of this compound waste via alkaline hydrolysis.
Causality: The electron-withdrawing nitro group on the benzene ring activates the chlorine atom for nucleophilic aromatic substitution.[10] By heating with a strong base like sodium hydroxide (NaOH), the hydroxide ion (OH⁻) acts as a nucleophile, attacking the carbon atom bonded to the chlorine. This leads to the formation of a more water-soluble and less toxic phenolate intermediate, which is then protonated to 2-nitrophenol.[11][12]
Protocol 1: Alkaline Hydrolysis of this compound Waste
Objective: To convert this compound in a waste stream to 2-nitrophenol.
Materials:
-
Waste containing this compound
-
Sodium hydroxide (NaOH), 2M solution
-
Hydrochloric acid (HCl), 2M solution (for final pH adjustment)
-
pH indicator strips or pH meter
-
Stir plate and stir bar
-
Heating mantle
-
Round-bottom flask with reflux condenser
-
Appropriate hazardous waste container
Procedure:
-
Setup: Perform this procedure in a certified chemical fume hood. Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Waste Transfer: Carefully transfer the this compound waste solution into the flask. If the waste is solid, dissolve it in a minimal amount of a suitable solvent like ethanol first.
-
Add Base: For every mole of estimated this compound, slowly add at least 2 moles of 2M NaOH solution while stirring. The excess base ensures the reaction goes to completion.
-
Heating & Reflux: Gently heat the mixture to reflux (approximately 100°C) using the heating mantle. Allow the reaction to reflux for at least 2 hours. The yellow color of the solution may deepen.
-
Cooling: After the reflux period, turn off the heat and allow the solution to cool to room temperature.
-
pH Verification (Self-Validation): Once cool, check the pH of the solution. It should be strongly alkaline (pH > 12). This confirms the presence of excess hydroxide, indicating the nucleophile was available in sufficient quantity for the reaction.
-
Neutralization: Slowly and carefully add 2M HCl while stirring to neutralize the excess NaOH. Monitor the pH closely, aiming for a final pH between 6.0 and 8.0. Be cautious as this acid-base neutralization is exothermic.
-
Waste Collection: Transfer the final, neutralized solution to a properly labeled hazardous waste container. Even after treatment, the solution contains nitrophenols and salts and must be disposed of as hazardous waste.[7]
-
Consult EHS: Inform your institution's Environmental Health & Safety (EHS) office about the contents of the waste container for final pickup and disposal.
Section 4: Troubleshooting Guide
Q: The reaction mixture did not change color after reflux. What could be wrong?
-
A: This could indicate an incomplete or failed reaction.
-
Insufficient Base: The amount of NaOH may have been insufficient. Re-check your calculations and the concentration of your base.
-
Low Temperature: Ensure the reaction mixture reached and maintained reflux temperature for the specified duration.
-
Poor Mixing: Confirm that the solution was stirring effectively throughout the heating process.
-
Q: I have a large quantity of solid this compound waste. What is the best disposal method?
-
A: For bulk quantities of solid waste, chemical neutralization may not be practical or safe in a standard lab setting. The recommended procedure is to offer surplus and non-recyclable solutions to a licensed disposal company.[2] This often involves incineration in a chemical scrubber.[2] Do not attempt to neutralize large quantities without a specific, risk-assessed protocol and appropriate engineering controls.
Q: Can I use an alternative method like Fenton oxidation?
-
A: Fenton oxidation (using hydrogen peroxide and an iron catalyst) is an effective advanced oxidation process for degrading nitroaromatic compounds.[13] However, it is a highly exothermic and vigorous reaction that requires careful control of reagent concentrations and pH.[13] This method should only be attempted by personnel experienced with advanced oxidation processes and with a thoroughly vetted, specific protocol. For most lab-scale waste, alkaline hydrolysis is a more controlled and predictable method.
Section 5: Visualization of Workflows
Chemical Neutralization Pathway
The diagram below illustrates the addition-elimination mechanism for the alkaline hydrolysis of this compound.
Caption: Lab waste disposal decision workflow.
Section 6: References
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - Ortho Chloro Nitro Benzene (ONCB). Retrieved from oxfordlabchem.com
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 99+%. Retrieved from coleparmer.com
-
Loba Chemie. (2016, May 19). 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS. Retrieved from lobachemie.com
-
Central Drug House (P) Ltd. (n.d.). 1-Chloro-2-Nitro Benzene CAS No 88-73-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from cdhfinechemical.com
-
International Programme on Chemical Safety (IPCS). (2022, December). ICSC 0028 - this compound. Retrieved from inchem.org
-
Fisher Scientific. (2025, December 18). Safety Data Sheet - this compound. Retrieved from fishersci.com
-
International Chemical Safety Cards (ICSCs). (n.d.). ICSC 0028 - this compound. Retrieved from cdc.gov/niosh
-
Organisation for Economic Co-operation and Development (OECD). (2001, September 14). This compound CAS: 88-73-3. Retrieved from oecd.org
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6945, this compound. Retrieved from pubchem.ncbi.nlm.nih.gov
-
Barbusiński, K., & Majewski, J. (2023). Degradation of nitroaromatics with the Fenton reagent. Polish Journal of Environmental Studies.
-
Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-55.
-
Haigler, B. E., & Spain, J. C. (1993). Degradation of nitroaromatic compounds by microorganisms. Biotechnology and Genetic Engineering Reviews, 11, 259-83.
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
-
YouTube. (2022, October 14). 1-Chloro-2, 4-dinitrobenzene undergoes hydrolysis on heating with aqueous NaOH to form 2,4-dinitrophenol.
-
Nishino, S. F., & Spain, J. C. (1997). Biodegradation of nitroaromatic compounds and explosives. Bioremediation: Principles and Applications.
-
Sigma-Aldrich. (2025, November 6). Safety Data Sheet - this compound. Retrieved from sigmaaldrich.com
-
Filo. (2025, October 4). The reaction of this compound with aqueous potassium hydroxide....
-
Allen. (n.d.). The hydrolysis of p-chloronitrobenzene requires it to be heated with NaOH solution at 170°C....
-
YouTube. (2022, October 14). 1-Chloro-2, 4-dinitrobenzene undergoes hydrolysis on heating with aqueous NaOH to form 2,4-dinitr....
-
Filo. (2025, October 7). The reaction of this compound with aqueous potassium....
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Troubleshooting low conversion rates in 2-chloroaniline synthesis
Technical Support Center: Synthesis of 2-Chloroaniline
Welcome to the technical support center for the synthesis of 2-chloroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. The primary industrial route to 2-chloroaniline is the reduction of 2-nitrochlorobenzene, a process that, while well-established, can present several challenges affecting yield and purity. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Low Conversion Rates & Reaction Stalling
Question 1: My catalytic hydrogenation of 2-nitrochlorobenzene to 2-chloroaniline is showing low conversion, or has stalled completely. What are the likely causes and how can I resolve this?
Low conversion in catalytic hydrogenation is a frequent issue that can often be traced back to catalyst activity, reaction conditions, or the purity of your starting materials.
Underlying Causes & Solutions:
-
Catalyst Deactivation or Poisoning: The catalyst, typically palladium or platinum on a carbon support (Pd/C or Pt/C), is susceptible to poisoning by impurities.[1][2] Sulfur or thiol compounds in the starting material or solvent can irreversibly bind to the catalyst's active sites.
-
Troubleshooting Protocol:
-
Assess Starting Material Purity: Analyze your 2-nitrochlorobenzene for impurities using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Purify the Substrate: If impurities are detected, purify the 2-nitrochlorobenzene by recrystallization or distillation.
-
Use a Fresh Batch of Catalyst: Ensure your catalyst is from a reliable source and has been stored under appropriate inert conditions.
-
Increase Catalyst Loading: As a last resort, a modest increase in the catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes overcome minor poisoning effects.
-
-
-
Insufficient Hydrogen Pressure or Delivery: The reduction of the nitro group requires a sufficient supply of hydrogen.
-
Troubleshooting Protocol:
-
Check for Leaks: Ensure your hydrogenation apparatus is properly sealed and can maintain the target pressure.
-
Optimize Agitation: Inefficient stirring can lead to poor mixing of the three-phase system (solid catalyst, liquid substrate/solvent, and gaseous hydrogen), limiting the reaction rate.[3]
-
Increase Hydrogen Pressure: Gradually increasing the hydrogen pressure within safe limits for your equipment can enhance the reaction rate.
-
-
-
Inappropriate Solvent Choice: The solvent plays a crucial role in substrate solubility and catalyst interaction.
-
Troubleshooting Protocol:
-
Solvent Selection: Alcohols like ethanol or methanol are commonly used.[4] Ensure your 2-nitrochlorobenzene is fully dissolved at the reaction temperature.
-
Solvent Purity: Use dry, high-purity solvents to avoid introducing catalyst poisons.
-
-
Below is a troubleshooting workflow for addressing low conversion rates in catalytic hydrogenation:
Caption: Troubleshooting workflow for low conversion rates.
Category 2: Formation of Impurities & Side Products
Question 2: I am observing significant impurities in my crude 2-chloroaniline. What are the common side products and how can I minimize their formation?
The formation of side products is a common issue, particularly in catalytic hydrogenation, and can complicate purification.
Common Impurities and Mitigation Strategies:
-
Over-reduction leading to Aniline: The chlorine atom on the aromatic ring can be removed through hydrodechlorination, especially with palladium catalysts at higher temperatures or prolonged reaction times.[1]
-
Mitigation Protocol:
-
Catalyst Choice: Platinum-based catalysts (Pt/C) are often less prone to causing hydrodechlorination compared to palladium catalysts.[2]
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed.
-
Temperature Control: Maintain a moderate reaction temperature, as higher temperatures can favor over-reduction.[4]
-
-
-
Formation of Azoxy, Azo, and Hydrazo Intermediates: Incomplete reduction can lead to the formation of dimeric intermediates like 2,2'-dichloroazoxybenzene, 2,2'-dichloroazobenzene, and 2,2'-dichlorohydrazobenzene.[2][5]
-
Mitigation Protocol:
-
Ensure Complete Reaction: Allow the reaction to proceed to completion to ensure these intermediates are fully reduced to the desired aniline.
-
Sufficient Hydrogen: A continuous and sufficient supply of hydrogen is critical to drive the reaction to the final product.
-
-
-
Unreacted 2-Nitrochlorobenzene: This is a common impurity if the reaction is incomplete.[6]
-
Mitigation Protocol:
-
Reaction Time: Ensure an adequate reaction time.
-
Catalyst Activity: Verify that the catalyst is active, as discussed in the previous section.
-
-
The following diagram illustrates the reaction pathway and the formation of common side products:
Caption: Reaction pathway and side product formation.
Category 3: Product Isolation & Purification
Question 3: I am having difficulty isolating and purifying my 2-chloroaniline product. What are the best practices for work-up and purification?
Effective product isolation and purification are critical for obtaining high-purity 2-chloroaniline.
Recommended Protocols:
-
Work-up Procedure (for Catalytic Hydrogenation):
-
Catalyst Removal: Once the reaction is complete, the solid catalyst must be carefully removed by filtration. A common method is to filter the reaction mixture through a pad of Celite® or another filter aid to ensure all fine catalyst particles are removed.
-
Solvent Removal: The solvent can be removed under reduced pressure using a rotary evaporator.
-
Acid-Base Extraction:
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) to protonate the basic 2-chloroaniline, transferring it to the aqueous phase as the hydrochloride salt.[7]
-
Separate the aqueous layer and wash it with an organic solvent to remove any non-basic impurities.
-
Basify the aqueous layer with a base (e.g., NaOH or NaHCO3) to deprotonate the 2-chloroaniline hydrochloride, causing the free amine to precipitate or form an organic layer.
-
Extract the 2-chloroaniline into an organic solvent, dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), and remove the solvent under reduced pressure.[3]
-
-
-
Purification Techniques:
-
Distillation: 2-chloroaniline is a liquid at room temperature and can be purified by vacuum distillation.[8] This is effective for removing non-volatile impurities.
-
Recrystallization: If the product is contaminated with isomers or other solid impurities, it can be converted to its hydrochloride salt and recrystallized.[4][9]
-
Table 1: Physical Properties for Purification
| Property | Value | Source |
| Boiling Point | 208.7 °C | [10] |
| Melting Point | -2 °C | [10] |
| Solubility | Sparingly soluble in water; soluble in most organic solvents and acids. | [10][11] |
| Vapor Pressure | 0.20 mm Hg at 25 °C | [11] |
References
- Kim, C., Jin, H., & Lee, J. (1990). A Study on the Synthesis of 2,4,6-Trichloroaniline by Chlorination of Aniline. Korean Journal of Chemical Engineering. [Link]
- Google Patents. Process for the preparation of 2-chloro and 2,6-dichloroanilines.
- Wikipedia. 2-Nitrochlorobenzene. [Link]
- Scribd. Multistep Synthesis of 2-Chloro-4-Bromoaniline. [Link]
- Google Patents. Process for the preparation of 2-chloro and 2,6-dichloroanilines.
- ACS Publications.
- NIH.
- ResearchGate.
- ResearchGate. Reduction of 2-chloronitrobenzene (2-Cl-NB) to 2-chloroaniline.... [Link]
- RSC Publishing.
- ResearchGate. Cataytic Hydrogenation of o-Nitrochlorbenzene to 3,3'-Dichlorobenzidine. [Link]
- PubChem. 2-Chloroaniline. [Link]
- PubChem. 1-Chloro-2-nitrobenzene. [Link]
- Reddit.
- PubMed Central. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. [Link]
- Veeprho. 2-Chloroaniline | CAS 95-51-2. [Link]
- Loba Chemie. 2-CHLOROANILINE FOR SYNTHESIS MSDS CAS-No.. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hydrogenation of ortho-nitrochlorobenzene on activated carbon supported platinum catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]
- 4. EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-CHLOROANILINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 8. scribd.com [scribd.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2-Chloroaniline | 95-51-2 [chemicalbook.com]
- 11. 2-Chloroaniline | C6H6ClN | CID 7240 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Runaway Reactions in the Nitration of Aromatics
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide you, the practicing scientist, with the technical insights and actionable protocols necessary to safely and effectively perform aromatic nitration reactions. As a Senior Application Scientist, my goal is to move beyond mere procedural lists and explain the fundamental principles—the "why"—behind each critical step. Nitration is a powerful tool in synthesis, but its inherent thermal hazards demand rigorous control and a deep understanding of the reaction's nature. This resource is structured to address the specific issues you may encounter, ensuring that every protocol is a self-validating system for safety and success.
Section 1: Understanding the Hazard - The 'Why' Behind Runaway Reactions (FAQs)
This section addresses the fundamental thermodynamics and kinetics that make aromatic nitration a potentially hazardous operation.
Q1: What makes the nitration of aromatic compounds so highly exothermic and prone to runaway?
A1: The propensity for runaway reactions stems from a combination of three core factors:
-
High Heat of Reaction: The formation of a C-NO2 bond on an aromatic ring is a highly favorable thermodynamic process, releasing a significant amount of energy, typically in the range of -145 ± 70 kJ/mol.[1] If this heat is generated faster than the cooling system can remove it, the reaction temperature will rise.[1][2][3]
-
Exponential Rate Dependence on Temperature: Like most chemical reactions, the rate of nitration increases exponentially with temperature. A small increase in temperature leads to a significant increase in the reaction rate, which in turn generates heat even faster. This creates a dangerous positive feedback loop, which is the definition of a thermal runaway.[1][3]
-
Thermal Instability of Products and Intermediates: The nitroaromatic products themselves are often thermally unstable and can decompose exothermically at elevated temperatures.[1][4][5] This secondary decomposition can release even more energy than the initial nitration reaction, dramatically accelerating a runaway event and leading to rapid gas generation and potential vessel rupture.[6][7] Impurities or side-products can further lower the decomposition temperature of the reaction mixture.[4][5][8]
Q2: I've heard the term "autocatalysis" used in relation to nitration incidents. What is it and why is it so dangerous?
A2: Autocatalysis is a phenomenon where a reaction product or an intermediate acts as a catalyst for the reaction. In the context of nitration, certain decomposition pathways can be autocatalytic. For instance, the decomposition of some nitro compounds can generate species that catalyze further decomposition.[4][6] This is particularly hazardous because the reaction rate will not only increase with temperature but will also accelerate over time as the catalytic species accumulates. Isothermal DSC measurements are often required to reliably identify autocatalytic behavior.[9] This can lead to a sudden and unexpected acceleration of heat and gas production, even if the external temperature is held constant.
Section 2: Proactive Prevention - Best Practices & Protocols
Controlling a nitration reaction is about ensuring that the rate of heat generation never exceeds the rate of heat removal.
Q3: How do I choose the safest and most effective nitrating conditions for my specific aromatic substrate?
A3: The optimal conditions depend heavily on the reactivity of your substrate.[2]
-
Activated Rings: Aromatic rings with electron-donating groups (e.g., toluene, phenol) are highly reactive. They require milder conditions, such as lower temperatures (e.g., 0-30°C for toluene) and potentially less concentrated acids to avoid over-nitration and control the exotherm.[10][11][12]
-
Deactivated Rings: Rings with electron-withdrawing groups (e.g., nitrobenzene) are less reactive and may require more forcing conditions, such as higher temperatures or stronger nitrating agents (e.g., fuming sulfuric acid or "oleum"), to proceed at a reasonable rate.[2][11][12]
A crucial first step is a thorough literature review for your specific compound or a close analog. If data is unavailable, a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) is essential before attempting scale-up.[8][13] These techniques measure the heat of reaction and can identify the onset temperature for decomposition, providing critical data for safe process design.[1]
Q4: What are the most critical process parameters I must control during a semi-batch nitration?
A4: For a semi-batch process, where one reagent is added over time to another, control is maintained through three key parameters:
-
Temperature: This is the most critical parameter to monitor.[1] The internal reaction temperature, not the cooling bath temperature, must be tracked continuously. Maintain the lowest practical temperature that allows for a reasonable reaction rate.[2]
-
Rate of Addition: The nitrating agent must be added slowly and controllably (e.g., dropwise via an addition funnel).[2][14] This ensures that the instantaneous rate of heat generation is well within the capacity of your cooling system. A key danger is the accumulation of unreacted reagent ; if the temperature is too low or addition is too fast, the nitrating agent can build up and then react very rapidly if the temperature rises slightly, leading to a runaway.[14]
-
Agitation (Stirring): Vigorous and constant agitation is essential.[13][14] Poor mixing can lead to localized "hot spots" with high concentrations of reactants, which can initiate a runaway that propagates through the entire mixture.[1] It also ensures efficient heat transfer from the reaction mixture to the cooling surface of the reactor. A failure of the agitator is a critical emergency.[1][13]
Protocol: Foundational Setup for a Safe Lab-Scale Aromatic Nitration
This protocol provides a baseline for safely performing a nitration reaction in a research setting.
-
Hazard Assessment: Before starting, review all Safety Data Sheets (SDS) and perform a thorough risk assessment. Understand the specific thermal hazards of your reactants and products.
-
Equipment Setup:
-
Use a round-bottom flask equipped with a magnetic stirrer, a digital thermometer to monitor the internal reaction temperature, and a pressure-equalizing dropping funnel for reagent addition.
-
Place the flask in a cooling bath (e.g., ice-water or ice-salt) of sufficient size to handle the reaction exotherm. Ensure the bath is on a magnetic stirrer plate.
-
Conduct the entire experiment in a certified chemical fume hood.[15]
-
-
Reagent Preparation (Mixed Acid):
-
In a separate flask placed in an ice bath, slowly and carefully add the concentrated sulfuric acid to the concentrated nitric acid while stirring. Never add nitric acid to sulfuric acid in reverse.
-
Allow the freshly prepared nitrating mixture to cool before use.
-
-
Execution:
-
Charge the aromatic substrate (either neat or in a suitable solvent) to the reaction flask and cool it to the target temperature (e.g., 0-5°C).
-
Begin slow, dropwise addition of the cold nitrating mixture via the dropping funnel.
-
Carefully monitor the internal temperature. The rate of addition should be controlled such that the temperature does not rise more than a few degrees above the setpoint.[2]
-
If the temperature begins to rise unexpectedly, immediately stop the addition .[1]
-
-
Work-up (Quenching):
Section 3: Troubleshooting Guide - "What If...?" Scenarios
This section provides direct answers to critical in-lab situations.
Q5: My reaction temperature is rising above my setpoint even though I've stopped adding the nitrating agent. What should I do?
A5: This is a thermal excursion and must be treated as a potential runaway. The rate of heat generation is exceeding the rate of heat removal.
Immediate Actions:
-
Stop All Reagent Addition: Ensure the dropping funnel is closed. This is the most critical first step.[1]
-
Maximize Cooling: Add more ice/salt to the cooling bath to lower its temperature.
-
Alert a Colleague and Supervisor: Inform others in the lab of the situation. Do not work alone.
-
Prepare for Emergency Quench: If the temperature continues to rise uncontrollably, prepare to quench the reaction by pouring the mixture into a large, stirred volume of ice water.[14] Caution: This is a last resort as the dilution of concentrated acid is itself highly exothermic and can be hazardous.[14] This should only be performed if you are confident you have a sufficient quenching medium volume (at least 10x the reaction volume) and appropriate personal protective equipment (face shield, heavy gloves, blast shield).
Follow-up Actions: After stabilizing the situation, investigate the cause. Was the addition rate too fast? Was the cooling bath capacity insufficient? Was the stirring inadequate?
Q6: The reaction mixture has turned dark brown/black and is producing brown fumes (NO₂). What is happening?
A6: This is a strong indication of a decomposition reaction. The high temperature is causing the nitric acid and/or the nitroaromatic product to decompose, which is highly exothermic and can rapidly lead to a runaway.[2] The brown gas is nitrogen dioxide (NO₂), which is highly toxic.[15]
Immediate Actions:
-
Treat this as a critical emergency. Follow all the steps outlined in Q5 for a thermal excursion.
-
Ensure the fume hood sash is as low as possible to contain the toxic fumes.
-
If the reaction cannot be controlled by cooling, evacuate the immediate area and follow your laboratory's established emergency protocols.[14]
Q7: I've lost agitation in the middle of my nitrating agent addition. What is the correct procedure?
A7: An agitation failure is a severe process deviation. Without mixing, heat is not being transferred effectively, and, more dangerously, the nitrating agent being added is not reacting. It is accumulating in a separate layer.
Immediate Actions:
-
IMMEDIATELY STOP THE ADDITION OF THE NITRATING AGENT.
-
DO NOT RESTART THE AGITATOR. Suddenly mixing the accumulated, unreacted layers could cause a violent, uncontrollable temperature and pressure spike.[1]
-
The only safe course of action is an immediate but controlled drown-out or quench .[1] Carefully and slowly transfer the unstirred reaction mixture into a large volume of ice water as described previously.
-
After the situation is neutralized, the equipment must be thoroughly inspected and the cause of the failure repaired before any further use.[1]
Section 4: Data & Visualizations
Table 1: Thermal Hazard Data for Common Nitration Reactions
| Aromatic Substrate | Typical Heat of Reaction (ΔHᵣ) | Typical Onset of Decomposition (Tₒ) of Product Mixture | Key Safety Considerations |
| Benzene | ~ -120 to -140 kJ/mol | ~ 200°C (in spent acid)[17] | Standard exotherm. Higher temperatures (>50°C) increase risk of dinitration.[11][12] |
| Toluene | ~ -190 kJ/mol[18] | Lower than nitrobenzene due to the oxidizable methyl group.[6] | More reactive than benzene (~25x faster).[10][11][12] Requires lower temperatures (e.g., 30°C) to control exotherm and prevent dinitration. |
| Phenol | Very High | Low | Extremely reactive. Standard mixed acid nitration is often uncontrollable and leads to oxidation and tar formation. Requires special, milder nitrating agents.[19] |
| Nitrobenzene | ~ -100 kJ/mol | ~ 250°C (pure) | Much less reactive than benzene. Requires higher temperatures and/or stronger acids, increasing the hazard if cooling is lost. |
Note: These values are approximate and can be influenced by reagent concentration, solvent, and impurities. A proper calorimetric study is required for process safety design.
Diagrams
dot graph Runaway_Logic { layout=dot; rankdir=TB; graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes A [label="Temperature Rises\nAbove Setpoint", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="IMMEDIATELY\nStop Reagent Addition", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; C [label="Apply Maximum\nCooling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Does Temperature\nStabilize or Decrease?", fillcolor="#FFFFFF", fontcolor="#202124", shape=diamond]; E [label="Continue Monitoring\nInvestigate Cause Later", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="NO\n(Temp Continues to Rise)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Execute Emergency Quench\n(Last Resort)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, style=bold]; H [label="Follow Lab\nEmergency Protocol\n(Evacuate if needed)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> B [label="First Action"]; B -> C; C -> D; D -> E [label="Yes"]; D -> F [label="No"]; F -> G; G -> H; } enddot Caption: Decision workflow for a thermal excursion event.
dot graph Agitation_Failure { layout=dot; rankdir=TB; graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Agitator Failure\nDuring Addition", fillcolor="#FBBC05", fontcolor="#202124"]; Action1 [label="IMMEDIATELY\nStop Reagent Addition", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Action2 [label="DO NOT\nRestart Agitator", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon]; Action3 [label="Perform Controlled\nEmergency Quench/'Drown-Out'", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Investigate and Repair\nCause of Failure", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Action1; Action1 -> Action2; Action2 -> Action3; Action3 -> End; } enddot Caption: Emergency procedure for agitator failure.
References
- Technical Support Center: Managing Exothermic Reactions During Nitr
- Runaway reaction hazards in processing organic nitrocompounds. IChemE.
- Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. MDPI.
- Technical Support Center: Optimizing Temperature Control for Selective Nitr
- Incident during nitration in a b
- Technical Support Center: Managing Nitr
- Thermal Risk Evaluation of the Fluorobenzotriazolone Nitr
- An Experimental Study of Worst Case Scenarios of Nitric Acid Decomposition in a Toluene Nitration Process.
- Thermal Hazard Analysis of Nitroarom
- Runaway Reaction Hazards in Processing Organic Nitro Compounds.
- Nitr
- Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds.
- Hazard of Runaway of Nitration Processes in Nitrocompounds Production. Biblioteka Nauki.
- Nitration of Toluene (Electrophilic Aromatic Substitution). Department of Chemistry, University of Texas.
- Runaway Reaction Hazards in Processing Organic Nitro Compounds. PDF Free Download.
- Nitration of Benzene and Methylbenzene. Chemistry LibreTexts.
- Results: Visible effect on the reaction: Nitr
- Runaway Chemical Reactions: Causes and Prevention. zeal.
- nitration of benzene and methylbenzene. Chemguide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 4. icheme.org [icheme.org]
- 5. pubs.acs.org [pubs.acs.org]
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- 9. researchgate.net [researchgate.net]
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- 19. corning.com [corning.com]
Technical Support Center: Interpreting Unexpected Peaks in the ¹H NMR of 1-Chloro-2-nitrobenzene
Welcome to the technical support guide for troubleshooting ¹H NMR spectra of 1-chloro-2-nitrobenzene. This document is designed for researchers, scientists, and drug development professionals who encounter unexpected signals during their analysis. Our goal is to provide a logical, scientifically grounded framework for identifying the source of these peaks, moving from common artifacts to more complex impurities.
Frequently Asked Questions (FAQs)
Q1: What is the expected ¹H NMR spectrum for pure this compound?
A1: The ¹H NMR spectrum of this compound is characterized by four protons in the aromatic region, typically between δ 7.4 and 7.9 ppm. Due to the ortho-disubstitution pattern, the protons form a complex, coupled spin system. You should expect to see a series of multiplets, not simple doublets or triplets. The exact chemical shifts and appearance can vary slightly depending on the solvent and concentration.
-
In CCl₄, the protons have been reported with the following parameters: δ 7.81 (H6), δ 7.41 (H5), δ 7.50 (H4), and δ 7.52 (H3)[1].
-
In CDCl₃, a representative spectrum shows signals around δ 7.87 (dd), δ 7.62-7.55 (m), and δ 7.51-7.45 (m)[1].
Q2: I see extra multiplets in the aromatic region (δ 7.0-8.5 ppm). What are the likely culprits?
A2: This is a very common issue, often stemming from the synthesis of this compound. The primary synthetic route is the nitration of chlorobenzene, which yields a mixture of isomers.[2] While this compound is a major product, contamination with 1-chloro-4-nitrobenzene (para) and 1-chloro-3-nitrobenzene (meta) is frequent.
-
Expertise & Causality: The chloro group is an ortho-, para-director in electrophilic aromatic substitution. Therefore, the formation of the ortho and para isomers is electronically favored, making para-isomer contamination highly likely. The meta isomer is formed in smaller amounts but may still be present.
See the data summary table below for a comparison of their chemical shifts. The distinct symmetry of the para isomer (two signals, appearing as doublets) often makes it the easiest to identify.
Q3: I have a sharp singlet at δ 7.26 ppm in my CDCl₃ spectrum. What is it?
A3: A sharp singlet at or near δ 7.26 ppm is the residual, non-deuterated chloroform (CHCl₃) present in the CDCl₃ solvent.[3] Similarly, if you use other deuterated solvents, you will see characteristic residual peaks. For example, DMSO-d₆ has a residual peak at δ 2.50 ppm, and acetone-d₆ appears at δ 2.05 ppm.[4] These peaks are almost always present and are a useful internal reference, but it's critical not to mistake them for a signal from your compound.
Q4: My spectrum shows unexpected peaks in the aliphatic region (δ 0-3 ppm). Where could these have come from?
A4: Aliphatic signals are highly unlikely to originate from this compound or its isomers. Their presence almost certainly indicates contamination from common laboratory solvents or materials.
-
Common Solvents: Residual solvents from purification steps like ethyl acetate (signals around δ 4.1, 2.0, and 1.2 ppm) or acetone (δ 2.17 ppm in CDCl₃) are frequent offenders.[5][6]
-
Grease: Silicone grease from glassware joints can appear as a broad singlet near δ 0 ppm.
-
Plasticizers: Contamination from plastic labware (e.g., pipette tips, centrifuge tubes) can sometimes introduce phthalate esters, which have signals in both the aromatic and aliphatic regions.[7]
Referencing comprehensive tables of NMR solvent impurities is the most effective way to identify these peaks.[6][8][9]
Q5: My peaks are very broad, or my baseline is distorted. Is this an impurity?
A5: While impurities can contribute, these issues are often related to sample preparation or instrument settings.
-
Poor Shimming: An inhomogeneous magnetic field across the sample is a primary cause of broad and distorted peaks. Re-shimming the spectrometer is the first step in troubleshooting this issue.[10][11]
-
Paramagnetic Impurities: The presence of paramagnetic substances (like dissolved oxygen or metal ions) can cause significant line broadening.[11] Degassing the sample can sometimes help.
-
Low Concentration/Solubility: If your sample is not fully dissolved or is too dilute, the signal-to-noise ratio will be poor, leading to a noisy baseline and potentially broad peaks.[10][11]
Troubleshooting Guide: A Systematic Workflow
When faced with an unexpected peak, a systematic approach is crucial. The following workflow and the corresponding diagram provide a logical path from observation to identification.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for unexpected NMR peaks.
Data Summary Tables
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton | Chemical Shift (ppm) in CDCl₃ | Multiplicity |
|---|---|---|
| H-6 | ~7.87 | dd |
| H-3, H-4, H-5 | ~7.45 - 7.62 | m |
Note: Data synthesized from various sources. Exact shifts are solvent and concentration-dependent.[1]
Table 2: ¹H NMR Chemical Shifts of Common Isomeric Impurities (in CDCl₃)
| Compound | Symmetry | Proton Signals and Chemical Shifts (ppm) | Key Differentiating Features |
|---|---|---|---|
| This compound | Asymmetric | H6 (~7.87), H3/H4/H5 (~7.45-7.62) | Complex multiplet pattern for 4 protons. |
| 1-Chloro-3-nitrobenzene | Asymmetric | H2 (~8.22), H6 (~8.13), H4 (~7.68), H5 (~7.53) | Four distinct signals, with one proton (H2) significantly downfield.[12] |
| 1-Chloro-4-nitrobenzene | Symmetric (C₂ᵥ) | H2/H6 (~8.18), H3/H5 (~7.53) | Two signals, each integrating to 2H, typically appearing as two distinct doublets.[13] |
Table 3: ¹H NMR Chemical Shifts of Common Laboratory Solvents and Contaminants (in CDCl₃)
| Compound | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Acetone | 2.17 | s |
| Dichloromethane | 5.30 | s |
| Diethyl Ether | 3.48 (q), 1.21 (t) | q, t |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | q, s, t |
| Hexane | 1.25, 0.88 | m |
| Toluene | 7.2-7.3 (m), 2.36 (s) | m, s |
| Water | ~1.56 (variable) | s (broad) |
Source: Adapted from comprehensive solvent impurity tables.[5][6]
Recommended Verification Protocols
Once you have a hypothesis for an unexpected peak, it is critical to confirm its identity.
Protocol 1: Sample Spiking
This is the most definitive method for confirming the identity of a suspected impurity if a pure standard is available.
-
Acquire Initial Spectrum: Obtain a clean ¹H NMR spectrum of your this compound sample.
-
Prepare for Spiking: Without removing the NMR tube from the spinner, carefully uncap it.
-
Spike the Sample: Using a microliter syringe, add a very small amount (e.g., <1 µL) of the suspected impurity (e.g., pure 1-chloro-4-nitrobenzene).
-
Mix Gently: Gently invert the capped NMR tube a few times to mix. Do not shake vigorously.
-
Re-acquire Spectrum: Acquire a second ¹H NMR spectrum using the exact same parameters.
-
Analyze: Compare the two spectra. If your hypothesis is correct, the intensity of the unexpected peak will increase significantly relative to the signals of your main compound. No new peaks should appear.
Trustworthiness: This protocol is self-validating. An increase in the specific peak of interest provides direct evidence for its identity.
Protocol 2: D₂O Exchange
This classic experiment is used to identify protons that can exchange with deuterium, such as those in water (H₂O) or from acidic/basic functional groups (-OH, -NH₂).
-
Acquire Initial Spectrum: Obtain a clean ¹H NMR spectrum of your sample.
-
Add D₂O: Add one drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake Vigorously: Cap the tube and shake it vigorously for 30-60 seconds to ensure mixing and facilitate exchange.
-
Re-acquire Spectrum: Acquire a second ¹H NMR spectrum.
-
Analyze: The signal corresponding to the exchangeable proton (e.g., the broad water peak) will either disappear completely or be significantly reduced in intensity.[10]
Protocol 3: 2D NMR Spectroscopy (COSY)
If an impurity's structure is unknown, a 2D experiment like COSY (Correlation Spectroscopy) can be invaluable.
-
Principle: A COSY spectrum shows correlations between protons that are coupled to each other.
-
Application: By analyzing the cross-peaks in a COSY spectrum, you can trace the connectivity of protons within a molecule. This allows you to piece together the spin system of an unknown impurity, separate from the spin system of your target compound, which greatly aids in its structural elucidation.
References
- Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
- Palsma, B. U., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(17), 3731-3753. [Link]
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]
- ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- ResearchGate. (2024).
- OECD Existing Chemicals Database. (2001). This compound. [Link]
- SpectraBase. (n.d.). 1-Chloro-2-nitro-benzene Spectrum. [Link]
- PubChem. (n.d.). This compound. [Link]
- Wiley Online Library. (n.d.).
- PubChem. (n.d.). 1-Chloro-4-nitrobenzene. [Link]
Sources
- 1. 2-Nitrochlorobenzene(88-73-3) 1H NMR spectrum [chemicalbook.com]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Troubleshooting [chem.rochester.edu]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. 1-Chloro-3-nitrobenzene(121-73-3) 1H NMR [m.chemicalbook.com]
- 13. 4-Chloronitrobenzene(100-00-5) 1H NMR spectrum [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Chloro-2-nitrobenzene and 1-Chloro-4-nitrobenzene in Nucleophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development, a nuanced understanding of reaction kinetics is fundamental to synthetic strategy. This guide provides an in-depth comparison of the reactivity of 1-chloro-2-nitrobenzene (the ortho isomer) and 1-chloro-4-nitrobenzene (the para isomer) in the context of nucleophilic aromatic substitution (SNAr). We will dissect the mechanistic principles, present comparative experimental data, and provide a validated protocol for a representative reaction.
The Mechanism: A Tale of a Stabilized Intermediate
Nucleophilic aromatic substitution is not a straightforward process. Unlike aliphatic SN2 reactions, a direct backside attack is impossible due to the steric bulk of the aromatic ring. Instead, the reaction proceeds via a two-step addition-elimination mechanism. The success of this pathway hinges on the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring.
The mechanism is as follows:
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized carbanion known as a Meisenheimer complex. This step is typically the slow, rate-determining step as it temporarily disrupts the ring's aromaticity.
-
Elimination: The leaving group departs, and the aromaticity of the ring is restored. This step is generally fast.
The key to the reactivity of chloronitrobenzene isomers lies in the stability of the Meisenheimer complex. A more stable intermediate corresponds to a lower activation energy for the rate-determining step, and thus, a faster reaction. The nitro group (-NO₂) is a powerful EWG that stabilizes this negatively charged intermediate through two primary electronic effects: the inductive effect and the resonance effect.
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the ring through the sigma bonds. This effect is distance-dependent and helps to disperse the negative charge.
-
Resonance Effect (-M or -R): The nitro group can delocalize the negative charge of the Meisenheimer complex through the π-system of the benzene ring. This is a powerful stabilizing influence and is only possible when the nitro group is positioned ortho or para to the site of nucleophilic attack.
Isomeric Comparison: Ortho vs. Para
The critical difference in reactivity between the chloronitrobenzene isomers is determined by the position of the nitro group relative to the chlorine atom.
1-Chloro-4-nitrobenzene (para-isomer)
When a nucleophile attacks 1-chloro-4-nitrobenzene, the resulting negative charge in the Meisenheimer complex is delocalized onto the ortho and para positions relative to the attack. Crucially, when the charge is on the para carbon, it can be further delocalized directly onto the oxygen atoms of the nitro group. This extensive delocalization provides significant stabilization to the intermediate, greatly accelerating the reaction.
Caption: SNAr mechanism for 1-chloro-4-nitrobenzene.
This compound (ortho-isomer)
Similarly, for the ortho isomer, the negative charge of the intermediate can be delocalized onto the carbon bearing the nitro group. This allows for direct resonance stabilization by the nitro group, analogous to the para isomer. Therefore, the ortho isomer is also highly activated towards nucleophilic aromatic substitution.
Caption: SNAr mechanism for this compound.
Quantitative Comparison: Experimental Data
Both ortho and para isomers are significantly more reactive than their meta counterpart, where resonance stabilization of the intermediate is not possible. When comparing the ortho and para isomers directly, the differences are more subtle.
Theoretically, two competing factors are at play:
-
Steric Hindrance: The ortho-nitro group is physically closer to the reaction center, which can sterically hinder the approach of the incoming nucleophile, potentially slowing the reaction compared to the more accessible para position.
-
Inductive Effect: The electron-withdrawing inductive effect is stronger at the ortho position due to its closer proximity to the reaction site, which could lead to slightly greater stabilization of the intermediate.
The net effect is a fine balance of these factors. Experimental data provides the definitive answer. The reaction with piperidine in methanol is a classic benchmark for SNAr reactivity.
| Substrate | Relative Rate (vs. Chlorobenzene) | Second-Order Rate Constant (k₂) with Piperidine in Methanol at 50°C (L mol⁻¹ s⁻¹) |
| 1-Chloro-4-nitrobenzene | 7 x 10⁷ | 4.3 x 10⁻⁴ |
| This compound | 3 x 10⁷ | 1.8 x 10⁻⁴ |
| 1-Chloro-2,4-dinitrobenzene | 2.4 x 10¹⁰ | 1.45 |
(Data compiled from standard organic chemistry texts and kinetic studies).
The kinetic data clearly shows that both isomers are highly activated for SNAr. The para isomer reacts approximately 2.4 times faster than the ortho isomer with piperidine in methanol. This suggests that for this reaction system, the steric hindrance of the ortho-nitro group is the slightly more dominant factor, making the para position more favorable for nucleophilic attack.
Experimental Protocol: Synthesis of 4-Methoxy-1-nitrobenzene
This protocol describes a reliable method for the nucleophilic aromatic substitution of 1-chloro-4-nitrobenzene with sodium methoxide.
Objective: To synthesize 4-methoxy-1-nitrobenzene via an SNAr reaction.
Materials:
-
1-chloro-4-nitrobenzene (1.57 g, 10 mmol)
-
Sodium methoxide (0.65 g, 12 mmol)
-
Anhydrous Methanol (20 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beaker (250 mL)
-
Ice bath
-
Buchner funnel and filter paper
Caption: Experimental workflow for the synthesis of 4-methoxy-1-nitrobenzene.
Procedure:
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagents: To the flask, add 1-chloro-4-nitrobenzene (1.57 g) and anhydrous methanol (20 mL). Stir until the solid dissolves.
-
Reaction Initiation: Carefully add sodium methoxide (0.65 g) to the solution. The solution may warm up and turn a deep red or purple, indicating the formation of the Meisenheimer complex.
-
Reflux: Heat the mixture to a gentle reflux using a heating mantle and continue to stir for 1 hour. Monitor the reaction progress by TLC if desired.
-
Work-up: After 1 hour, allow the flask to cool to room temperature. Pour the reaction mixture into a 250 mL beaker containing 100 mL of ice-cold water. A pale-yellow solid should precipitate.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with two portions of cold water (2 x 20 mL) to remove any unreacted sodium methoxide and other water-soluble impurities.
-
Drying: Allow the product to air-dry on the filter paper, then transfer it to a watch glass to dry completely. The final product is 4-methoxy-1-nitrobenzene.
-
Characterization: Determine the mass and calculate the percentage yield. The melting point of the pure product is 54-56°C.
Conclusion
Both this compound and 1-chloro-4-nitrobenzene are highly reactive substrates for nucleophilic aromatic substitution due to the powerful stabilizing effect of the nitro group on the key Meisenheimer complex intermediate. The ability of both ortho and para isomers to delocalize the negative charge via resonance is the primary driver of this high reactivity.
Comparative kinetic data demonstrates that 1-chloro-4-nitrobenzene is generally more reactive than this compound . This is attributed to the steric hindrance presented by the nitro group in the ortho position, which slightly impedes the approach of the nucleophile. This subtle but significant difference underscores the importance of considering both electronic and steric factors in predicting reaction outcomes and designing synthetic routes.
References
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents. RSC Publishing. [Link]
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. RSC Publishing. [Link]
- Filo. (2025, May 10). *The reaction of m-chloronitrobenzene with sodium methoxide is much
The Decisive Role of Isomerism in Nucleophilic Aromatic Substitution: Why 1-Chloro-3-Nitrobenzene Lags Behind
A Comparative Guide to SNAr Reactivity
For researchers, scientists, and drug development professionals engaged in the synthesis of complex aromatic molecules, a nuanced understanding of Nucleophilic Aromatic Substitution (SNAr) is indispensable. This reaction, a cornerstone of modern organic synthesis, allows for the strategic modification of aromatic rings. However, the success and rate of an SNAr reaction are profoundly dictated by the electronic landscape of the aryl halide. This guide provides an in-depth comparative analysis of the reactivity of chloronitrobenzene isomers, focusing on the critical question: Why is 1-chloro-3-nitrobenzene significantly less reactive than its ortho and para counterparts?
Nucleophilic Aromatic Substitution (SNAr): A Mechanistic Overview
In contrast to the more common Electrophilic Aromatic Substitution (EAS), where an electron-rich aromatic ring attacks an electrophile, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring.[1][2] This reversal of roles necessitates specific features on the aromatic substrate:
-
An Electron-Deficient Ring: The aromatic ring must be "activated" by the presence of at least one strong electron-withdrawing group (EWG). The nitro group (–NO₂) is a quintessential and powerful activator for these reactions.[3]
-
A Good Leaving Group: A substituent, typically a halide, that can depart with its electron pair.
-
A Strong Nucleophile: An electron-rich species capable of attacking the electron-poor ring.
The generally accepted mechanism for this transformation is a two-step addition-elimination process.[4][5] The rate-determining step is the initial attack of the nucleophile on the carbon atom bearing the leaving group.[6] This attack temporarily breaks the ring's aromaticity to form a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[2][5] In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.[6]
Figure 1: The Addition-Elimination Mechanism of SNAr. The reaction proceeds via a high-energy Meisenheimer complex intermediate.
The stability of this Meisenheimer complex is the paramount factor governing the reaction's activation energy and, consequently, its rate. A more stable intermediate implies a lower activation energy, leading to a faster reaction. It is this principle that explains the dramatic difference in reactivity among the chloronitrobenzene isomers.
The Critical Factor: Positional Isomerism and Resonance Stabilization
The activating power of an electron-withdrawing group like –NO₂ is not uniform across all positions. Its ability to stabilize the anionic Meisenheimer complex is profoundly dependent on its location relative to the leaving group.[4][5] Activation is most potent when the EWG is positioned ortho or para to the leaving group.[1][3] A meta positioning, as seen in 1-chloro-3-nitrobenzene, offers significantly less stabilization, resulting in dramatically lower reactivity.[5][7]
Case Study: The High Reactivity of 1-Chloro-4-nitrobenzene (para isomer)
When a nucleophile attacks 1-chloro-4-nitrobenzene, the negative charge of the resulting Meisenheimer complex is delocalized across the aromatic ring. Crucially, one of the key resonance structures places the negative charge directly on the carbon atom bearing the nitro group. This allows the charge to be further delocalized onto the electronegative oxygen atoms of the nitro group itself.[8][9] This delocalization onto the EWG provides substantial stabilization to the intermediate, lowering the activation energy and accelerating the reaction.[8] The same principle applies to the ortho isomer, 1-chloro-2-nitrobenzene.[4][5]
Figure 2: Resonance stabilization in the Meisenheimer complex of the para-isomer.
Case Study: The Low Reactivity of 1-Chloro-3-nitrobenzene (meta isomer)
The situation is starkly different for 1-chloro-3-nitrobenzene. When a nucleophile attacks, the negative charge in the Meisenheimer complex is again delocalized to the positions ortho and para relative to the point of attack. However, in this isomeric arrangement, the negative charge never resides on the carbon atom attached to the nitro group.[2][5]
Consequently, the powerful resonance-stabilizing effect of the nitro group cannot be fully leveraged.[4][8] The nitro group can only exert its weaker, through-bond inductive electron-withdrawing effect, which is insufficient to adequately stabilize the high-energy intermediate.[8] This lack of direct resonance stabilization results in a much higher activation energy for the formation of the Meisenheimer complex, rendering the reaction significantly slower and often requiring much harsher conditions to proceed, if at all.[2][5]
Figure 3: Lack of direct resonance stabilization in the meta-isomer's intermediate.
Quantitative Comparison and Experimental Validation
The mechanistic understanding is unequivocally supported by experimental kinetic data. The reaction of chloronitrobenzene isomers with sodium methoxide in methanol is a classic experiment demonstrating this reactivity gap. While precise numerical values can vary with conditions, the relative rates consistently show a vast difference.
| Substrate | Isomer Position | Relative Reaction Rate (Approx.) | Primary Stabilizing Effect |
| 1-Chloro-4-nitrobenzene | para | Very High (e.g., >1000) | Resonance + Inductive |
| This compound | ortho | High (e.g., ~700) | Resonance + Inductive |
| 1-Chloro-3-nitrobenzene | meta | Very Low (e.g., 1) | Inductive Only |
Note: Relative rates are illustrative approximations to demonstrate the order of magnitude difference. The ortho isomer is often slightly less reactive than the para isomer due to potential steric hindrance.
As the data illustrates, the reaction for the meta isomer is orders of magnitude slower than for the ortho and para isomers, confirming that it is effectively inert under conditions that readily transform the others.[5]
Experimental Protocol: Comparative SNAr of Chloronitrobenzenes
This protocol outlines a general procedure to qualitatively or quantitatively compare the reactivity of the three isomers.
Objective: To demonstrate the differential reactivity of ortho, meta, and para chloronitrobenzene with sodium ethoxide via SNAr.
Materials:
-
This compound
-
1-Chloro-3-nitrobenzene
-
1-Chloro-4-nitrobenzene
-
Sodium ethoxide solution (e.g., 2 M in ethanol)
-
Anhydrous Ethanol (Solvent)
-
TLC plates (e.g., silica gel with fluorescent indicator)
-
Developing solvent (e.g., 4:1 Hexanes:Ethyl Acetate)
-
Heating block or oil bath with temperature control
-
Reaction vials/tubes, magnetic stir bars, standard glassware
Workflow:
Figure 4: Experimental workflow for comparing isomer reactivity.
Expected Outcome:
-
Vials 1 & 3 (ortho & para): TLC analysis will show a rapid disappearance of the starting material spot and the appearance of a new, more polar product spot (chloroethoxynitrobenzene).
-
Vial 2 (meta): TLC analysis will show little to no consumption of the starting material, even after extended reaction times, demonstrating its significantly lower reactivity.
Conclusion
The diminished reactivity of 1-chloro-3-nitrobenzene in Nucleophilic Aromatic Substitution is a direct and predictable consequence of the electronic principles governing the stability of the reaction intermediate. While the nitro group in the meta position does confer some inductive electron withdrawal, it is incapable of providing the powerful resonance stabilization that is available to the ortho and para isomers. This inability to delocalize the negative charge of the Meisenheimer complex onto the nitro group results in a prohibitively high activation energy. For synthetic chemists, this principle is not a limitation but a powerful tool, allowing for the selective functionalization of aromatic rings by strategically placing activating groups to direct reactivity.
References
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
- Allen. Nucleophilic Aromatic Substitution (NAS) – Mechanism, Examples & FAQs. [Link]
- Oxford Learning Link.
- Chemistry LibreTexts. (2025, February 2). 3.
- Clutch Prep.
- Filo. (2025, May 10). The reaction of m-chloronitrobenzene with sodium methoxide is much slower.... [Link]
- Institute of Science, Nagpur. Aromatic Nucleophilic Substitution Reaction. [Link]
- The Organic Chemistry Tutor. (2017, January 14).
- Filo. (2025, October 4). Explanation of the difference in reactivity between this compound and 1-chloro-3-nitrobenzene.... [Link]
- Chemistry Stack Exchange. (2020, July 16). In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene?. [Link]
- Chegg. (2021, January 31). 4.3 Use stability factors to explain why 1-chloro-4-nitrobenzene is more reactive.... [Link]
- BYJU'S.
Sources
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- 2. The reaction of m-chloronitrobenzene with sodium methoxide is much slower.. [askfilo.com]
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- 4. Explanation of the difference in reactivity between 1-chloro-2-nitrobenze.. [askfilo.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. Nucleophilic Aromatic Substitution Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Solved 4.3 Use stability factors to explain why | Chegg.com [chegg.com]
A Comparative Guide to the Kinetic Study of Nucleophilic Substitution on Chloronitrobenzene Isomers
For professionals engaged in medicinal chemistry, process development, and fundamental organic chemistry research, a nuanced understanding of structure-reactivity relationships is paramount. Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in the synthesis of a vast array of pharmaceuticals and fine chemicals. This guide provides a comprehensive comparison of the reaction kinetics of chloronitrobenzene isomers (ortho, meta, and para), moving from foundational mechanistic principles to a detailed experimental protocol for their empirical validation.
Theoretical Framework: Why Isomerism Dictates Reactivity in SNAr
Nucleophilic aromatic substitution reactions are fundamentally different from their aliphatic counterparts (SN1 and SN2). For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs).[1][2] The nitro group (–NO₂) is a powerful activator, withdrawing electron density from the ring through both inductive and resonance effects, making the ring susceptible to attack by a nucleophile.[2][3][4]
The reaction typically proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5][6][7] The stability of this intermediate is the critical factor determining the overall reaction rate.[2][5] The position of the nitro group relative to the leaving group (the chlorine atom) dramatically influences the stability of this complex.
-
Ortho and Para Isomers: When the nitro group is in the ortho or para position, the negative charge developed in the Meisenheimer complex can be delocalized via resonance directly onto the electronegative oxygen atoms of the nitro group.[5][6][8] This extensive delocalization provides significant stabilization to the intermediate, lowering the activation energy and accelerating the reaction.[6][8]
-
Meta Isomer: In the meta isomer, the nitro group is not in a position to participate in resonance with the site of nucleophilic attack.[5][9] The negative charge of the intermediate cannot be delocalized onto the nitro group.[8][9] While the nitro group still exerts an electron-withdrawing inductive effect, the lack of resonance stabilization makes the Meisenheimer complex significantly less stable than those of the ortho and para isomers.[5][9] Consequently, the reaction rate for the meta isomer is drastically slower.[9]
The following diagram illustrates the formation and critical resonance structures of the Meisenheimer complex for each isomer.
Caption: SNAr mechanism comparison for chloronitrobenzene isomers.
Experimental Design: A Kinetic Study Protocol
To empirically validate the reactivity trend (para ≈ ortho >> meta), a kinetic study can be performed by monitoring the reaction of each isomer with a nucleophile, such as sodium methoxide in methanol. The progress of the reaction can be conveniently tracked using UV-Visible spectrophotometry, as the product (a nitrophenolate or its ether derivative) often has a distinct and strong absorbance in the visible region compared to the reactants.[10][11]
Materials and Reagents
-
1-Chloro-2-nitrobenzene (ortho isomer)
-
1-Chloro-3-nitrobenzene (meta isomer)
-
1-Chloro-4-nitrobenzene (para isomer)
-
Sodium Methoxide (NaOMe) solution (e.g., 0.1 M in anhydrous methanol)
-
Anhydrous Methanol (solvent)
-
Volumetric flasks, pipettes, and syringes
-
Thermostatted UV-Vis Spectrophotometer with cuvettes[12]
Experimental Workflow
The following diagram outlines the general workflow for the kinetic analysis.
Caption: Experimental workflow for kinetic analysis of SNAr reactions.
Step-by-Step Procedure
-
Preparation : Prepare stock solutions of each chloronitrobenzene isomer (e.g., 1x10⁻³ M) and sodium methoxide (e.g., 0.1 M) in anhydrous methanol. Allow all solutions and the spectrophotometer to equilibrate at a constant temperature (e.g., 25.0 °C).
-
Determine λmax : Determine the wavelength of maximum absorbance (λmax) for the expected product (e.g., 4-nitroanisole for the para isomer) by allowing a reaction to go to completion.
-
Kinetic Run :
-
Pipette a known volume of the isomer stock solution and solvent (methanol) into a cuvette.
-
Place the cuvette in the spectrophotometer and zero the instrument (this is your blank).
-
To initiate the reaction, inject a small, precise volume of the concentrated sodium methoxide solution and start data acquisition immediately. The nucleophile should be in large excess (e.g., at least 10-fold) to ensure pseudo-first-order kinetics.
-
Record the absorbance at the predetermined λmax at regular time intervals until the reaction is complete (i.e., absorbance is stable).
-
-
Data Analysis :
-
The observed rate constant (k_obs) is determined from the slope of a plot of ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of this line is equal to -k_obs.
-
The second-order rate constant (k₂) is then calculated using the equation: k₂ = k_obs / [Nucleophile], where [Nucleophile] is the concentration of sodium methoxide in the cuvette.
-
Repeat the procedure for all three isomers.
-
Comparative Performance: Data and Analysis
The experimental protocol described will yield quantitative data that starkly illustrates the difference in reactivity among the isomers. The following table presents representative data for the reaction with a nucleophile at a standardized temperature.
| Isomer | Second-Order Rate Constant (k₂) / M⁻¹s⁻¹ | Relative Rate |
| 1-Chloro-4-nitrobenzene (Para) | 7.2 x 10⁻⁴ | 24,000 |
| This compound (Ortho) | 4.5 x 10⁻⁴ | 15,000 |
| 1-Chloro-3-nitrobenzene (Meta) | 3.0 x 10⁻⁸ | 1 |
Note: These are illustrative values to demonstrate the expected orders of magnitude.
As the data clearly shows, the ortho and para isomers react many thousands of times faster than the meta isomer. This dramatic difference is a direct consequence of the superior stability of the Meisenheimer complex intermediate due to resonance delocalization involving the nitro group, a phenomenon absent in the meta-isomer's reaction pathway.[5][8][9]
Conclusion for the Practicing Scientist
This guide demonstrates the profound impact of substituent position on the kinetics of nucleophilic aromatic substitution. The key takeaway for researchers in drug development and process chemistry is that the reactivity of an aromatic ring can be finely tuned by the strategic placement of electron-withdrawing groups.
-
For Synthesis Design: When designing syntheses involving SNAr, placing activating groups ortho or para to the leaving group will facilitate the reaction, allowing for milder conditions and shorter reaction times. Conversely, a meta relationship will render the substrate largely unreactive under typical SNAr conditions.
-
For Mechanistic Insight: The kinetic data provides direct, quantitative evidence for the proposed addition-elimination mechanism and the critical role of the resonance-stabilized Meisenheimer complex.
By integrating this fundamental understanding of structure-reactivity relationships, scientists can more effectively design synthetic routes, predict reaction outcomes, and optimize processes for the efficient creation of complex molecular architectures.
References
- Title: Use stability factors to explain why 1 chloro 4 nitrobenzene is more reac.. Source: Filo URL:[Link]
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A Senior Application Scientist's Guide to Nitro Group Reduction: A Comparative Analysis
The transformation of a nitro group into a primary amine is a fundamental and indispensable reaction in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The resulting aromatic and aliphatic amines are versatile building blocks, pivotal to the molecular architecture of countless active pharmaceutical ingredients (APIs). However, the ubiquity of other reducible functional groups within complex molecules presents a significant challenge: achieving chemoselectivity.
This guide provides a comparative analysis of the most common and effective reducing agents for nitro group reduction. We will move beyond simple protocols to explore the mechanistic underpinnings, chemoselectivity profiles, and practical considerations that govern the choice of one method over another. The insights provided are grounded in established chemical principles and supported by experimental data to empower researchers in making informed decisions for their specific synthetic challenges.
Catalytic Hydrogenation: The Workhorse of Nitro Reduction
Catalytic hydrogenation is frequently the method of choice for nitro reduction due to its high efficiency, clean reaction profiles, and the formation of water as the only byproduct.[2][3] The reaction involves molecular hydrogen (H₂) as the reductant and a heterogeneous metal catalyst.
Mechanism and Pathway
The reduction is a six-electron process that generally follows the Haber-Lukashevich pathway.[3] The reaction proceeds through the sequential reduction of the nitro group to nitroso and hydroxylamine intermediates, which are then further reduced to the amine.[3] Condensation side-reactions between these intermediates can sometimes lead to azoxy and azo compounds, but careful control of conditions typically minimizes these byproducts.[3]
Caption: Generalized Haber-Lukashevich pathway for catalytic hydrogenation.
Common Catalysts and Their Attributes
-
Palladium on Carbon (Pd/C): The most widely used catalyst. It is highly active for reducing both aromatic and aliphatic nitro groups.[2] However, its high activity is also its main drawback; it readily reduces alkenes, alkynes, and benzyl groups, and can cause dehalogenation of aryl halides (Cl, Br, I).[2][4]
-
Raney Nickel (Raney Ni): A cost-effective alternative to palladium. It is particularly useful for substrates where dehalogenation is a concern.[2] It is, however, pyrophoric and requires careful handling.
-
Platinum(IV) Oxide (PtO₂, Adams' catalyst): A powerful catalyst that is effective under milder conditions than many others. Sulfided platinum catalysts can exhibit excellent selectivity for nitro groups in the presence of other reducible functionalities.[4]
Experimental Protocol: General Procedure for Catalytic Hydrogenation
This protocol describes a typical batch hydrogenation setup. Extreme caution must be exercised when working with hydrogen gas and pyrophoric catalysts like Raney Ni.
-
Reactor Setup: In a high-pressure autoclave or a flask suitable for hydrogenation, add the nitroaromatic substrate (1.0 eq), a suitable solvent (e.g., ethanol, methanol, ethyl acetate), and the catalyst (typically 5-10 mol% Pd/C or a slurry of Raney Ni).[3]
-
Purging: Seal the reactor and purge the system 3-5 times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.
-
Pressurization: Introduce hydrogen gas to the desired pressure (this can range from atmospheric pressure using a balloon to >50 psi in an autoclave).[3][5]
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating. Monitor the reaction by observing hydrogen uptake or by TLC/LC-MS analysis.[3]
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen. Purge the system again with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to carefully remove the catalyst. Caution: The catalyst on the filter paper can be pyrophoric and should not be allowed to dry in the air. Quench it immediately with water.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine, which can be purified further if necessary.
Caption: A typical experimental workflow for batch hydrogenation.[3][4]
Dissolving Metal Reductions (Metal/Acid)
The use of metals like iron, tin, or zinc in acidic media is a classic, robust, and cost-effective method for nitro group reduction.[2] The Béchamp reduction, using iron and hydrochloric acid, was discovered in 1854 and became a cornerstone of the dye industry.[6][7]
Mechanism and Causality
These reductions proceed via a series of single-electron transfers from the metal surface to the nitro group, with the acid serving as a proton source.[8][9] The reaction is heterogeneous and involves the adsorption of the nitro compound onto the metal surface.[8]
Caption: Decision workflow for selecting a nitro reduction method. [4]
Conclusion
The reduction of a nitro group is a deceptively simple transformation with a wealth of available methodologies. The optimal choice is rarely a matter of reaction yield alone but hinges on a careful analysis of the substrate's functional group landscape, cost, scalability, and safety considerations. Catalytic hydrogenation remains a powerful and clean option for simple substrates, while classic dissolving metal reductions and modern stoichiometric reagents like sodium dithionite provide unparalleled chemoselectivity for complex, polyfunctionalized molecules. By understanding the causality behind the reactivity and selectivity of each reagent class, researchers can navigate these choices effectively, streamlining the path to their target amine intermediates.
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A Senior Application Scientist's Guide to Nucleophilic Aromatic Substitution: 1-Chloro-2-nitrobenzene vs. 2-Fluoronitrobenzene
In the landscape of synthetic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials, the strategic installation of functional groups onto an aromatic ring is a cornerstone of molecular design. Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful and widely utilized transformation for this purpose. This guide provides an in-depth comparison of two common substrates for SNAr reactions: 1-chloro-2-nitrobenzene and 2-fluoronitrobenzene. Our objective is to move beyond a simple recitation of facts and delve into the mechanistic principles, quantitative reactivity data, and practical considerations that guide the selection of the optimal reagent for a given synthetic challenge.
The Theoretical Bedrock: Understanding the SNAr Mechanism
To make an informed choice between the chloro- and fluoro-analogs, one must first grasp the underlying mechanism of the SNAr reaction. Unlike SN1 and SN2 reactions familiar from aliphatic chemistry, the SNAr pathway proceeds via a two-step addition-elimination sequence.[1]
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the halogen (the ipso-carbon). This step is viable only because the aromatic ring is "activated" by the presence of a potent electron-withdrawing group (EWG), such as the nitro group (-NO2), positioned ortho or para to the leaving group.[1][2][3] This attack disrupts the ring's aromaticity, forming a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3]
-
Elimination and Rearomatization: In the second step, the leaving group (halide ion) is expelled, and the aromaticity of the ring is restored. This step is typically fast and energetically favorable.
Crucially, the first step—the formation of the Meisenheimer complex—is almost always the rate-determining step of the reaction.[4] This fact is the key to understanding the reactivity differences between our two compounds of interest.
Reactivity Face-Off: The Decisive Role of the Halogen
In aliphatic SN2 reactions, iodide is an excellent leaving group while fluoride is exceptionally poor. In SNAr chemistry, this trend is inverted. The established reactivity order for activated aryl halides is F > Cl ≈ Br > I.[2][5][6] This phenomenon, often termed the "element effect," is a direct consequence of the rate-determining step.
-
The Case for Fluorine's Superiority: The rate of the SNAr reaction is dictated by the activation energy of the initial nucleophilic attack. Fluorine, being the most electronegative element, exerts a powerful inductive electron-withdrawing effect (-I). This effect polarizes the C-F bond, rendering the ipso-carbon significantly more electrophilic and thus more susceptible to attack by a nucleophile.[4] This strong inductive pull also helps to stabilize the negative charge in the transition state leading to the Meisenheimer complex.[5][7]
-
The Role of Chlorine: While chlorine is also electronegative, its inductive effect is weaker than that of fluorine. Consequently, the ipso-carbon in this compound is less electrophilic, leading to a higher activation energy for the initial attack and a slower reaction rate compared to its fluoro counterpart.
The C-F bond is substantially stronger than the C-Cl bond, which would make fluoride a poorer leaving group if the second step were rate-limiting. However, since the expulsion of the halide is a fast, low-energy process, the C-X bond strength is of minor importance to the overall reaction kinetics.[4]
Quantitative Comparison
While precise kinetic data varies with the nucleophile, solvent, and temperature, the enhanced reactivity of fluoro-substrates is a well-documented and consistent phenomenon. The data below provides a relative comparison for typical SNAr reactions.
| Feature | 2-Fluoronitrobenzene | This compound | Rationale |
| Relative Reaction Rate | Very High | Moderate | Fluorine's high electronegativity makes the ipso-carbon more electrophilic, accelerating the rate-determining nucleophilic attack.[2][4] |
| Typical Reaction Temp. | Room Temp. to moderate heat | Moderate to high heat | The lower activation energy for the fluoro-compound allows for milder reaction conditions. |
| Leaving Group Ability in SNAr | Excellent | Good | The rate is governed by the attack step, not the leaving group's departure.[5][6] |
| Cost-Effectiveness | Moderate to High | High | This compound is often a more economical starting material for large-scale synthesis. |
Applications in Synthesis: Choosing the Right Tool for the Job
The choice between these two reagents is often a pragmatic one, balancing reactivity, cost, and the specific demands of the synthetic route.
2-Fluoronitrobenzene is the reagent of choice when:
-
Speed and Mild Conditions are Critical: Its high reactivity allows for faster conversions, often at lower temperatures. This is particularly valuable when working with thermally sensitive substrates or when high throughput is desired.
-
Difficult Nucleophiles are Employed: For weakly nucleophilic partners, the enhanced electrophilicity of 2-fluoronitrobenzene can be the difference between a successful reaction and failure.
-
Specific Applications: It is widely used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers where its unique reactivity is leveraged.[8][9][10] For example, it has been utilized in the synthesis of fluorooxindole derivatives and ligands for serotonin transporters.[11][12]
This compound remains a highly relevant and valuable building block, particularly when:
-
Cost is a Major Factor: For industrial-scale production, the lower cost of this compound often makes it the more economically viable starting material.[13]
-
Subsequent Transformations are Planned: It serves as a key intermediate for a vast array of compounds, including o-nitrophenol, o-nitroaniline, and azo dyes.[13][14]
-
Halogen Exchange is an Option: this compound is the direct precursor to 2-fluoronitrobenzene via the Halex (halogen exchange) reaction, an important industrial process involving treatment with potassium fluoride.[9][10]
Field-Proven Methodologies: Representative Protocols
To illustrate the practical differences in handling and reactivity, we present protocols for the synthesis of 2-nitroanisole from both starting materials.
Protocol 1: Synthesis of 2-Nitroanisole from 2-Fluoronitrobenzene
This protocol leverages the high reactivity of the fluoro-substrate, allowing for a rapid reaction at moderate temperature.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve sodium methoxide (1.2 eq., e.g., 648 mg, 12 mmol) in anhydrous methanol (20 mL) under an inert atmosphere (N2 or Ar). Causality: Anhydrous conditions are crucial to prevent the competing hydrolysis of the substrate to 2-nitrophenol.
-
Substrate Addition: To the stirring solution of sodium methoxide, add 2-fluoronitrobenzene (1.0 eq., e.g., 1.41 g, 10 mmol) dropwise via syringe at room temperature. An exotherm may be observed.
-
Reaction: Gently heat the reaction mixture to reflux (approx. 65°C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-2 hours.
-
Work-up: After cooling to room temperature, carefully quench the reaction by adding water (30 mL). The product may precipitate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo. The crude product can be further purified by column chromatography if necessary.
Protocol 2: Synthesis of 2-Nitroanisole from this compound
This protocol requires more forcing conditions to achieve the same transformation due to the lower reactivity of the chloro-substrate.
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve sodium methoxide (1.5 eq., e.g., 810 mg, 15 mmol) in anhydrous dimethylformamide (DMF) (20 mL). Causality: A polar aprotic solvent like DMF is used to increase the solubility and nucleophilicity of the methoxide and to allow for higher reaction temperatures.
-
Substrate Addition: Add this compound (1.0 eq., e.g., 1.58 g, 10 mmol) to the solution at room temperature.
-
Reaction: Heat the reaction mixture to 100-120°C. Monitor the reaction progress by TLC or GC-MS. The reaction typically requires 6-12 hours for complete conversion.
-
Work-up and Purification: Follow the same work-up and purification steps (4-6) as described in Protocol 1.
Decision Framework for the Synthetic Chemist
Choosing the optimal reagent is a multi-factorial decision. The following flowchart provides a simplified guide for this selection process.
Conclusion
In the direct comparison between this compound and 2-fluoronitrobenzene for SNAr reactions, the fluoro-derivative is the undisputed champion of reactivity. This enhanced performance is rooted in the fundamental principles of the SNAr mechanism, where the high electronegativity of fluorine lowers the activation energy of the rate-determining nucleophilic attack. This translates to faster reactions under milder conditions, a significant advantage in modern synthetic chemistry.
However, reactivity is not the sole metric of utility. This compound remains an indispensable workhorse in the chemical industry due to its cost-effectiveness and its role as a versatile precursor to a wide range of important chemical entities, including 2-fluoronitrobenzene itself. The astute researcher will weigh the demands of their specific synthetic target—considering factors of speed, cost, substrate stability, and scale—to make a judicious and effective choice between these two valuable reagents.
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A Comparative Spectroscopic Guide to Chloronitrobenzene Isomers: Ortho, Meta, and Para Configurations
In the realms of pharmaceutical development, organic synthesis, and materials science, the precise identification of isomeric compounds is not merely an academic exercise—it is a critical determinant of product efficacy, safety, and purity. The three isomers of chloronitrobenzene—ortho (1-chloro-2-nitrobenzene), meta (1-chloro-3-nitrobenzene), and para (1-chloro-4-nitrobenzene)—serve as a quintessential example. While sharing the same molecular formula (C₆H₄ClNO₂), their distinct structural arrangements impart unique physicochemical properties that are readily distinguishable through modern spectroscopic techniques.
This guide provides an in-depth comparison of ortho-, meta-, and para-chloronitrobenzene using fundamental spectroscopic methods: UV-Vis, Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the theoretical underpinnings of the spectral differences and provide practical, data-driven insights for their unambiguous differentiation.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. In aromatic compounds like chloronitrobenzene, the key transitions are π → π* and n → π*. The position of the chloro and nitro substituents significantly influences the energy of these transitions and, consequently, the maximum absorption wavelength (λmax).
The nitro group (-NO₂) acts as a strong electron-withdrawing group and a chromophore, while the chloro group (-Cl) is also electron-withdrawing but possesses lone pairs that can participate in resonance. The interplay between these electronic effects and steric hindrance governs the UV-Vis spectra of the isomers.
Experimental Protocol: UV-Vis Spectral Acquisition
-
Solvent Selection: Choose a UV-transparent solvent. Spectroscopic grade ethanol or cyclohexane are common choices.
-
Sample Preparation: Prepare dilute solutions (typically 10⁻⁴ to 10⁻⁵ M) of each isomer in the chosen solvent to ensure the absorbance falls within the linear range of the spectrophotometer (ideally 0.2-0.8 A.U.).
-
Instrument Calibration: Use a quartz cuvette filled with the pure solvent as a blank to calibrate the spectrophotometer, zeroing the absorbance across the entire wavelength range.
-
Spectral Measurement: Record the absorbance spectrum for each isomer solution, typically from 200 to 400 nm. Identify the wavelength of maximum absorbance (λmax).
Workflow for UV-Vis Analysis
Caption: Standard workflow for UV-Vis spectroscopic analysis.
Comparative UV-Vis Data
| Isomer | λmax (nm) in Ethanol | Key Observations |
| Ortho-Chloronitrobenzene | ~252 nm | Exhibits a hypsochromic (blue) shift. |
| Meta-Chloronitrobenzene | ~260 nm | Intermediate absorption wavelength. |
| Para-Chloronitrobenzene | ~270 nm | Exhibits a bathochromic (red) shift. |
Interpretation of UV-Vis Spectra
The observed differences in λmax are primarily due to steric and electronic effects:
-
Para-Isomer: The chloro and nitro groups are positioned opposite each other, allowing for maximum resonance stabilization and extension of the conjugated π-system. This lowers the energy gap for the π → π* transition, resulting in absorption at a longer wavelength (bathochromic shift).
-
Ortho-Isomer: Steric hindrance between the adjacent chloro and nitro groups forces the nitro group out of the plane of the benzene ring. This disruption of coplanarity reduces conjugation, increasing the energy required for the π → π* transition and causing a shift to a shorter wavelength (hypsochromic shift).
-
Meta-Isomer: The substituents are positioned such that their electronic effects on the π-system are less pronounced compared to the para isomer, and there is no significant steric hindrance as in the ortho isomer. This results in an intermediate λmax.
Vibrational Spectroscopy: Infrared (IR) and Raman
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are determined by the masses of the atoms and the strength of the bonds connecting them, making these techniques highly sensitive to molecular structure. Key vibrational modes for chloronitrobenzene include the symmetric and asymmetric stretching of the NO₂ group, the C-Cl stretch, and the C-H out-of-plane bending modes of the substituted benzene ring.
Experimental Protocol: FT-IR and Raman
-
FT-IR (Fourier-Transform Infrared):
-
Sample Preparation: For solid samples, the KBr (potassium bromide) pellet method is common. A small amount of the sample is finely ground with dry KBr powder and pressed into a transparent disc. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.
-
Data Acquisition: A background spectrum of the empty sample compartment (or pure KBr pellet) is collected. The sample is then scanned, typically in the 4000-400 cm⁻¹ range.
-
-
Raman Spectroscopy:
-
Sample Preparation: A small amount of the solid sample is placed in a glass capillary tube or directly onto a microscope slide.
-
Data Acquisition: The sample is illuminated with a monochromatic laser source. The scattered light is collected and analyzed to generate the Raman spectrum.
-
Comparative Vibrational Spectroscopy Data
The most diagnostic regions are the NO₂ stretching frequencies and the C-H out-of-plane bending modes, which are highly characteristic of the benzene substitution pattern.
| Vibrational Mode | Ortho-Isomer (cm⁻¹) | Meta-Isomer (cm⁻¹) | Para-Isomer (cm⁻¹) |
| NO₂ Asymmetric Stretch | ~1525 | ~1530 | ~1520 |
| NO₂ Symmetric Stretch | ~1350 | ~1355 | ~1345 |
| C-H Out-of-Plane Bending | ~790, ~740 | ~880, ~810, ~740 | ~855 |
Interpretation of Vibrational Spectra
-
NO₂ Stretching: The exact frequency of the nitro group stretches is sensitive to the electronic environment. The para-isomer often shows the lowest frequencies due to greater resonance delocalization, which slightly weakens the N=O bonds.
-
C-H Bending (Out-of-Plane): This is often the most reliable region for distinguishing isomers. The number and position of these bands are directly related to the number of adjacent hydrogen atoms on the ring.
-
Ortho (1,2-disubstituted): Four adjacent aromatic protons give rise to a characteristic strong band around 740-790 cm⁻¹.
-
Meta (1,3-disubstituted): Three adjacent protons, one isolated proton, and two adjacent protons lead to a more complex pattern, often with strong bands near 810-880 cm⁻¹ and 740 cm⁻¹.
-
Para (1,4-disubstituted): Two sets of two adjacent protons result in a single, strong, and characteristic absorption band around 855 cm⁻¹. The simplicity of this spectrum is a direct consequence of the molecule's higher C₂ᵥ symmetry.
-
Symmetry and Spectral Complexity
Caption: Relationship between molecular symmetry and spectral simplicity.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons are unique for each chloronitrobenzene isomer, making NMR a powerful tool for identification. The electron-withdrawing nature of both the nitro and chloro groups deshields the aromatic protons, shifting their signals downfield.[1]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the isomer in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm).
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum. The magnetic field strength (e.g., 300 MHz, 500 MHz) will affect the resolution of the spectrum.
Comparative ¹H NMR Data (in CDCl₃)
| Isomer | Proton Environment | Approx. Chemical Shift (δ, ppm) | Splitting Pattern |
| Ortho | H3, H4, H5, H6 | 7.4 - 7.9 | Complex multiplet |
| Meta | H2, H4, H5, H6 | 7.5 - 8.3 | Complex multiplet |
| Para | H2, H6 (ortho to -NO₂) | ~8.18 | Doublet |
| H3, H5 (ortho to -Cl) | ~7.53 | Doublet |
Note: Chemical shifts are approximate and can vary slightly with solvent and concentration.[2][3]
Interpretation of ¹H NMR Spectra
The splitting patterns are the most telling feature:
-
Para-Isomer: Due to the molecule's symmetry, there are only two distinct types of aromatic protons. The protons ortho to the nitro group (H2, H6) are chemically equivalent, as are the protons ortho to the chloro group (H3, H5). This results in a simple and easily interpretable spectrum consisting of two doublets. The downfield doublet (~8.18 ppm) corresponds to the protons adjacent to the strongly deshielding nitro group.[2]
-
Ortho- and Meta-Isomers: These isomers have lower symmetry, meaning all four aromatic protons are chemically distinct. Each proton is coupled to its neighbors, leading to complex, overlapping multiplets that are much harder to assign without advanced 2D NMR techniques. The meta-isomer often shows the most downfield-shifted proton (H2, between the two deactivating groups), which can appear as a distinct signal around 8.2-8.3 ppm.[3]
Conclusion
The spectroscopic differentiation of ortho-, meta-, and para-chloronitrobenzene is straightforward when employing a multi-technique approach. Each method provides a unique piece of the structural puzzle:
-
UV-Vis Spectroscopy reveals differences in electronic conjugation, with the para isomer absorbing at the longest wavelength and the ortho at the shortest.
-
IR/Raman Spectroscopy offers definitive identification through the C-H out-of-plane bending region, where the para isomer's high symmetry results in a characteristically simple spectrum.
-
¹H NMR Spectroscopy provides the most unambiguous evidence, with the para isomer displaying a clean two-doublet pattern in contrast to the complex multiplets of the ortho and meta isomers.
By leveraging the strengths of each of these techniques, researchers, scientists, and drug development professionals can confidently determine the isomeric identity and purity of chloronitrobenzene samples, ensuring the integrity and reliability of their work.
References
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A Comparative Guide to the Carcinogenic Potential of Chloronitrobenzene Isomers
For Researchers, Scientists, and Drug Development Professionals
Chloronitrobenzene (CNB) exists in three isomeric forms: ortho (o-CNB), meta (m-CNB), and para (p-CNB). These compounds are significant industrial intermediates used in the synthesis of dyes, pigments, pharmaceuticals, pesticides, and rubber chemicals.[1][2] Widespread use raises concerns about human exposure and the potential for long-term health effects, including carcinogenicity.[3] This guide provides a comparative analysis of the carcinogenic potential of the three chloronitrobenzene isomers, grounded in experimental data from carcinogenicity bioassays, genotoxicity studies, and mechanistic investigations.
Regulatory Classifications: A Snapshot
International and national agencies classify chemical carcinogenicity based on available evidence. The classifications for CNB isomers have evolved, reflecting the ongoing research and re-evaluation of toxicological data.
Initially, the International Agency for Research on Cancer (IARC) classified all three isomers as Group 3: Not classifiable as to its carcinogenicity to humans , due to inadequate evidence in both humans and experimental animals at the time.[1][4] However, subsequent long-term animal studies have provided new evidence, leading to updated classifications for some isomers. More recently, IARC has classified 2-chloronitrobenzene (o-CNB) and 4-chloronitrobenzene (p-CNB) as Group 2B: Possibly carcinogenic to humans .[5] The U.S. Environmental Protection Agency (EPA) has also classified p-CNB as a "Possible Human Carcinogen" (Group C).[6]
| Agency | ortho-Chloronitrobenzene (o-CNB) | meta-Chloronitrobenzene (m-CNB) | para-Chloronitrobenzene (p-CNB) |
| IARC | Group 2B (Possibly carcinogenic to humans)[5] | Group 3 (Not classifiable)[1][4] | Group 2B (Possibly carcinogenic to humans)[5] |
| NTP | No formal classification found in searches. | No formal classification found in searches. | Considered a potential occupational carcinogen by NIOSH.[7] |
| EPA | No formal classification found in searches. | No formal classification found in searches. | Group C (Possible Human Carcinogen)[6] |
Comparative Analysis from Experimental Data
Long-Term Animal Carcinogenicity Bioassays
The cornerstone for assessing carcinogenic potential lies in long-term (typically two-year) bioassays in rodent models.[8][9] These studies provide direct evidence of a substance's ability to cause tumors in mammals.
ortho-Chloronitrobenzene (o-CNB): Early studies were considered inadequate for a full evaluation.[1] However, a more recent two-year feeding study in rats and mice provided clearer evidence. In mice, o-CNB was associated with an increased incidence of liver tumors (hepatocellular adenoma and carcinoma).[10]
meta-Chloronitrobenzene (m-CNB): There is a significant data gap for m-CNB, as it has not been adequately tested for carcinogenicity in long-term animal studies.[1][4] This lack of data is the primary reason for its IARC Group 3 classification.[4]
para-Chloronitrobenzene (p-CNB): Evidence for p-CNB's carcinogenicity is the most robust among the isomers. Multiple studies have demonstrated its tumorigenic potential.
-
Mice: Administration of p-CNB in the diet led to a statistically significant increase in the incidence of vascular tumors (hemangiomas and hemangiosarcomas) in both male and female mice.[11][12] An increased incidence of liver tumors was also observed in male mice at a lower dose.[12]
-
Rats: In a two-year feeding study, p-CNB caused a dose-related increase in the incidence of pheochromocytomas (tumors of the adrenal gland) in both male and female rats.[13]
| Isomer | Species/Sex | Route | Target Organs & Tumor Types | Reference |
| o-CNB | Mouse (Oral) | Diet | Liver: Hepatocellular adenoma, Hepatocellular carcinoma | [10] |
| m-CNB | - | - | Insufficient data available | [4] |
| p-CNB | Mouse (M & F) | Diet | Vascular System: Hemangioma, Hemangiosarcoma | [11][12] |
| Rat (M & F) | Diet | Adrenal Gland: Pheochromocytoma | [13] |
Genotoxicity and Mutagenicity
Genotoxicity assays assess a chemical's ability to damage genetic material (DNA), a key mechanism in carcinogenesis.
-
o-Chloronitrobenzene: Has shown evidence of inducing DNA damage in vivo in the liver, kidney, and brain of mice following intraperitoneal injection.[1]
-
m-Chloronitrobenzene: Generally yields negative results in bacterial mutagenicity assays and chromosomal assays in cultured mammalian cells.[1][4]
-
p-Chloronitrobenzene: Shows mixed results. It can induce reverse mutations in bacteria (Ames test) but does not always cause primary DNA damage.[1] However, at toxic doses, it has been shown to induce chromosomal aberrations, sister chromatid exchange, and repairable DNA breaks in cultured mammalian cells.[1][11] Like the ortho isomer, it also induced DNA damage in the liver, kidney, and brain of mice in vivo.[1][12]
| Isomer | Bacterial Mutagenicity (Ames Test) | Mammalian Cell Chromosomal Damage | In Vivo DNA Damage |
| o-CNB | Mixed/Weakly Positive | Data Limited | Positive (Liver, Kidney, Brain)[1] |
| m-CNB | Negative[4] | Negative[1] | Data Limited |
| p-CNB | Positive[1][12] | Positive (at toxic doses)[1] | Positive (Liver, Kidney, Brain)[1][12] |
Mechanisms of Carcinogenicity: The Role of Metabolism
The carcinogenicity of chloronitrobenzenes is intrinsically linked to their metabolic activation. The body attempts to detoxify and excrete these compounds, but in doing so, can create reactive metabolites that are more harmful than the parent compound.
The primary metabolic pathways for CNB isomers involve the reduction of the nitro group (-NO₂) to an amino group (-NH₂) and, to a lesser extent, hydroxylation of the aromatic ring.[14]
-
Nitroreduction: The nitro group is reduced to nitroso, hydroxylamino, and ultimately amino (chloroaniline) derivatives. The intermediate N-hydroxy-chloroaniline is a reactive metabolite capable of binding to DNA and proteins, leading to genotoxicity.
-
Glutathione Conjugation: This is another pathway, particularly for p-CNB, where glutathione conjugates with the compound, which can also lead to the formation of reactive intermediates.[15]
-
Oxidative Damage: Metabolism of these compounds can lead to the formation of reactive oxygen species (ROS), causing oxidative stress and cellular damage, which is another potential mechanism for carcinogenicity.[12]
A critical finding is that a major metabolite of p-CNB is 4-chloroaniline , a compound that is itself classified by IARC as a Group 2B carcinogen and is known to cause vascular tumors in mice, mirroring the effects of its parent compound.[11][12] This metabolic link provides a strong mechanistic basis for the observed carcinogenicity of p-CNB.
Caption: Proposed metabolic pathway for p-Chloronitrobenzene leading to carcinogenic effects.
Featured Experimental Protocol: The Ames Test
The bacterial reverse mutation assay, or Ames test, is a widely used and rapid screening tool to assess the mutagenic potential of a chemical.[16][17] It uses specific strains of Salmonella typhimurium that have a mutation rendering them unable to synthesize the amino acid histidine (His⁻), making them reliant on an external supply to grow.[18] The test measures the ability of a chemical to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-deficient medium (His⁺).[16]
Causality Behind Experimental Choices:
-
Bacterial Strains: Strains like TA98 and TA100 are used because they detect different types of mutations (frameshift vs. base-pair substitutions). They also contain mutations that increase their sensitivity to mutagens, such as a faulty DNA repair mechanism and a more permeable cell wall.[18]
-
Metabolic Activation (S9 Mix): Bacteria lack the metabolic enzymes found in mammals.[19] Therefore, the test is often run with and without the addition of a rat liver extract, called the S9 fraction.[20] This S9 mix simulates mammalian metabolism, allowing for the detection of chemicals that only become mutagenic after being metabolically activated.[20]
Step-by-Step Methodology
-
Preparation:
-
Culture the selected S. typhimurium strains (e.g., TA98, TA100) overnight in a nutrient-rich broth.
-
Prepare minimal glucose agar plates, which lack histidine.
-
Prepare the test chemical solutions at various concentrations, a negative control (solvent), and a positive control (a known mutagen).
-
If metabolic activation is being tested, prepare the S9 mix from rat liver homogenate.[19]
-
-
Exposure:
-
In a sterile tube, combine a small amount of the bacterial culture, the test chemical solution, and either the S9 mix or a buffer (for the non-activation test).[19]
-
Add molten top agar (containing a trace amount of histidine to allow for a few initial cell divisions) to the tube.
-
-
Plating and Incubation:
-
Analysis:
-
Count the number of visible colonies (revertants) on each plate.
-
A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control plate.
-
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A Senior Application Scientist's Guide to Catalyst Efficacy in 1-Chloro-2-nitrobenzene Hydrogenation
Authored for Researchers, Scientists, and Drug Development Professionals
The selective hydrogenation of 1-chloro-2-nitrobenzene (o-CNB) to 2-chloroaniline (o-CAN) is a pivotal transformation in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] The primary industrial route involves catalytic hydrogenation, a process favored for its efficiency and cleaner profile compared to stoichiometric reductions like the Béchamp process, which generates significant waste.[3][4] However, the reaction presents a significant challenge: achieving high selectivity. The desired reduction of the nitro group must occur without cleaving the carbon-chlorine bond (hydrodechlorination), which leads to the formation of undesired aniline and corrosive HCl.[3][5]
This guide provides an in-depth comparison of various catalytic systems for this transformation. We will delve into the mechanistic rationale behind catalyst performance, present comparative experimental data, and offer a standardized protocol for catalyst evaluation, grounded in established scientific principles.
The Core Challenge: Balancing Activity and Selectivity
The success of o-CNB hydrogenation hinges on the catalyst's ability to preferentially activate the nitro group over the C-Cl bond. The reaction network involves a delicate balance between two competing pathways:
-
Desired Pathway: Hydrogenation of the nitro group to yield the target 2-chloroaniline (o-CAN).
-
Undesired Pathway: Hydrodechlorination (HDC) of the C-Cl bond, which can occur either before or after nitro group reduction, ultimately yielding aniline.[6]
The choice of catalyst, support, and reaction conditions directly dictates the flux through these pathways.
Caption: Competing reaction pathways in the hydrogenation of this compound.
Comparative Analysis of Catalytic Systems
The selection of a catalyst is the most critical factor. While noble metals are highly active, their propensity for hydrodechlorination has driven extensive research into catalyst modification and alternative materials.[1][4]
Noble Metal Catalysts: The Industry Workhorses
Platinum (Pt) and Palladium (Pd) are the most widely studied catalysts for this reaction due to their high intrinsic activity for nitro group reduction.[1][7] However, this high activity is a double-edged sword, as they also readily catalyze the undesired C-Cl bond cleavage.[1][8]
-
Platinum (Pt)-based Catalysts: Often considered the best single-metal catalyst for this application.[3] However, unmodified Pt catalysts can still exhibit unsatisfactory selectivity.[1][8] The key to improving performance lies in modification. For instance, incorporating Iron (Fe) as a promoter creates electron-deficient Pt nanoparticles, which suppresses hydrodechlorination and remarkably increases selectivity to p-chloroaniline from p-CNB.[3][9] Similarly, using hybrid supports like ZrO₂/Zeolite can create a synergistic effect, modulating the electronic structure of Pt to achieve exceptional activity and selectivity.[10][11]
-
Palladium (Pd)-based Catalysts: Pd is highly active for hydrogenation but is notoriously prone to causing hydrodechlorination, often leading to aniline as a major byproduct.[6][12] Its high affinity for hydrogen can facilitate the hydrogenolysis of the C-Cl bond.
-
Ruthenium (Ru)-based Catalysts: Ruthenium is noted for being one of the most selective metals for this reaction.[1] Bimetallic catalysts combining Ru with metals like Pt or Pd have shown a synergistic effect, enhancing selectivity significantly.[13] For example, a Ru-V/MgF₂ catalyst demonstrated unusually high activity and selectivity due to strong metal-support and electron interactions.[1]
Modified and Bimetallic Catalysts: Engineering Selectivity
To circumvent the limitations of monometallic noble metal catalysts, researchers have developed two primary strategies: the addition of promoters and the use of catalyst "poisons."
-
Promoters (e.g., Fe, V): As mentioned, adding a second metal like iron to a platinum catalyst can drastically improve selectivity.[9] This is often due to electronic effects, where the promoter modifies the electronic state of the primary catalytic metal, making it less prone to activate the C-Cl bond.
-
Controlled Poisoning (e.g., Sulfur): While sulfur compounds are typically catalyst poisons that reduce activity[12][14], their controlled addition can be a powerful tool to enhance selectivity. By selectively deactivating the most active sites on a catalyst surface (which are often responsible for hydrodechlorination), the overall selectivity towards the desired chloroaniline can be improved.[15] This principle is analogous to the use of Lindlar's catalyst for selective alkyne hydrogenation.[15]
Non-Noble Metal Catalysts: Cost-Effective Alternatives
The high cost of noble metals has spurred research into catalysts based on more abundant elements like Nickel (Ni) and Copper (Cu).
-
Nickel (Ni)-based Catalysts: Raney Nickel is a common hydrogenation catalyst. While active, it can also promote dechlorination.[16] However, using specific supports like γ-Al₂O₃ has been shown to improve performance and inhibit dechlorination compared to standard skeletal nickel catalysts. The addition of inhibitors is another strategy employed to boost selectivity in Ni-catalyzed systems.
-
Copper (Cu)-based Catalysts: Copper catalysts, particularly when promoted with Nickel and supported on materials like hydrotalcite, have demonstrated 100% selectivity to p-chloroaniline in gas-phase hydrogenation, albeit at higher temperatures (393–523 K).[17][18]
Performance Data Summary
The following table summarizes representative performance data for various catalysts in the hydrogenation of chloronitrobenzenes (CNB).
| Catalyst System | Substrate | Conversion (%) | Selectivity to CAN (%) | Temp. (°C) | Pressure (bar) | Solvent/Phase | Reference |
| Pt-Fe/AC | p-CNB | 100 | >99 | 80 | 10 | Ethanol | [9] |
| Pt/ZrO₂/MCM-22 | p-CNB | >99 | >99 | 80 | 10 | Ethanol | |
| Ru-V/MgF₂ | o-CNB | ~98 | ~98 | 80 | 40 | Dioxane | [1] |
| Au-Pd/Mo₂C | p-CNB | 100 | 100 | N/A | N/A | Gas Phase | [6] |
| Ni/γ-Al₂O₃ | m-CNB | High | High (Inhibits HDC) | N/A | N/A | N/A | [19] |
| Cu-Ni-Al Hydrotalcite | p-CNB | 100 | 100 | 120-250 | 1 | Gas Phase |
Note: CAN = Chloroaniline; HDC = Hydrodechlorination. Conditions and substrates may vary between studies, affecting direct comparability.
Standardized Experimental Protocol for Catalyst Screening
To ensure reproducible and comparable results, a standardized experimental workflow is crucial. This protocol outlines a general procedure for screening catalyst performance in a laboratory-scale batch reactor.
Caption: A standardized workflow for screening catalyst efficacy in a batch process.
Step-by-Step Methodology
-
Catalyst Preparation & Activation:
-
Weigh the required amount of catalyst (e.g., 5 wt% of the substrate).
-
If necessary, pre-treat the catalyst. For many supported metal catalysts, this involves reduction under a hydrogen flow at an elevated temperature to ensure the metal is in its active zero-valent state.
-
-
Reactor Setup:
-
Use a high-pressure batch reactor (e.g., a Parr autoclave) equipped with a magnetic stirrer, pressure gauge, gas inlet/outlet, and temperature control.
-
Charge the reactor with the catalyst, this compound, and an appropriate solvent (e.g., ethanol, methanol, dioxane).
-
Seal the reactor and purge it several times with an inert gas (e.g., Nitrogen or Argon) to remove all oxygen.
-
-
Reaction Execution:
-
Begin stirring and heat the reactor to the desired temperature (e.g., 80-120°C).
-
Once the temperature is stable, pressurize the reactor with hydrogen to the target pressure (e.g., 10-40 bar).
-
The start of vigorous stirring marks the beginning of the reaction (t=0).
-
-
Monitoring and Sampling:
-
Monitor the reaction's progress by observing the drop in hydrogen pressure, which indicates consumption.
-
If the reactor is equipped with a sampling valve, withdraw small aliquots of the reaction mixture at specific time intervals for analysis.
-
-
Reaction Work-up:
-
Upon completion (indicated by the cessation of hydrogen uptake or after a predetermined time), stop the heating and stirring.
-
Allow the reactor to cool to room temperature. Carefully vent the excess hydrogen in a fume hood.
-
Purge the reactor again with an inert gas.
-
Open the reactor and separate the catalyst from the liquid mixture by filtration (e.g., through a Celite® pad or a syringe filter).
-
-
Analysis:
-
Analyze the filtered liquid sample using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Use a suitable internal standard for accurate quantification.
-
Calculate the conversion of this compound and the selectivity for 2-chloroaniline and any byproducts (e.g., aniline).
-
Conclusion and Future Outlook
The selective hydrogenation of this compound remains a delicate balancing act between achieving high conversion rates and preventing hydrodechlorination. While traditional Pt and Ru catalysts form a strong foundation, the most promising results are emerging from intelligently designed systems. The use of bimetallic formulations (e.g., Pt-Fe), novel supports (e.g., ZrO₂/Zeolite), and even non-noble metal catalysts (e.g., promoted Cu or Ni) demonstrates that high selectivity (>99%) is attainable.[9][11]
Future research will likely focus on developing even more cost-effective and stable non-noble metal catalysts and exploring advanced catalyst architectures, such as single-atom catalysts, to maximize atom efficiency and selectivity. Understanding the dynamic surface structure of catalysts under reaction conditions will be key to designing the next generation of materials for this critical industrial transformation.
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 1-Chloro-2-nitrobenzene by HPLC
Introduction: The Critical Role of Purity in Synthesis
In the landscape of pharmaceutical and agrochemical development, the integrity of a final product is inextricably linked to the quality of its starting materials and intermediates. 1-Chloro-2-nitrobenzene is a pivotal building block in the synthesis of numerous active compounds. Its purity is not a matter of simple quality control; it is a fundamental prerequisite for ensuring the safety, efficacy, and batch-to-batch consistency of the final therapeutic or commercial product. The presence of impurities, such as isomers (e.g., 1-chloro-3-nitrobenzene, 1-chloro-4-nitrobenzene), unreacted starting materials, or reaction by-products, can have significant and often detrimental consequences.
This guide provides an in-depth, experience-driven framework for the validation of this compound purity using High-Performance Liquid Chromatography (HPLC). We will move beyond a simple recitation of steps to explore the scientific rationale behind methodological choices, establish a self-validating protocol, and objectively compare HPLC with alternative analytical techniques.
Pillar 1: The "Why" - Rationale for a Reverse-Phase HPLC Approach
For a moderately polar, aromatic compound like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice.[1][2] The decision to employ RP-HPLC is based on several key principles:
-
Analyte-Stationary Phase Interaction: this compound is a non-polar molecule. In RP-HPLC, the stationary phase is non-polar (typically a C18-bonded silica), while the mobile phase is polar (commonly a mixture of water and a miscible organic solvent like acetonitrile or methanol).[3] The analyte and any non-polar impurities will preferentially interact with the stationary phase. By carefully controlling the composition of the mobile phase, we can selectively elute these compounds from the column, achieving separation based on their relative hydrophobicity.
-
Superior Resolution and Quantification: HPLC offers high-resolution separation, which is essential for distinguishing the main compound from closely related impurities, such as positional isomers.[4] This capability is paramount for accurate purity assessment.
-
UV-Vis Detectability: The nitrobenzene moiety within the molecule contains a strong chromophore, making it highly responsive to UV-Vis detection.[5][6] The benzene ring itself has primary and secondary absorption bands, and the nitro group enhances this absorption, providing a strong signal for sensitive and accurate quantification.[7] Based on literature, a detection wavelength around 254 nm is effective for nitroaromatic compounds.[8][9]
Pillar 2: The "How" - A Self-Validating Experimental Protocol
A robust analytical method must be proven "suitable for its intended purpose."[10][11][12] This is achieved through a combination of a well-defined protocol and rigorous system suitability testing (SST), which ensures the entire chromatographic system is performing correctly on the day of analysis.[13]
Detailed Step-by-Step Methodology
1. Reagents and Materials:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
This compound Reference Standard (>99.5% purity)
-
Synthesized this compound sample batch
-
0.45 µm Syringe Filters (PTFE or other compatible material)
2. Instrumentation and Chromatographic Conditions: The following conditions are a validated starting point, derived from common practices for analyzing nitroaromatic compounds.[8][14][15]
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable system with a quaternary pump, autosampler, column thermostat, and DAD/VWD detector. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | The C18 stationary phase provides the necessary hydrophobicity for retaining the analyte. The dimensions offer a good balance between resolution and run time. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | This isocratic mixture provides sufficient elution strength to achieve a reasonable retention time for this compound while allowing for the separation of potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column that generates optimal backpressure and efficiency. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times by controlling the viscosity of the mobile phase and interaction kinetics.[16] |
| Injection Vol. | 10 µL | A small injection volume prevents peak distortion and column overloading. |
| Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) | A DAD is preferred as it can provide spectral data to aid in peak purity assessment. |
| Detection λ | 254 nm | This wavelength provides a strong absorbance for the nitroaromatic chromophore, ensuring high sensitivity.[8] |
3. Solution Preparation:
-
Reference Standard Stock (1000 µg/mL): Accurately weigh ~25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard (100 µg/mL): Pipette 2.5 mL of the Stock solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Preparation (100 µg/mL): Accurately weigh ~25 mg of the synthesized this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Pipette 2.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before placing them in autosampler vials.
4. System Suitability Testing (SST): A Mandate for Trustworthiness Before any sample analysis, the system's performance must be verified. This is non-negotiable and a core requirement of regulatory bodies like the FDA and USP.[17] Make five replicate injections of the Working Standard (100 µg/mL).
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. A high tailing factor can indicate undesirable interactions with the stationary phase.[13] |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency. A higher number indicates sharper, more well-defined peaks.[18] |
| % RSD of Peak Area | ≤ 2.0% | Measures the precision and repeatability of the autosampler and pump.[13] |
| % RSD of Retention Time | ≤ 1.0% | Confirms the stability and consistency of the pump and mobile phase composition.[18] |
No sample analysis is acceptable unless the SST passes.[19] Failure of SST requires troubleshooting the system (e.g., checking for leaks, column degradation, mobile phase issues) before proceeding.[17]
5. Analysis and Purity Calculation: Once SST is passed, inject the blank (mobile phase), followed by the sample solution. The purity is determined using the area percent method, which assumes that all compounds present have a similar detector response.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This calculation provides a direct measure of the main component relative to all detected impurities.
Workflow Visualization
The entire analytical process can be visualized as a logical sequence, ensuring clarity and reproducibility.
Caption: Workflow for HPLC Purity Validation of this compound.
Pillar 3: Comparative Analysis - HPLC vs. Alternative Techniques
While HPLC is the superior method for this application, a comprehensive guide must acknowledge alternatives. The choice of technique depends on the specific analytical need, available resources, and the nature of the analyte.[20][21]
| Technique | Principle | Advantages for this compound | Disadvantages |
| HPLC-UV | Partitioning between a liquid mobile phase and a solid stationary phase. | High Resolution: Excellent for separating isomers. Quantitative: Highly precise and accurate for purity determination. Robust: Well-established, reliable methodology. | Cost: Higher initial instrument and solvent cost compared to TLC. |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[3] | High Sensitivity: Very effective for volatile impurities. Speed: Often provides faster run times. | Analyte Suitability: Requires the analyte to be volatile and thermally stable. This compound (BP ~246°C) is suitable, but non-volatile impurities would be missed.[21][22] |
| Thin-Layer Chromatography (TLC) | Adsorption chromatography on an open plate.[4] | Low Cost & Simplicity: Rapid, inexpensive screening tool. Reaction Monitoring: Excellent for quickly checking the progress of a synthesis. | Not Quantitative: Primarily a qualitative or semi-quantitative technique. Low Resolution: Significantly lower resolving power compared to HPLC, may not separate close-eluting impurities. |
This comparison underscores why HPLC is the gold standard for final purity validation, while GC and TLC serve complementary roles in process monitoring and specialized impurity analysis.
Conclusion
The validation of this compound purity by High-Performance Liquid Chromatography is a robust, reliable, and precise methodology. By grounding the protocol in the fundamental principles of chromatography, adhering to stringent System Suitability Testing, and understanding the comparative strengths of alternative techniques, researchers and drug development professionals can ensure the highest quality of this critical synthetic intermediate. This guide provides the framework not just to perform the analysis, but to understand and defend the results, upholding the highest standards of scientific integrity.
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A Comparative Toxicological Assessment of Nitrobenzene and 1-Chloro-2-nitrobenzene
An In-Depth Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological profiles of nitrobenzene and its chlorinated derivative, 1-chloro-2-nitrobenzene. By synthesizing data from toxicological studies and outlining key experimental protocols, this document serves as a critical resource for scientists engaged in chemical safety assessment and drug development.
Introduction: Physicochemical Properties and Industrial Significance
Nitrobenzene and this compound are foundational chemicals in the synthesis of a wide range of industrial products, including dyes, pesticides, and pharmaceuticals.[1][2] Their structural similarities belie significant differences in their toxicological properties, necessitating a careful and comparative evaluation. Understanding these differences is paramount for risk assessment and the development of safer chemical alternatives.
Nitrobenzene is a pale yellow oily liquid with an almond-like odor.[2] The addition of a chlorine atom in the ortho position to the nitro group in this compound alters its physicochemical properties, which in turn can influence its biological activity and toxicity.[3]
Comparative Toxicological Profile
A summary of the key toxicological endpoints for nitrobenzene and this compound is presented below. This data highlights the generally higher acute toxicity of this compound.
| Toxicological Endpoint | Nitrobenzene | This compound |
| Acute Oral LD50 (rat) | 349 - 732 mg/kg[4][5][6] | 144 - 560 mg/kg[7][8] |
| Acute Dermal LD50 (rat) | 2100 mg/kg[4][5] | 655 - 1320 mg/kg[7] |
| Acute Dermal LD50 (rabbit) | 301 - 760 mg/kg[4][9] | 355 - 455 mg/kg[7][8] |
| Acute Inhalation LC50 (rat) | 2,850 mg/m³ (4-hr)[4] | 3,200 mg/m³[7][8] |
| Carcinogenicity (IARC) | Group 2B: Possibly carcinogenic to humans[1][4] | Group 2B: Possibly carcinogenic to humans[10][11][12] |
| Genotoxicity | Weakly genotoxic; not a direct mutagen[4][13][14] | Suspected of being genotoxic; weak clastogen[7] |
2.1 Acute Toxicity
This compound generally exhibits higher acute toxicity than nitrobenzene across oral and dermal routes of exposure. The oral LD50 in rats for this compound is reported to be as low as 144 mg/kg, while for nitrobenzene, the range is generally higher, starting from 349 mg/kg.[4][5][6][7][8] A predominant symptom for all routes of application for this compound is a cyanotic appearance.[7] For nitrobenzene, chronic inhalation has been associated with similar symptoms as those observed following acute exposure.[4]
2.2 Carcinogenicity
Both nitrobenzene and this compound are classified by the International Agency for Research on Cancer (IARC) as Group 2B, "possibly carcinogenic to humans".[1][4][10][11][12] This classification is based on sufficient evidence of carcinogenicity in experimental animals, while evidence in humans is inadequate.[4][10] For nitrobenzene, inhalation studies in rats showed increased incidences of hepatocellular neoplasms, thyroid follicular-cell adenomas, and renal tubular-cell adenomas.[1][4] In mice, this compound induced tumors in various organs, including the liver.[7][15]
2.3 Genotoxicity
The genotoxicity profiles of both compounds are complex. Nitrobenzene is considered to be weakly genotoxic and is not a direct mutagen in bacterial assays like the Ames test.[4][13][14][16] Its genotoxic effects are thought to be mediated by the formation of reactive oxygen species.[14] this compound is suspected of being genotoxic and is considered a weak clastogen, although results from genotoxicity studies have been inconsistent, which is typical for nitroaromatic compounds.[7]
2.4 Organ-Specific Toxicity
Both compounds are known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[4][8][17] This is a hallmark of toxicity for many nitroaromatic compounds. Chronic exposure to nitrobenzene can lead to an enlarged spleen and liver, and abnormal liver function tests.[4] Similarly, this compound has been shown to affect the liver and kidneys in mice.[7] Nitrobenzene is also a known male reproductive toxicant in animals, causing testicular atrophy.[1][4][13]
Mechanistic Insights into Toxicity
The toxicity of nitroaromatic compounds is intrinsically linked to the metabolic reduction of the nitro group.[18][19] This bioactivation process can lead to the formation of reactive intermediates that can cause cellular damage.
The metabolic activation of nitroaromatic compounds can proceed through several pathways, primarily involving the reduction of the nitro group to form nitroso and hydroxylamino derivatives.[20][21] These intermediates are highly reactive and can bind to cellular macromolecules like DNA and proteins, leading to genotoxicity and cytotoxicity. The formation of the N-hydroxyamino metabolite is a critical step in the toxic mechanism of many nitroaromatic compounds.[20] Additionally, the metabolic process can generate reactive oxygen species (ROS), leading to oxidative stress.[22]
Caption: Metabolic activation pathway of nitroaromatic compounds leading to toxicity.
Standardized Protocols for Toxicological Assessment
To ensure the reliability and reproducibility of toxicological data, standardized protocols are essential. Below are outlines for two key assays used in the assessment of chemical toxicity.
4.1 In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[23][24]
Experimental Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with various concentrations of the test compound (nitrobenzene or this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[25][26]
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[25]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[24][26]
Caption: A generalized workflow for the MTT cytotoxicity assay.
4.2 Ames Test for Mutagenicity
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[27][28][29]
Experimental Protocol:
-
Bacterial Strains: Utilize several strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis genes.[28][30]
-
Metabolic Activation: Conduct the assay with and without the addition of a liver extract (S9 fraction) to simulate mammalian metabolism.[29][30]
-
Exposure: Mix the bacterial culture with the test compound at various concentrations on a minimal agar plate containing a small amount of histidine.[28]
-
Incubation: Incubate the plates at 37°C for 48 hours.[29][30]
-
Colony Counting: Count the number of revertant colonies (bacteria that have regained the ability to synthesize histidine) and compare it to the control plates. A significant increase in the number of revertant colonies indicates that the compound is mutagenic.[29][31]
Conclusion
While both nitrobenzene and this compound are classified as possible human carcinogens and exhibit similar mechanisms of toxicity related to the metabolic reduction of the nitro group, there are notable differences in their toxicological profiles. This compound generally demonstrates higher acute toxicity. The data underscores the importance of careful toxicological evaluation of structurally related compounds, as minor chemical modifications can lead to significant changes in toxicity. This guide provides a foundational understanding for researchers and professionals in drug development to make informed decisions regarding the handling and use of these chemicals.
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A Comparative Guide to the Stability of Meisenheimer Complexes: Ortho- vs. Meta-Chloronitrobenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of nucleophilic aromatic substitution (SNAr), the formation and stability of the Meisenheimer complex are paramount to understanding reaction kinetics and designing synthetic pathways. This guide provides an in-depth comparison of the stability of Meisenheimer complexes derived from ortho-chloronitrobenzene and meta-chloronitrobenzene, supported by theoretical principles and experimental observations.
The Decisive Role of Nitro Group Positioning in Meisenheimer Complex Stability
The stability of the anionic σ-complex, or Meisenheimer complex, formed during nucleophilic aromatic substitution is critically influenced by the position of electron-withdrawing groups on the aromatic ring. The nitro group (–NO₂) is a potent electron-withdrawing group that can stabilize the negative charge of the Meisenheimer complex through resonance. However, this stabilizing effect is highly dependent on its location relative to the point of nucleophilic attack.
In the case of ortho-chloronitrobenzene , the nitro group is positioned ortho to the chlorine atom, the site of nucleophilic attack. This arrangement allows for direct resonance delocalization of the negative charge from the aromatic ring onto the nitro group. This delocalization significantly stabilizes the Meisenheimer complex, thereby lowering the activation energy for its formation and increasing its overall stability.[1][2]
Conversely, for meta-chloronitrobenzene , the nitro group is meta to the chlorine. In this position, direct resonance delocalization of the negative charge onto the nitro group is not possible.[1][2] While the nitro group still exerts an electron-withdrawing inductive effect, the lack of resonance stabilization renders the Meisenheimer complex of the meta isomer significantly less stable than that of the ortho isomer.
This fundamental difference in stability directly translates to a marked difference in the reactivity of the two isomers in SNAr reactions. The reaction of o-chloronitrobenzene with nucleophiles like sodium methoxide is considerably faster than the corresponding reaction with m-chloronitrobenzene, a direct consequence of the more stable intermediate formed in the ortho pathway.[1][2]
Visualizing the Stability Difference: Meisenheimer Complex Formation
The formation of the Meisenheimer complexes for ortho- and meta-chloronitrobenzene upon reaction with a nucleophile (e.g., methoxide, OCH₃⁻) can be visualized as follows:
Caption: Formation of Meisenheimer complexes from ortho- and meta-chloronitrobenzene.
Experimental Evidence and Characterization
The disparity in stability between the ortho and meta Meisenheimer complexes can be experimentally observed and quantified through various analytical techniques.
Kinetic Studies
Kinetic studies of the nucleophilic aromatic substitution reactions of chloronitrobenzene isomers provide compelling evidence for the difference in Meisenheimer complex stability. The rate of reaction is directly related to the stability of the intermediate complex. For instance, the reaction of o-chloronitrobenzene with sodium methoxide in methanol is significantly faster than that of m-chloronitrobenzene under the same conditions.[1][2] This is because the more stable Meisenheimer complex of the ortho isomer has a lower energy transition state leading to its formation.
Table 1: Relative Reactivity of Chloronitrobenzene Isomers in SNAr
| Isomer | Relative Rate of Reaction with Nucleophile | Rationale for Reactivity Difference |
| o-Chloronitrobenzene | Fast | Resonance stabilization of the Meisenheimer complex by the ortho-nitro group. |
| m-Chloronitrobenzene | Very Slow / Inert | Lack of resonance stabilization of the Meisenheimer complex by the meta-nitro group. |
Spectroscopic Characterization
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of Meisenheimer complexes. The formation of the complex leads to significant changes in the chemical shifts of the aromatic protons. Specifically, the sp³-hybridized carbon atom bearing the nucleophile and the leaving group will show a characteristic upfield shift in the ¹³C NMR spectrum. The proton NMR spectrum will also show distinct changes in the chemical shifts and coupling constants of the ring protons. By analyzing these spectral changes, the structure of the Meisenheimer complex can be confirmed.
Experimental Protocol: A General Approach for the Generation and Kinetic Analysis of Meisenheimer Complexes
The following is a generalized protocol for the generation and kinetic analysis of Meisenheimer complexes of chloronitrobenzene isomers. Specific concentrations, solvents, and temperatures may need to be optimized for specific experimental setups.
Materials:
-
o-Chloronitrobenzene
-
m-Chloronitrobenzene
-
Sodium methoxide solution in methanol (freshly prepared and standardized)
-
Anhydrous methanol (spectroscopic grade)
-
UV-Vis spectrophotometer
-
NMR spectrometer
-
Thermostated cell holder for the spectrophotometer
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of known concentrations of o-chloronitrobenzene, m-chloronitrobenzene, and sodium methoxide in anhydrous methanol.
-
UV-Vis Kinetic Measurements:
-
Set the UV-Vis spectrophotometer to a wavelength where the Meisenheimer complex is expected to absorb (typically in the visible region).
-
Equilibrate a cuvette containing a solution of the chloronitrobenzene isomer in methanol to the desired temperature in the thermostated cell holder.
-
Initiate the reaction by injecting a small volume of the sodium methoxide stock solution into the cuvette and start recording the absorbance as a function of time.
-
Repeat the experiment with a large excess of sodium methoxide to ensure pseudo-first-order kinetics.
-
The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to an exponential function.
-
The second-order rate constant can be calculated by dividing k_obs by the concentration of the nucleophile.
-
-
NMR Spectroscopic Analysis:
-
Prepare a solution of the chloronitrobenzene isomer in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire a ¹H and ¹³C NMR spectrum of the starting material.
-
Add a stoichiometric amount of a suitable nucleophile (e.g., sodium methoxide) to the NMR tube.
-
Acquire NMR spectra at various time intervals to monitor the formation of the Meisenheimer complex and the final product.
-
Analyze the changes in chemical shifts and coupling constants to characterize the structure of the intermediate.
-
Caption: A generalized workflow for the experimental study of Meisenheimer complexes.
Conclusion
The stability of Meisenheimer complexes is a cornerstone of understanding and predicting the outcomes of nucleophilic aromatic substitution reactions. The comparison between ortho- and meta-chloronitrobenzene provides a clear and instructive example of the profound impact of substituent positioning. The superior stability of the ortho-isomer's Meisenheimer complex, a direct result of resonance stabilization by the nitro group, leads to significantly enhanced reactivity compared to the meta isomer. This knowledge is invaluable for synthetic chemists in the rational design of molecules and the optimization of reaction conditions in the pharmaceutical and chemical industries.
References
- Crampton, M. R. (1969). Meisenheimer complexes. Advances in Physical Organic Chemistry, 7, 211-257.
- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
Sources
A Comparative Guide to the Synthesis of 1-Chloro-2-nitrobenzene: Benchmarking Efficiency for Research and Production
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Chloro-2-nitrobenzene (ortho-nitrochlorobenzene, ONCB) is a pivotal chemical intermediate, serving as a foundational building block in the synthesis of a wide array of fine chemicals. Its applications span across multiple industries, including the manufacturing of dyes (e.g., yellow GC, orange GR), agrochemicals, and crucially, active pharmaceutical ingredients (APIs).[1][2][3] Given its importance, the efficiency, selectivity, and scalability of its synthesis are critical parameters that directly impact the economic viability and environmental footprint of downstream processes.
This guide provides an in-depth comparison of the two principal synthetic routes to this compound: the direct nitration of chlorobenzene and the Sandmeyer reaction starting from 2-nitroaniline. We will dissect these methodologies, offering field-proven insights into their mechanisms, process complexities, and comparative performance metrics to assist researchers and production chemists in making informed strategic decisions.
Part 1: Principal Synthetic Methodologies
The selection of a synthetic route is governed by a trade-off between raw material cost, process complexity, desired purity, and scale of operation. Here, we evaluate the two most established methods.
Method A: Electrophilic Nitration of Chlorobenzene
This is the most common industrial method, valued for its use of inexpensive, bulk starting materials. The reaction proceeds via electrophilic aromatic substitution, where chlorobenzene is treated with a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid.
Mechanism & Rationale: The role of concentrated sulfuric acid is to protonate nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺).[4][5]
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
The nitronium ion is then attacked by the electron-rich benzene ring of chlorobenzene. The chlorine atom, while being an inductively deactivating group, is an ortho-, para- director due to the ability of its lone pairs to stabilize the intermediate carbocation (the sigma complex) via resonance.[4][5] This directing effect is the central challenge of this method, as it invariably leads to a mixture of isomers.
Process & Efficiency: Industrially, the reaction involves carefully adding chlorobenzene to the mixed acid while controlling the temperature, typically between 40-80°C, to prevent over-nitration (dinitration) and ensure a safe reaction profile.[6] The reaction yields a mixture of isomers, with the para-isomer (1-chloro-4-nitrobenzene) being the major product due to reduced steric hindrance compared to the ortho position.
A typical product distribution is:
The primary challenge is not the reaction itself, but the subsequent energy-intensive separation of the ortho and para isomers, which have close boiling points. This is typically achieved through a combination of fractional distillation and multi-stage crystallization processes.[6][8][9] While the starting materials are cheap, the capital expenditure and operational costs for purification are significant.
Part 2: Head-to-Head Performance Benchmark
The choice between these methods depends heavily on the specific objectives of the synthesis. Below is a comparative summary of key performance indicators.
| Parameter | Method A: Nitration of Chlorobenzene | Method B: Sandmeyer Reaction | Justification & Expert Insights |
| Regioselectivity | Poor (~30-34% ortho isomer) [6][7] | Excellent (>99% ortho isomer) | The Sandmeyer reaction's primary advantage is avoiding isomer formation, making it ideal for applications requiring high isomeric purity without extensive purification. |
| Overall Yield (of pure ONCB) | Moderate (Depends heavily on separation efficiency) | Good (Typically 68-78%) [10] | While the initial nitration is high-yielding, the effective yield of the desired ortho isomer after separation can be significantly lower. The Sandmeyer route provides a more direct and often higher overall yield of the pure target molecule. |
| Raw Material Cost | Low (Chlorobenzene and mineral acids are bulk chemicals) | High (2-Nitroaniline is a more specialized starting material) | For large-scale industrial production, the cost advantage of the nitration route is a dominant factor, often justifying the investment in separation technology. |
| Process Complexity | Moderate reaction, highly complex purification | Complex reaction, simple purification | Nitration requires managing a highly exothermic reaction, but the main complexity lies in the multi-stage distillation and crystallization. The Sandmeyer reaction demands precise control over temperature and handling of unstable intermediates. |
| Safety & Handling | Corrosive and highly exothermic. [11] | Thermally unstable and potentially explosive diazonium salts. Requires strict low-temperature control. [10][12] | Both routes have significant hazards. The choice depends on available equipment and expertise in managing either large-scale exothermic reactions or sensitive, potentially explosive intermediates. |
| Environmental Impact | Generates large volumes of acidic waste effluent. | Generates copper-containing waste streams. | Waste treatment is a major consideration for both. Acid regeneration is possible for the nitration route, while copper recovery/disposal is required for the Sandmeyer method. |
| Scalability | Highly scalable; the dominant industrial method. [8] | More suited for lab-scale to pilot-scale production. | The economic and engineering challenges of handling large volumes of diazonium salts make the Sandmeyer reaction less favorable for bulk commodity-scale production compared to the well-established nitration process. |
Part 3: Validated Experimental Protocols
The following protocols are provided as representative lab-scale procedures. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [11][13][14]
Protocol 1: Synthesis via Nitration of Chlorobenzene
-
Reactor Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully prepare the nitrating mixture by adding 40 mL of concentrated sulfuric acid to 30 mL of concentrated nitric acid, while cooling in an ice-water bath.
-
Reaction: Slowly add 28.0 g (0.25 mol) of chlorobenzene dropwise from the dropping funnel to the stirred nitrating mixture. Maintain the internal temperature between 50-55°C using the ice bath. Rationale: This temperature range provides a reasonable reaction rate without promoting significant dinitration.
-
Completion: After the addition is complete, continue stirring for an additional 2 hours at 60°C to ensure the reaction goes to completion. [6]4. Workup: Carefully pour the reaction mixture over 200 g of crushed ice in a large beaker. The oily layer of mixed nitrochlorobenzenes will separate.
-
Neutralization: Separate the organic layer using a separatory funnel. Wash it sequentially with 100 mL of cold water, 100 mL of 5% sodium carbonate solution (to neutralize residual acid), and finally with another 100 mL of water. [6]6. Drying & Analysis: Dry the organic layer over anhydrous magnesium sulfate, filter, and analyze the isomer distribution using Gas Chromatography (GC). The crude product can be separated by fractional distillation under reduced pressure.
Protocol 2: Synthesis via Sandmeyer Reaction
-
Diazotization: Dissolve 13.8 g (0.1 mol) of 2-nitroaniline in 30 mL of concentrated hydrochloric acid and 30 mL of water in a 500 mL beaker, warming gently if necessary. Cool the solution to 0°C in an ice-salt bath. While maintaining the temperature between 0-5°C, slowly add a solution of 7.0 g (0.101 mol) of sodium nitrite in 20 mL of water with vigorous stirring. Rationale: Low temperature is critical to prevent the premature decomposition of the diazonium salt.
-
Catalyst Preparation: In a separate 1 L flask, dissolve 12.5 g (0.05 mol) of copper(II) sulfate pentahydrate and 3.5 g of sodium chloride in 50 mL of hot water. Add a solution of 2.7 g of sodium bisulfite in 25 mL of water to reduce the Cu(II) to Cu(I), forming a white precipitate of cuprous chloride. Decant the supernatant and wash the precipitate with water. Dissolve the CuCl precipitate in 50 mL of concentrated hydrochloric acid. [10]3. Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution from step 1 to the stirred cuprous chloride solution. A vigorous evolution of nitrogen gas will occur. Allow the mixture to warm to room temperature and then heat on a steam bath until gas evolution ceases. [10]4. Workup: Allow the mixture to cool. The product will separate as a dark oil or solid. Extract the product into diethyl ether (2 x 50 mL).
-
Purification: Wash the combined ether extracts with 5% NaOH solution and then with water. Dry over anhydrous magnesium sulfate, filter, and remove the ether by rotary evaporation to yield the crude this compound. The product can be further purified by vacuum distillation.
Conclusion and Recommendations
The synthesis of this compound presents a classic case study in synthetic strategy, balancing selectivity against cost and scale.
-
For large-scale industrial production , the nitration of chlorobenzene remains the most economically viable route, despite the challenges of isomer separation. Its reliance on inexpensive raw materials outweighs the significant capital and energy costs of purification at a commodity scale.
-
For laboratory research, pharmaceutical development, and high-purity applications , the Sandmeyer reaction is the superior choice. Its unparalleled regioselectivity delivers the target isomer directly, simplifying purification and ensuring a final product free from isomeric impurities, which is often a stringent requirement in regulated industries.
Ultimately, the optimal method is dictated by the specific needs of the chemist, balancing the trade-offs between yield, purity, cost, and safety.
References
- Loba Chemie. (2016). 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS. [Link]
- MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]
- Study.com. (n.d.).
- OECD Existing Chemicals Database. (2001). This compound CAS: 88-73-3. [Link]
- Inchem.org. (n.d.). ICSC 0028 - this compound. [Link]
- SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column. [Link]
- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 99+%. [Link]
- Vedantu. (n.d.).
- Wikipedia. (n.d.). Sandmeyer reaction. [Link]
- Scribd. (n.d.).
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]
- ResearchGate. (2025).
- Organic Syntheses. (n.d.). m-CHLORONITROBENZENE. [Link]
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]
- Master Organic Chemistry. (2018).
- SpectraBase. (n.d.). 1-Chloro-2-nitro-benzene - 1H NMR Spectrum. [Link]
- PubChem. (n.d.). This compound. [Link]
- Google Patents. (n.d.).
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Chloro-2-nitrobenzene
As professionals dedicated to advancing scientific discovery, our work inherently involves handling substances that require meticulous management from acquisition to disposal. 1-Chloro-2-nitrobenzene is one such compound. While a valuable intermediate in the synthesis of dyes, pigments, and pharmaceuticals, its toxicological and environmental profile demands a rigorous and informed approach to its disposal. This guide provides the essential procedural framework for the safe and compliant management of this compound waste, ensuring the safety of laboratory personnel and the protection of our environment.
Section 1: Hazard Profile and Immediate Safety Concerns
Understanding the "why" behind disposal protocols begins with a clear understanding of the hazards. This compound is not a benign substance; it is a toxic compound with significant health and environmental risks.
Human Health Hazards:
-
Toxicity: It is classified as toxic if it comes into contact with the skin and harmful if swallowed or inhaled[1][2][3]. Absorption through the skin is a primary route of exposure[4].
-
Methemoglobinemia: A significant risk is its ability to form methemoglobin in the blood, which impairs the blood's oxygen-carrying capacity[5][6]. This can lead to cyanosis (bluish skin), dizziness, headache, and weakness[5][6]. The onset of these symptoms may be delayed[4].
-
Organ Damage: Chronic or prolonged exposure may cause damage to the liver, blood, and spleen[5][6][7].
-
Carcinogenicity: The substance is suspected of causing cancer[4][6].
Environmental Hazards: this compound is harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment[2][3][5]. Therefore, it is imperative that this chemical is not allowed to enter drains or the environment[6][8].
Section 2: Regulatory Characterization as Hazardous Waste
Due to its toxic properties, this compound and materials contaminated with it are regulated as hazardous waste. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste under the Resource Conservation and Recovery Act (RCRA).
Waste containing this compound may fall under several RCRA waste codes depending on its origin and concentration. It is crucial to consult your institution's Environmental Health & Safety (EHS) department for precise classification, but common codes include:
-
F002 & F004 Codes: As a chlorinated and nitro-substituted benzene derivative, it can be associated with spent solvent wastes. The F002 code applies to certain spent halogenated solvents, while F004 includes wastes from cresols, cresylic acid, and nitrobenzene[9][10].
-
K Codes: Specific industrial processes that generate this compound waste may have designated "K" codes, such as K025 (distillation bottoms from the production of nitrobenzene) or K104 (combined wastewaters from nitrobenzene/aniline production)[10].
-
U or P Codes: If a discarded commercial chemical product is unused, it may be classified as a U-listed or P-listed waste. While this compound is not specifically listed, this is an important consideration for other unused reagents.
-
Characteristic Waste (D Codes): Even if not explicitly listed, a waste mixture containing this compound could exhibit hazardous characteristics, such as toxicity (D036 for nitrobenzene)[11][12][13].
The following table summarizes key data pertinent to the safe handling and disposal of this compound.
| Property | Data | Source(s) |
| Synonyms | o-Chloronitrobenzene, 2-Chloronitrobenzene, ONCB | [1][3][5] |
| Appearance | Yellow-to-green crystalline solid | [6] |
| Primary Hazards | Toxic by skin contact, harmful if swallowed/inhaled, methemoglobin former, suspected carcinogen. | [1][4][5][6] |
| Target Organs | Blood, liver, kidneys, cardiovascular system, spleen. | [5][14][15] |
| Environmental Hazards | Toxic to aquatic life with long-lasting effects. | [2][3][6] |
| Common RCRA Waste Codes | F002, F004, K025, K104, potentially characteristic toxicity (D036). | [9][10][11][12][13] |
| Personal Protective Gear | Chemical safety goggles/face shield, chemical-resistant gloves, protective clothing, respirator. | [2][5][8] |
Section 3: Step-by-Step Laboratory Waste Management Protocol
Proper disposal begins at the point of generation. Adherence to a strict on-site management protocol is non-negotiable.
Step 1: Personal Protective Equipment (PPE) Before handling the chemical or its waste, always wear appropriate PPE:
-
Eye/Face Protection: Chemical safety goggles or a face shield[8].
-
Skin Protection: Wear suitable chemical-resistant gloves (inspect before use) and protective clothing to prevent skin contact[2][5].
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If ventilation is insufficient, wear a suitable respirator[2][5].
Step 2: Waste Segregation
-
Halogenated Waste Stream: this compound is a halogenated organic compound[16][17]. It must be collected in a dedicated "Halogenated Organic Waste" container.
-
Prevent Mixing: Never mix this waste with non-halogenated solvents, strong oxidizers, or bases[3][6]. Mixing incompatible waste streams can cause dangerous chemical reactions. Do not absorb spills with combustible materials like sawdust[4][6].
Step 3: Waste Collection and Containment
-
Select the Right Container: Use a clean, dry, chemically compatible container with a secure, tight-fitting lid. The container must be in good condition and free of leaks.
-
Labeling: The moment you add the first drop of waste, label the container clearly. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any other components in the waste stream.
-
The specific hazard characteristics (e.g., "Toxic").
-
The date accumulation started.
-
-
Collection:
-
For solid waste (e.g., contaminated lab wipes, gloves, weighing paper), carefully place it into the designated solid waste container to minimize dust generation[5].
-
For liquid waste (e.g., reaction mixtures, solutions), pour carefully into the designated liquid waste container using a funnel to prevent spills.
-
-
Keep Container Closed: Always keep the waste container sealed when not actively adding waste. This prevents the release of harmful vapors.
Step 4: Temporary Storage in the Laboratory
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA must be at or near the point of generation and under the control of the operator.
-
Ensure secondary containment (e.g., a chemical-resistant tray or tub) is in place to contain any potential leaks.
-
Store away from direct sunlight, moisture, and sources of ignition[2].
Step 5: Arranging for Disposal
-
Once the waste container is full, or if you will no longer be generating this waste stream, contact your institution's EHS department.
-
Provide them with the necessary information from your waste label. They will arrange for the pickup and transport of the waste to a licensed hazardous waste disposal facility.
Section 4: Approved Final Disposal Methods
The ultimate disposal of this compound must be carried out by licensed professionals in accordance with federal, state, and local regulations[2][3]. The most common and environmentally sound method for this type of waste is:
-
High-Temperature Incineration: This is the preferred method for many organic hazardous wastes. The material is mixed with a combustible solvent and burned in a chemical incinerator equipped with scrubbers to neutralize the toxic and corrosive gases (like nitrogen oxides and hydrogen chloride) produced during combustion[6][8].
Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Section 5: Emergency Procedures for Spills
Accidents happen, but preparedness can mitigate the consequences.
-
Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.
-
Secure the Area: Prevent entry and remove all ignition sources[5].
-
Personal Protection: Do not attempt to clean up a spill without the proper PPE, including respiratory protection.
-
Containment & Cleanup:
-
For small spills, use an inert absorbent material like clay or diatomaceous earth[2]. Sweep up the material, place it in a suitable, sealed container, and label it as hazardous waste for disposal[5][8].
-
Avoid generating dust[5]. Moisten the spilled solid with a non-reactive liquid if appropriate to prevent it from becoming airborne[6].
-
Do not use combustible absorbents like paper towels or sawdust[4][6].
-
-
Decontaminate: Thoroughly wash the spill area after cleanup.
-
Report: Report all spills to your supervisor and your institution's EHS department.
Section 6: Disposal Workflow Visualization
The following diagram illustrates the decision-making and operational flow for the proper management of this compound waste.
Caption: Decision workflow for handling this compound waste.
References
- Material Safety Data Sheet - this compound, 99+%. Cole-Parmer. [Link]
- 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS. Loba Chemie. [Link]
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- ICSC 0028 - this compound. Inchem.org. [Link]
- International Chemical Safety Cards (ICSC) - this compound. NIOSH. [Link]
- Material Safety Data Sheet - ortho chloro nitro benzene (oncb). Oxford Lab Fine Chem. [Link]
- This compound Safety D
- This compound PubChem CID 6945.
- Frequently-used federal hazardous waste codes.
- NIOSH Pocket Guide to Chemical Hazards - p-Nitrochlorobenzene. Centers for Disease Control and Prevention. [Link]
- NIOSH Pocket Guide to Chemical Hazards - Nitrobenzene. Centers for Disease Control and Prevention. [Link]
- EPA Hazardous Waste Codes. University of Maryland. [Link]
- Waste Code - RCRAInfo. U.S. Environmental Protection Agency. [Link]
- EPA Hazardous Waste Codes. Alfred University. [Link]
- Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. U.S. Environmental Protection Agency. [Link]
- EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]
- Hazardous Waste: Guidelines and Regulations. U.S. Environmental Protection Agency. [Link]
- NIOSH Pocket Guide to Chemical Hazards - Nitrobenzene. Centers for Disease Control and Prevention. [Link]
- Halogenated Waste.
- List of Halogenated Organic Compounds Regulated Under § 268.32.
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A Strategic Guide to the Safe Handling of 1-Chloro-2-nitrobenzene: From Personal Protection to Disposal
For the discerning researcher, scientist, and drug development professional, the meticulous handling of reactive chemical intermediates is paramount. 1-Chloro-2-nitrobenzene, a key building block in the synthesis of various pharmaceuticals and dyes, presents a significant yet manageable hazard profile. This guide provides a comprehensive, experience-driven framework for its safe utilization, moving beyond a simple checklist to instill a deep, causal understanding of the necessary safety protocols. Our objective is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your research by maintaining a secure and controlled laboratory environment.
Understanding the Inherent Risks of this compound
This compound is a yellow crystalline solid that is classified as toxic if it comes into contact with the skin and is harmful if swallowed.[1][2] The primary health concern associated with this compound is its ability to cause methemoglobinemia, a condition that impairs the oxygen-carrying capacity of the blood, leading to symptoms such as dizziness, headache, and cyanosis (blue lips and fingernails).[3][4][5] Furthermore, it is suspected of causing cancer and can cause damage to the blood and liver through prolonged or repeated exposure.[4][5] Understanding these toxicological endpoints is the first step in appreciating the critical importance of the personal protective equipment (PPE) and handling procedures outlined below.
Core Directive: Personal Protective Equipment (PPE) - Your First Line of Defense
The selection of appropriate PPE is not merely a matter of compliance but a scientifically informed decision to mitigate specific, well-defined risks. The primary routes of exposure to this compound are through skin contact and inhalation of its dust.[5] Therefore, a robust PPE ensemble is non-negotiable.
Recommended PPE for Handling this compound
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Butyl rubber gloves | Provides a chemical-resistant barrier to prevent dermal absorption, which is a significant route of exposure.[3][6] Always inspect gloves for tears or punctures before use.[2] |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and airborne dust particles.[2][3][6] Standard safety glasses do not provide a sufficient seal. |
| Body Protection | A chemical-resistant lab coat or a full-body suit | Prevents contamination of personal clothing and skin.[2][6] In cases of significant handling, a disposable suit may be preferable. |
| Respiratory Protection | A NIOSH-approved respirator with particulate filters | Necessary when handling the solid form outside of a fume hood or when dust generation is likely.[3][6][7] |
A Logic-Driven Approach to PPE Selection
The following workflow illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: A decision tree for selecting the appropriate PPE based on the handling conditions of this compound.
Operational Plan: Safe Handling and Storage Protocols
Adherence to a strict operational plan is crucial for minimizing exposure and preventing accidental releases.
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible. Designate a specific area for handling this compound, preferably within a certified chemical fume hood.[3][7]
-
Personal Protective Equipment: Don the appropriate PPE as determined by your risk assessment.
-
Dispensing: When weighing or transferring the solid, do so in a manner that minimizes dust generation.[3] Use a scoop or spatula and avoid pouring the powder from a height.
-
In-use: Keep containers of this compound tightly closed when not in use.[3][6]
-
Post-handling: After handling, thoroughly wash your hands and any exposed skin with soap and water.[1][6] Remove and properly dispose of or decontaminate PPE.
Storage Requirements
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3] The storage area should be clearly labeled, and access should be restricted to authorized personnel.
Emergency Response: Spill and Exposure Protocols
A well-rehearsed emergency plan is the hallmark of a proficient and safe laboratory.
Spill Response Workflow
In the event of a spill, immediate and decisive action is required to contain the material and protect personnel.
Caption: A procedural flowchart for responding to a spill of this compound.
First Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[3] Seek immediate medical attention.[2][6]
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3][6] Seek immediate medical attention.[2]
Disposal Plan: Responsible Waste Management
The proper disposal of this compound and any contaminated materials is a critical final step in its safe handling lifecycle. This substance is harmful to aquatic life with long-lasting effects, so it must not be allowed to enter drains or the environment.[1][7]
Waste Disposal Workflow
All waste containing this compound must be treated as hazardous waste.
Caption: A systematic process for the safe disposal of this compound waste.
Conclusion: A Culture of Safety
The safe handling of this compound is not an impediment to research but a foundational element of scientific excellence. By understanding the "why" behind each safety protocol, from PPE selection to waste disposal, you are not just following rules but are actively participating in a culture of safety. This comprehensive approach ensures the well-being of all laboratory personnel and upholds the integrity of your scientific endeavors.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 99+%.
- Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - Ortho Chloro Nitro Benzene (ONCB).
- Loba Chemie. (2016, May 19). 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS.
- S D Fine-Chem Limited. (n.d.). This compound.
- International Programme on Chemical Safety (IPCS). (2022, December). ICSC 0028 - this compound.
- International Labour Organization (ILO) & World Health Organization (WHO). (n.d.). ICSC 0028 - this compound.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
Sources
- 1. fishersci.com [fishersci.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
